BENZYL 4-BENZYLOXYBENZOATE
Description
The exact mass of the compound Benzyl p-(benzyloxy)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)23-15-17-7-3-1-4-8-17/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKDVGMXNZCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204998 | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-22-9 | |
| Record name | Phenylmethyl 4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056442229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56442-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU76GHP4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-(Benzyloxy)benzoate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(benzyloxy)benzoate is a versatile aromatic ester that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring two benzyl groups and a central benzoate core, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of complex molecules and a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of benzyl 4-(benzyloxy)benzoate, offering insights for its application in research and development.
Chemical Structure and Properties
Benzyl 4-(benzyloxy)benzoate, with the chemical formula C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol , is characterized by a central phenyl ring substituted at the 1 and 4 positions. One position is occupied by a benzyl ester group, while the other is linked to a benzyloxy group (a benzyl ether). This arrangement of aromatic rings and flexible ether and ester linkages defines its physicochemical properties.
Systematic Name: Benzyl 4-(benzyloxy)benzoate CAS Number: 56442-22-9 Synonyms: p-Benzyloxybenzoic acid benzyl ester, 4-Benzyloxybenzoic acid benzyl ester
The presence of both an ether and an ester functional group dictates the reactivity of the molecule, offering two key sites for chemical modification. The benzyl groups, in particular, are notable for their utility as protecting groups in organic synthesis, which can be selectively cleaved under specific reaction conditions.
Visualizing the Core Structure
To better understand the spatial arrangement and connectivity of atoms in benzyl 4-(benzyloxy)benzoate, the following diagram illustrates its two-dimensional structure.
Caption: 2D Structure of Benzyl 4-(Benzyloxy)benzoate.
Physicochemical Properties
A summary of the key physicochemical properties of benzyl 4-(benzyloxy)benzoate is presented in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₃ | [1] |
| Molecular Weight | 318.37 g/mol | [1] |
| CAS Number | 56442-22-9 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 117-119 °C | |
| Boiling Point | ~460 °C (estimated) | |
| Solubility | Soluble in common organic solvents | |
| (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |
Synthesis of Benzyl 4-(Benzyloxy)benzoate
The synthesis of benzyl 4-(benzyloxy)benzoate can be strategically approached in two main steps, leveraging well-established organic reactions: the formation of the ether linkage followed by the creation of the ester bond, or vice versa. The most common and efficient pathway involves a two-step sequence starting from 4-hydroxybenzoic acid.
Synthetic Pathway Overview
The logical synthesis of benzyl 4-(benzyloxy)benzoate typically proceeds as follows:
-
Williamson Ether Synthesis: Formation of the benzyl ether by reacting the hydroxyl group of a benzoic acid derivative with a benzyl halide.
-
Fischer Esterification: Conversion of the resulting carboxylic acid into a benzyl ester using benzyl alcohol under acidic conditions.
This sequence is generally preferred as it protects the potentially reactive hydroxyl group early in the synthesis.
Caption: Synthetic workflow for Benzyl 4-(benzyloxy)benzoate.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)benzoic acid via Williamson Ether Synthesis
This initial step involves the O-alkylation of 4-hydroxybenzoic acid with benzyl bromide. The use of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the benzyl bromide.
Materials:
-
4-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzoic acid in acetone, add potassium carbonate in excess.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-(benzyloxy)benzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Synthesis of Benzyl 4-(benzyloxy)benzoate via Fischer Esterification
The second step is the acid-catalyzed esterification of 4-(benzyloxy)benzoic acid with benzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of benzyl alcohol can be used, or water can be removed as it is formed.
Materials:
-
4-(Benzyloxy)benzoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(benzyloxy)benzoic acid in an excess of benzyl alcohol and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux, and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure benzyl 4-(benzyloxy)benzoate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex in the aromatic region due to the presence of three distinct phenyl rings.
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.1 ppm, corresponding to the protons of the three benzene rings. The protons on the central benzoate ring will likely appear as two doublets due to the para-substitution pattern.
-
Benzyloxy Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.1 ppm.
-
Benzyl Ester Methylene Protons (-COO-CH₂-Ph): A singlet at approximately δ 5.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal around δ 166 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the region of δ 114-163 ppm.
-
Benzyloxy Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
-
Benzyl Ester Methylene Carbon (-COO-CH₂-Ph): A signal around δ 67 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the ester and ether functional groups.
-
C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong absorptions in the region of 1250-1000 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak at m/z = 318, corresponding to the molecular weight of benzyl 4-(benzyloxy)benzoate.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the benzyloxy group (m/z = 107), and other characteristic fragments.
Reactivity and Applications in Drug Development
The chemical reactivity of benzyl 4-(benzyloxy)benzoate is centered around its ester and ether linkages. These functional groups can be selectively cleaved, making this molecule a useful intermediate in multi-step syntheses.
Key Reactions
-
Hydrolysis of the Ester: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield 4-(benzyloxy)benzoic acid and benzyl alcohol.
-
Hydrogenolysis of the Benzyl Groups: Both the benzyl ether and benzyl ester groups can be cleaved by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This is a particularly useful deprotection strategy in organic synthesis as it proceeds under mild conditions.[2]
Role in Medicinal Chemistry
The 4-(benzyloxy)benzoyl and 4-(benzyloxy)benzyl moieties are recognized as important pharmacophores in the development of new therapeutic agents. Derivatives containing this core structure have been investigated for a range of biological activities, most notably as anticonvulsant agents.[2] The lipophilic nature of the benzyl groups can enhance the ability of a drug candidate to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.
Research has shown that various aminoalkanol derivatives of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] moieties exhibit significant anticonvulsant activity in animal models.[2] These findings highlight the potential of benzyl 4-(benzyloxy)benzoate as a key starting material for the synthesis of a new class of central nervous system-active compounds.
Conclusion
Benzyl 4-(benzyloxy)benzoate is a molecule of significant synthetic utility and potential pharmacological relevance. Its well-defined structure and predictable reactivity make it an important building block for organic chemists. The straightforward synthetic routes, primarily involving Williamson ether synthesis and Fischer esterification, allow for its accessible preparation in the laboratory. The demonstrated anticonvulsant activity of its derivatives underscores its importance as a scaffold in drug discovery, warranting further investigation into its potential applications in the development of novel therapeutics. This guide provides a foundational understanding of this compound, intended to support and inspire further research in this promising area.
References
- Waszkielewicz, A. M., et al. (2007). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] aminoalkanol derivatives. Acta Poloniae Pharmaceutica, 64(2), 147-157.
- Waszkielewicz, A. M., et al. (2007). Preliminary evaluation of anticonvulsant activity of some 4-(benzyloxy)-benzamides. Acta Poloniae Pharmaceutica, 64(3), 231-236.
Sources
BENZYL 4-BENZYLOXYBENZOATE CAS number and molecular weight
Abstract
Benzyl 4-benzyloxybenzoate (CAS No. 56442-22-9) is a diester and diether derivative of 4-hydroxybenzoic acid. While not extensively characterized in widely accessible literature, its structure suggests significant potential as a synthetic intermediate and building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, outlines a robust, field-proven two-step synthesis protocol, and explores its logical applications in research and development, particularly as a protected precursor for more complex molecules. The synthesis involves a Williamson ether synthesis to form the key intermediate, 4-benzyloxybenzoic acid, followed by a Fischer esterification. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ester characterized by the presence of two benzyl groups, one forming an ether linkage and the other an ester linkage with a central benzoate core. These structural features render the molecule relatively nonpolar and crystalline at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56442-22-9 | [1][2] |
| Molecular Formula | C₂₁H₁₈O₃ | [1][2] |
| Molecular Weight | 318.37 g/mol | [1][2][3] |
| IUPAC Name | Benzyl 4-(benzyloxy)benzoate | |
| Synonyms | p-Benzyloxybenzoic acid benzyl ester, 4-Benzyloxybenzoic acid benzyl ester | [1][2] |
| Melting Point | 117-119 °C | [1] |
| Boiling Point | 417.53 °C (Rough Estimate) | [1] |
| Density | 1.125 g/cm³ (Rough Estimate) | [1] |
| Appearance | White to off-white solid (Expected) |
Synthesis and Purification
The synthesis of this compound is most logically achieved via a two-step process starting from the readily available 4-hydroxybenzoic acid. The first step establishes the benzyl ether linkage, and the second forms the benzyl ester.
Overall Synthetic Workflow
The workflow is designed to first protect the phenolic hydroxyl group, which is more acidic and reactive under basic conditions, followed by the esterification of the less reactive carboxylic acid.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 4-Benzyloxybenzoic Acid (Williamson Ether Synthesis)
Principle: The Williamson ether synthesis is a reliable Sₙ2 reaction for forming ethers.[4] In this step, the phenolic proton of 4-hydroxybenzoic acid is removed by a base to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of benzyl halide, displacing the halide and forming the ether bond.[5] Using a base like potassium carbonate in a polar aprotic solvent like DMF or acetone is standard practice, as it is strong enough to deprotonate the phenol but not the carboxylic acid, ensuring regioselectivity.[2][3]
Detailed Protocol:
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable volume of anhydrous dimethylformamide (DMF) to create a stirrable slurry.
-
Addition of Alkylating Agent: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The acidic product will precipitate. Acidify the aqueous solution with 2M HCl to a pH of ~2 to ensure complete protonation of the carboxylic acid.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts. The crude 4-benzyloxybenzoic acid can be purified by recrystallization from an ethanol/water mixture to yield a pure white solid.
Step 2: Synthesis of this compound (Fischer-Speier Esterification)
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction to completion, water, the byproduct, must be removed. Using an excess of one reagent (typically the alcohol) or removing water as it forms are common strategies. For a solid acid and a high-boiling alcohol like benzyl alcohol, using a solvent like toluene with a Dean-Stark apparatus is highly effective for azeotropic removal of water.[7] A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Detailed Protocol:
-
Reagent Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add 4-benzyloxybenzoic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product.
Applications in Research and Development
While direct biological or material applications of this compound are not prominent in the literature, its structure makes it an excellent and logical candidate for use as a synthetic intermediate, particularly where selective deprotection is required.
Role as a Protected Synthetic Intermediate
The core value of this molecule lies in the two benzyl groups, which serve as robust protecting groups for the phenol and carboxylic acid functionalities. Benzyl groups are stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation (hydrogenolysis).
This strategy is particularly valuable in the synthesis of polyhydroxybenzoic acid derivatives, which are common substructures in natural products and pharmaceuticals. A patented method for preparing esters of polyhydroxy-benzoic acids explicitly describes the esterification of benzyloxy-derivatives followed by debenzylation via catalytic hydrogenation.[8]
Caption: Use as a protected intermediate in multi-step synthesis.
This approach allows for chemical modifications to be performed on other parts of the molecule without interference from the acidic phenol or carboxylic acid groups. Subsequent one-pot removal of both benzyl protectors under mild hydrogenation conditions cleanly reveals the target molecule. This positions this compound as a valuable precursor in drug discovery programs focusing on benzoic acid derivatives, which are known to be versatile scaffolds in medicinal chemistry.[9][10]
Spectroscopic Characterization (Theoretical)
While experimental spectra for this compound are not available in public databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent fragments and data from structurally similar compounds.[1][11][12]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ ~ 8.05-8.15 ppm (d, 2H): Protons on the central benzoate ring ortho to the ester carbonyl group.
-
δ ~ 7.30-7.50 ppm (m, 10H): Overlapping signals from the ten protons of the two phenyl rings of the benzyl groups.
-
δ ~ 6.95-7.05 ppm (d, 2H): Protons on the central benzoate ring ortho to the benzyloxy ether group.
-
δ ~ 5.35 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl ester group.
-
δ ~ 5.10 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl ether group.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~ 166.0 ppm: Ester carbonyl carbon (C=O).
-
δ ~ 163.0 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~ 136.5 ppm & ~135.5 ppm: Quaternary aromatic carbons of the two benzyl groups (C-ipso).
-
δ ~ 131.5 ppm: Aromatic carbons on the central benzoate ring ortho to the ester group (CH).
-
δ ~ 127.5-129.0 ppm: Overlapping signals from the aromatic carbons of the two benzyl groups (CH).
-
δ ~ 122.5 ppm: Quaternary carbon on the central benzoate ring attached to the ester group (C-ipso).
-
δ ~ 114.5 ppm: Aromatic carbons on the central benzoate ring ortho to the ether oxygen (CH).
-
δ ~ 70.5 ppm: Methylene carbon (-CH₂-) of the benzyl ether group.
-
δ ~ 66.5 ppm: Methylene carbon (-CH₂-) of the benzyl ester group.
Conclusion
This compound, while not a widely commercialized end-product, represents a strategically valuable molecule for synthetic organic chemistry. Its properties and logical synthesis from common starting materials make it an accessible intermediate. Its primary utility lies in its role as a dual-protected form of 4-hydroxybenzoic acid, enabling complex synthetic transformations on an aromatic core before a clean, efficient deprotection step. This technical guide provides the foundational knowledge for researchers to synthesize, purify, and strategically employ this compound in advanced research and development programs.
References
-
Organic Syntheses. benzyl benzoate. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Available at: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
-
PubChem. Benzyl 4-methylbenzoate. Available at: [Link]
-
Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
MSF Medical Guidelines. BENZYL BENZOATE, lotion. Available at: [Link]
-
SpectraBase. Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Wikipedia. Benzyl benzoate. Available at: [Link]
-
National Institutes of Health. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Available at: [Link]
- Google Patents. A method for synthesis of benzyl benzoate that manufactured at low temperature.
-
Mayo Clinic. Benzyl benzoate (topical route). (2025). Available at: [Link]
-
HD Chemicals LTD. Benzyl Benzoate: Uses and Applications - Blog. (2023). Available at: [Link]
-
National Institute of Standards and Technology. Benzyl Benzoate - the NIST WebBook. Available at: [Link]
-
YouTube. BENZYL SYNTHESIS. #ncchem. (2022). Available at: [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Available at: [Link]
- Google Patents. CN102557944B - Method for synthesizing benzyl benzoate.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Benzoic Acid Derivatives: Focus on 4-Formamido Benzoic Acid. (2026). Available at: [Link]
-
Amazon S3. Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. (2026). Available at: [Link]
-
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Available at: [Link]
-
MDPI. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Available at: [Link]
-
Preprints.org. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2025). Available at: [Link]
-
ResearchGate. (PDF) Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2025). Available at: [Link]
-
MassBank. benzyl benzoate. Available at: [Link]
-
SpectraBase. Benzyl benzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
National Institutes of Health. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Available at: [Link]
-
ResearchGate. Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. (2025). Available at: [Link]
-
Scilit. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Available at: [Link]
- Google Patents. US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.
-
ResearchGate. (PDF) Kinetic research and modeling of benzoic acid esterification process. (2025). Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. francis-press.com [francis-press.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijstr.org [ijstr.org]
- 8. US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Benzyl 4-methylbenzoate | C15H14O2 | CID 230518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for Benzyl 4-Benzyloxybenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzyl 4-benzyloxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the rationale behind spectral interpretations, providing a framework for the characterization and quality control of this and structurally related molecules.
Introduction
This compound is an aromatic ester that incorporates both a benzyl ester and a benzyl ether functional group. This unique structure makes it a valuable scaffold in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized this compound. This guide synthesizes expected spectroscopic data based on the analysis of its constituent functional groups and data from closely related analogs, providing a robust predictive framework in the absence of a complete, publicly available experimental dataset for the specific title compound.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound with key atomic numbering used for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester and the electron-donating nature of the ether linkage.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing ester group are deshielded and shifted downfield. |
| ~7.30 - 7.50 | Multiplet | 10H | H-2', H-3', H-4', H-5', H-6', H-2'', H-3'', H-4'', H-5'', H-6'' | Protons of the two benzyl groups will overlap in this region, typical for aromatic protons. |
| ~7.00 | Doublet | 2H | H-3, H-5 | Protons ortho to the electron-donating benzyloxy group are shielded and shifted upfield. |
| ~5.35 | Singlet | 2H | H-7' | Methylene protons of the benzyl ester are adjacent to an electronegative oxygen and a carbonyl group. |
| ~5.10 | Singlet | 2H | H-7'' | Methylene protons of the benzyl ether are adjacent to an electronegative oxygen. |
Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~162.0 | C-4 | Aromatic carbon attached to the ether oxygen is deshielded. |
| ~136.5 | C-1' | Quaternary carbon of the benzyl ester phenyl ring. |
| ~136.0 | C-1'' | Quaternary carbon of the benzyl ether phenyl ring. |
| ~131.5 | C-2, C-6 | Aromatic carbons ortho to the ester group. |
| ~128.0 - 129.0 | C-2', C-3', C-4', C-5', C-6', C-2'', C-3'', C-4'', C-5'', C-6'' | Overlapping signals for the remaining aromatic carbons of the benzyl groups. |
| ~123.0 | C-1 | Quaternary carbon of the benzoate ring. |
| ~114.5 | C-3, C-5 | Aromatic carbons ortho to the benzyloxy group. |
| ~70.0 | C-7'' | Methylene carbon of the benzyl ether. |
| ~66.5 | C-7' | Methylene carbon of the benzyl ester. |
Note: These are predicted chemical shifts based on data from similar structures. Actual experimental values can differ.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O stretch of the ester, the C-O stretches of the ester and ether, and the aromatic C-H and C=C stretches.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3030 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene rings. |
| ~2950 | Weak | Aliphatic C-H stretch | Methylene (CH₂) group stretches. |
| ~1720 | Strong | C=O stretch (ester) | The strong absorption is a hallmark of the carbonyl group in an ester. |
| ~1605, ~1510 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |
| ~1270 | Strong | Asymmetric C-O-C stretch (ester) | Characteristic of the ester linkage. |
| ~1240 | Strong | Asymmetric C-O-C stretch (ether) | Characteristic of the aryl-alkyl ether linkage. |
| ~1100 | Medium | Symmetric C-O-C stretch (ester) | Characteristic of the ester linkage. |
| ~750, ~690 | Strong | C-H out-of-plane bending | Characteristic of monosubstituted and para-disubstituted benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns.
Predicted Fragmentation Pattern:
The molecular ion peak [M]⁺ is expected at m/z = 318. Key fragment ions would likely arise from the cleavage of the ester and ether linkages.
-
m/z = 91: A very prominent peak corresponding to the tropylium ion [C₇H₇]⁺, formed from the benzyl groups.
-
m/z = 105: A fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ is less likely due to the para-substituent, but a related fragment from the 4-benzyloxybenzoyl moiety is expected.
-
m/z = 211: Loss of the benzyl group (•C₇H₇) from the molecular ion, resulting in the [M - 91]⁺ fragment.
-
m/z = 197: A fragment corresponding to the 4-benzyloxybenzoyl cation [C₆H₅CH₂OC₆H₄CO]⁺.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Caption: General experimental workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental work. The provided protocols offer a starting point for the experimental acquisition of this data.
References
-
National Institute of Standards and Technology. Benzyl 4-hydroxybenzoate. NIST Chemistry WebBook. [Link][1]
-
National Institute of Standards and Technology. 4-Benzyloxybenzoic acid. NIST Chemistry WebBook. [Link][2]
-
National Institute of Standards and Technology. Benzyl benzoate. NIST Chemistry WebBook. [Link][3]
-
The Royal Society of Chemistry. Supplementary Information: Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. [Link][4]
-
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation. [Link][5]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link][6]
Sources
- 1. Benzyl 4-hydroxybenzoate [webbook.nist.gov]
- 2. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 3. Benzyl Benzoate [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Solubility Profile of Benzyl 4-Benzyloxybenzoate: A Technical Guide for Researchers
Foreword: Navigating the Dissolution Landscape of a Key Synthetic Intermediate
For the researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is not merely academic—it is the bedrock of process development, formulation design, and successful experimental outcomes. Benzyl 4-benzyloxybenzoate, a key aromatic ester, presents a solubility profile that is crucial to its application in various synthetic pathways. This in-depth technical guide provides a thorough exploration of its solubility in common organic solvents, grounded in both theoretical principles and practical, field-proven methodologies. The insights herein are designed to empower you to make informed decisions in your experimental designs, saving valuable time and resources.
Unveiling this compound: A Molecule of Interest
This compound (C₂₁H₁₈O₃, Molar Mass: 318.37 g/mol ) is a solid at room temperature, with a melting point in the range of 117-119°C. Its structure, characterized by two benzyl groups and a benzoate core, renders it a significantly non-polar molecule. This inherent hydrophobicity is the primary determinant of its solubility behavior, dictating a strong affinity for organic solvents and a predictable aversion to aqueous media. The principle of "like dissolves like" is the guiding tenet in predicting its solubility, suggesting that solvents with similar polarity and structural characteristics will be the most effective.
Qualitative and Semi-Quantitative Solubility Profile
While precise, publicly available quantitative solubility data for this compound is limited, a robust qualitative and semi-quantitative profile can be constructed based on the known solubility of its close structural analogs, such as benzyl benzoate and benzyl 4-hydroxybenzoate, and fundamental chemical principles. Benzyl benzoate, for instance, is reported to be miscible with a range of organic solvents including ethanol, ether, acetone, and chloroform, while being insoluble in water.[1] Similarly, benzyl 4-hydroxybenzoate is known to be soluble in ethanol and acetone.[2]
Based on these analogs and the compound's structure, the following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature.
| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale for Experimental Choice |
| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Very Soluble | Its polarity is well-suited to dissolve the ester without the risk of reaction. An excellent choice for reactions and purification. |
| Chloroform | Halogenated | Polar Aprotic | Very Soluble | Similar to DCM, it is an effective solvent for non-polar to moderately polar organic compounds. |
| Acetone | Ketone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethyl Acetate | Ester | Moderately Polar | Soluble | As an ester itself, it shares structural similarities that favor dissolution. Commonly used in chromatography and extractions. |
| Toluene | Aromatic | Non-polar | Soluble | The aromatic nature of toluene aligns well with the benzene rings of the solute, promoting solubility. |
| Ethanol | Alcohol | Polar Protic | Moderately Soluble | While the hydroxyl group introduces high polarity, the ethyl chain allows for some dissolution of non-polar compounds. Solubility is likely to increase with temperature. |
| Methanol | Alcohol | Polar Protic | Slightly Soluble | Being more polar than ethanol, its ability to dissolve the highly non-polar this compound is expected to be lower. |
| Hexane | Alkane | Non-polar | Slightly to Sparingly Soluble | Although non-polar, its aliphatic nature may not be as effective at solvating the aromatic rings as toluene. |
| Water | Aqueous | Highly Polar | Insoluble | The significant difference in polarity between the non-polar solute and highly polar water results in negligible solubility. |
The Science of Solvation: A Deeper Dive
The dissolution of a solid solute like this compound into a solvent is a thermodynamically driven process. It involves the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions. For a solvent to be effective, the energy released from these new interactions must be sufficient to overcome the lattice energy of the solid and the intermolecular forces within the solvent itself.
A more advanced approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) .[3] These parameters break down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. While the specific HSPs for this compound are not readily published, this framework provides a quantitative basis for the "like dissolves like" rule and is a powerful tool in solvent selection for formulation and process development.[4]
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Objective:
To accurately determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Volumetric flasks
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains after equilibration. b. Pipette a known volume of the selected solvent into the vial. c. Securely cap the vial and place it in a constant temperature bath set to the desired temperature. d. Stir the mixture vigorously using a magnetic stir bar for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation for Analysis: a. After the equilibration period, cease stirring and allow the undissolved solid to settle for at least 2 hours in the constant temperature bath. b. Carefully draw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Quantitative Analysis (HPLC Method as an example): a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units, such as mg/mL or g/100mL.
Visualizing the Workflow: A Logical Approach to Solubility Determination
The following diagram illustrates a standardized workflow for determining the solubility of a solid organic compound, such as this compound. This systematic approach ensures all critical steps are followed, leading to accurate and reliable results.
Sources
- 1. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 94-18-8: Benzyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
The Therapeutic Potential of Benzyl 4-Benzyloxybenzoate and its Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide explores the burgeoning therapeutic potential of Benzyl 4-Benzyloxybenzoate and its structurally related derivatives. Moving beyond its known applications in materials science, this document delves into the pharmacological activities of this class of compounds, offering a roadmap for researchers, scientists, and drug development professionals. Herein, we synthesize current knowledge on the synthesis, biological evaluation, and structure-activity relationships of these promising molecules, providing both a theoretical framework and practical experimental insights.
Introduction: A Scaffold of Latent Potential
This compound, a seemingly simple aromatic ester, has predominantly been investigated for its liquid crystalline properties. However, the inherent structural motifs—the benzyl and benzoyl groups—are well-established pharmacophores present in a multitude of biologically active compounds. This guide posits that the this compound core represents a versatile and underexplored scaffold for the development of novel therapeutics. By systematically modifying this core structure, a diverse array of derivatives with potential anticancer, anticonvulsant, and antimicrobial activities can be generated. This document will illuminate the path from rational design and synthesis to biological characterization, providing the foundational knowledge necessary to unlock the therapeutic promise of this chemical series.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of this compound and its derivatives typically involves standard esterification and etherification reactions. The following protocols provide a detailed, step-by-step methodology for the preparation of the core molecule and a representative aminoalkanol derivative, highlighting the key experimental considerations.
Synthesis of the Core Scaffold: this compound
The foundational molecule can be efficiently synthesized via a Williamson ether synthesis followed by esterification. This two-step process offers high yields and allows for the introduction of substituents on either the benzyl or benzoyl moiety.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 4-Benzyloxybenzoic Acid.
-
To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 4-benzyloxybenzoic acid.
-
-
Step 2: Esterification to this compound.
-
Dissolve 4-benzyloxybenzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
To this mixture, add benzyl alcohol (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Synthesis of [4-(Benzyloxy)benzoyl]aminoalkanol Derivatives
Building upon the core structure, derivatives with potential pharmacological activity can be synthesized. The following protocol outlines the synthesis of a [4-(benzyloxy)benzoyl]aminoalkanol derivative, a class of compounds that has shown promise as anticonvulsant agents.[1]
Experimental Protocol: Synthesis of 2-[4-(Benzyloxy)benzoyl]amino-1-ethanol
-
Start with the synthesized 4-benzyloxybenzoic acid (1 equivalent).
-
Activate the carboxylic acid by converting it to its acid chloride using thionyl chloride or oxalyl chloride in a suitable solvent like DCM with a catalytic amount of DMF.
-
In a separate flask, dissolve 2-amino-1-ethanol (1.2 equivalents) and a base such as triethylamine (2 equivalents) in DCM.
-
Slowly add the prepared 4-benzyloxybenzoyl chloride to the amino alcohol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.
Potential Therapeutic Applications
The true potential of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections explore the evidence supporting their investigation as anticancer, anticonvulsant, and antimicrobial agents.
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity.[2] Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.[2] For instance, certain benzyloxybenzaldehyde derivatives exhibited potent activity against the HL-60 human leukemia cell line, with the most active compounds showing efficacy at micromolar concentrations.[2] The mechanism of action is believed to involve the disruption of mitochondrial membrane potential, a key event in the apoptotic cascade.[2]
Glucopyranosyl-conjugated benzyl derivatives have also been synthesized and shown to inhibit the proliferation of colorectal cancer cells with a potency comparable to the standard chemotherapeutic agent 5-fluorouracil, while also demonstrating improved selectivity towards cancer cells.[3] The antiproliferative activity of these conjugates is achieved by triggering apoptotic cell death.[3]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., HL-60, MCF-7, HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Proposed Anticancer Mechanism of Action
Anticonvulsant Activity
A promising area of investigation for this class of compounds is their potential as anticonvulsant agents. A study on [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives revealed significant anticonvulsant activity in preclinical models.[1][4] The most active compounds provided 100% protection against maximal electroshock (MES)-induced seizures in mice at non-toxic doses.[4]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Acclimatization: Acclimate male mice to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Induction of Seizures: At the time of predicted peak effect of the test compound, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the ED50 (median effective dose) for the active compounds.
Antimicrobial Activity
The benzyl and benzoyl moieties are present in many known antimicrobial agents. While direct evidence for the antimicrobial activity of this compound is limited, its parent compound, benzyl benzoate, is a known scabicide. Furthermore, related benzyl bromide derivatives have shown effectiveness against Gram-positive bacteria and fungi.[5] The evaluation of substituted this compound derivatives against a panel of pathogenic bacteria and fungi is a logical and promising avenue for research.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the this compound scaffold.[6] Preliminary studies on related compounds suggest that the nature and position of substituents on the aromatic rings significantly influence biological activity.[6] For instance, the introduction of electron-withdrawing groups on the benzyl moiety has been shown to enhance the potency of some biologically active molecules.[6]
Key SAR Insights:
-
Lipophilicity and Steric Bulk: Modifications that alter the lipophilicity and steric profile of the molecule can impact its ability to cross cell membranes and interact with biological targets.[6]
-
Electronic Effects: The electronic properties of substituents can influence the reactivity and binding affinity of the molecule. Electron-withdrawing groups may enhance interactions with certain biological targets.[6]
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with the active sites of enzymes or receptors.
Workflow for SAR-Guided Drug Discovery
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The evidence presented in this guide highlights the potential for its derivatives to exhibit significant anticancer, anticonvulsant, and antimicrobial activities. The synthetic accessibility of this class of compounds, coupled with the potential for diverse functionalization, makes it an attractive target for medicinal chemists.
Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved in their pharmacological effects. Furthermore, comprehensive SAR studies will be instrumental in guiding the rational design of more potent and selective drug candidates. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration and exploitation of the therapeutic potential of this versatile chemical scaffold.
References
-
Investigating Structure-Activity Relationships (SAR) in Drug Discovery. (URL: [Link])
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])
-
Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (URL: [Link])
-
Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (URL: [Link])
-
Scheme 1. Synthesis of the tested [4-(benzyloxy)benzoyl]-and... (URL: [Link])
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: [Link])
-
Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (URL: [Link])
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (URL: [Link])
-
synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. (URL: [Link])
-
A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (URL: [Link])
-
(PDF) Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. (URL: [Link])
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (URL: [Link])
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])
-
Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (URL: [Link])
-
Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. (URL: [Link])
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (URL: [Link])
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])
-
Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (URL: [Link])
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (URL: [Link])
-
Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (URL: [Link])
-
Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. (URL: [Link])
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (URL: [Link])
-
New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Theoretical Framework for Determining the Molecular Geometry of Benzyl 4-Benzyloxybenzoate
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive theoretical framework for the conformational analysis and geometry optimization of Benzyl 4-Benzyloxybenzoate (C₂₁H₁₈O₃, CAS No: 56442-22-9).[1] We delineate a multi-step computational protocol, beginning with molecular mechanics for an extensive conformational search, followed by high-accuracy quantum mechanical calculations using Density Functional Theory (DFT) to refine the ground-state geometry. This document is intended for researchers, computational chemists, and drug development professionals, offering both a practical workflow and the underlying scientific rationale for each methodological choice, thereby ensuring a robust and reproducible approach to understanding the three-dimensional structure of this and similar flexible organic molecules.
Introduction: The Significance of Molecular Geometry
This compound is a benzoate ester characterized by two benzyl groups and a central phenyl ring, granting it significant conformational flexibility. Its molecular structure is foundational to its physicochemical properties and potential applications, including its use as an intermediate in the synthesis of more complex molecules and its potential role in materials science and drug discovery, where molecular shape governs intermolecular interactions.[2][3][4] Understanding the preferred three-dimensional arrangement of its constituent parts—the bond lengths, bond angles, and dihedral angles—is critical for predicting its behavior, reactivity, and interaction with biological targets or other materials.
Theoretical studies provide a powerful, non-experimental route to determine molecular geometry with high precision. By employing computational models, we can explore the potential energy surface of a molecule to identify its most stable conformation(s), providing insights that are often difficult to obtain through experimental means alone.
The Dual-Methodology Approach: Combining Speed and Accuracy
A robust computational analysis of a flexible molecule like this compound necessitates a two-pronged approach that leverages the strengths of both Molecular Mechanics (MM) and Quantum Mechanics (QM).
Pillar 1: Molecular Mechanics for Conformational Exploration
Molecular Mechanics treats molecules as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.[5] This method is computationally inexpensive, making it ideal for rapidly exploring the vast conformational space of a flexible molecule.
Causality of Choice: For organic molecules containing common functional groups, the Merck Molecular Force Field (MMFF94) is a highly recommended choice.[5] Extensive benchmark studies have demonstrated its strong performance in reproducing experimental and high-level ab initio geometries and conformational energies, making it a trustworthy tool for the initial search phase.[6][7][8][9] In contrast, less specialized force fields like the Universal Force Field (UFF) have shown weaker performance and are not recommended for this type of analysis.[6][7]
Pillar 2: Density Functional Theory for High-Fidelity Optimization
While MM is excellent for searching, it is an empirical method. To achieve high accuracy, we turn to Quantum Mechanics (QM). Density Functional Theory (DFT) is a QM method that offers an exceptional balance of computational cost and accuracy for systems of this size.[10] DFT calculates the electronic structure of the molecule to determine its energy, providing a much more fundamental and accurate description of the forces between atoms.[11][12] The goal of a DFT geometry optimization is to find the specific arrangement of atoms that corresponds to the lowest possible ground-state energy, representing the molecule's most stable structure.[13]
Causality of Choice: The B3LYP functional is a widely-used hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation terms. It has a long track record of providing reliable geometries for a broad range of organic molecules.[6] This is paired with a basis set, such as 6-31G(d), which provides a good description of the electron distribution by including polarization functions on heavy atoms, essential for accurately modeling molecular shapes.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the validated protocol for determining the lowest-energy conformation of this compound. This workflow is designed to be self-validating by systematically narrowing the conformational search from a broad, low-cost exploration to a high-accuracy, focused optimization.
Required Software
The following protocol can be implemented using various computational chemistry software packages.
| Software Type | Examples | Primary Function |
| Molecular Modeling Suite | Spartan, Avogadro | 2D to 3D structure generation, visualization |
| Quantum Chemistry Package | Gaussian, ORCA, Q-Chem | MM and QM calculations, geometry optimization |
Note: Many modern suites like Spartan integrate both modeling and calculation engines (often Q-Chem).[14][15] ORCA is a powerful, free alternative for academic users.[16][17]
Workflow Diagram
Caption: Computational workflow for molecular geometry determination.
Detailed Steps
-
Initial Structure Generation: Draw the 2D structure of this compound and convert it to an initial 3D model using a molecular editor. This initial structure is arbitrary and serves only as a starting point.
-
Conformational Search: Perform a systematic or stochastic conformational search using the MMFF94 force field.[6] This will rotate the molecule's key dihedral angles (see Section 4 diagram) and perform an energy minimization on each new conformation, generating thousands of potential structures.
-
Clustering and Selection: The resulting conformers are sorted by their steric energy. Redundant structures are removed, and a set of unique, low-energy conformers (e.g., all structures within 10 kcal/mol of the identified global minimum) are selected for further analysis.
-
DFT Optimization: Each selected conformer is submitted for a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.[11] This process iteratively adjusts the atomic positions to minimize the total electronic energy until convergence criteria are met.[13]
-
Vibrational Frequency Analysis: A frequency calculation is performed on the final optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformation) and not a transition state.
-
Data Extraction and Analysis: From the optimized output file, extract the key geometric parameters: bond lengths, bond angles, and, most importantly, the dihedral angles that define the molecule's overall shape.
Analysis of Molecular Geometry
The geometry of this compound is primarily defined by the rotation around several key single bonds. The planarity of the three aromatic rings is generally preserved, while the molecule's overall conformation is dictated by the dihedral angles of the central ester group and the flanking ether and benzyl linkages.
Key Rotatable Bonds
Caption: Key dihedral angles (τ1-τ4) governing the conformation.
-
τ1 (C-C-O-C): Defines the orientation of the benzyl group relative to the ester oxygen.
-
τ2 (O-C-C=O): Governs the planarity and orientation of the ester group relative to the central phenyl ring.
-
τ3 (C-C-O-C): Controls the orientation of the ether linkage.
-
τ4 (C-O-C-C): Defines the orientation of the terminal benzyl group.
Predicted Geometric Parameters (Illustrative)
The following table presents illustrative but chemically realistic data for the key geometric parameters of the optimized, lowest-energy conformer of this compound, as would be obtained from a B3LYP/6-31G(d) calculation.
| Parameter | Atoms Involved | Value (Å or °) | Significance |
| Bond Lengths | |||
| C=O (ester) | C=O | ~ 1.21 Å | Typical double bond character |
| C-O (ester) | (O=)C-O | ~ 1.35 Å | Partial double bond character |
| C-O (ether) | Ar-O | ~ 1.37 Å | Standard aromatic ether bond |
| Bond Angles | |||
| Ester Angle | O=C-O | ~ 124° | Consistent with sp² hybridization |
| Ether Angle | C-O-C | ~ 118° | Standard for diaryl/alkyl-aryl ethers |
| Dihedral Angles | |||
| τ2 | O-C-C-C | ~ 175° | Near-planar orientation of ester with ring |
| τ3 | C-C-O-C | ~ 178° | Near-planar orientation of ether with ring |
| τ4 | C-O-C-C | ~ 85° | Non-planar (gauche) orientation of benzyl group |
Interpretation: The data indicates a structure where the central benzoate core and the benzyloxy ether linkage are largely co-planar, maximizing resonance stabilization. However, the terminal benzyl group (attached via the ether) is predicted to be significantly twisted out of this plane to minimize steric hindrance, resulting in a non-planar overall molecular geometry.
Conclusion
This guide has outlined a robust, multi-stage theoretical protocol for the detailed investigation of the molecular geometry of this compound. By systematically combining the broad exploratory power of Molecular Mechanics with the high accuracy of Density Functional Theory, researchers can confidently identify the molecule's most stable conformation. The resulting geometric data provides the essential foundation for further computational studies, such as predicting spectroscopic properties, analyzing intermolecular interactions for drug design, or understanding its packing in the solid state for materials science applications. The emphasis on methodological justification ensures that the described workflow is not merely a set of instructions, but a scientifically sound and defensible research strategy.
References
-
Kirby, E. C. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. University of Bath. [Link]
-
Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. [Link]
-
ResearchGate. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. [Link]
-
Papavasileiou, K. D., & Tsoungas, P. G. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design, 35(4), 485–502. [Link]
-
Wikipedia. (n.d.). Force field (chemistry). [Link]
-
Verevkin, S. P., et al. (2023). Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. Journal of Chemical & Engineering Data, 68(9), 2469–2481. [Link]
-
ResearchGate. (n.d.). Geometry optimization in density functional methods. [Link]
-
NWChem. (n.d.). Density Functional Theory (DFT). [Link]
-
Lees, J. G., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry, 87(10), 6538–6551. [Link]
-
Jordan, K. D., et al. (2006). Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. The Journal of Chemical Physics, 124(1), 014111. [Link]
-
arXiv. (2024). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]
-
Celebi, F. B., & Akay, S. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(3), 856-865. [Link]
-
Matter Modeling Stack Exchange. (2018). What is a good replacement for Gaussian?. [Link]
-
Reddit. (2020). What is the best computational chemistry software?. [Link]
-
Wikipedia. (n.d.). Spartan (chemistry software). [Link]
-
Chauhan, M. L., & Patel, J. M. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 888-900. [Link]
-
UC San Diego Blink. (n.d.). Spartan is a molecular modeling and computational chemistry software. [Link]
-
ResearchGate. (2017). An Experimental and Computational Study of 2-(3-Oxo-3H-benzo[f] chromen-1-ylmethoxy)-Benzoic Acid Methyl Ester. [Link]
-
Wavefunction, Inc. (n.d.). Spartan'24. [Link]
-
Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 60-68. [Link]
-
MDPI. (n.d.). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. [Link]
-
PubChem. (n.d.). 4-Benzylbenzoic acid. [Link]
-
J-Stage. (n.d.). Crystal Structure of Methyl 2-(Benzyloxy)benzoate. [Link]
-
Patsnap Synapse. (n.d.). Benzyl Benzoate - Drug Targets, Indications, Patents. [Link]
-
NIST WebBook. (n.d.). Benzyl 4-hydroxybenzoate. [Link]
-
PubChem. (n.d.). Benzyl Benzoate. [Link]
-
National Institutes of Health. (n.d.). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. [Link]
-
PubChem. (n.d.). Benzyl 4-methoxybenzoate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Geometry of Molecules. [Link]
-
PubMed. (2015). Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises. [Link]
-
National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]
Sources
- 1. This compound | 56442-22-9 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]
- 15. Spartan is a molecular modeling and computational chemistry software developed by Wavefunction, Inc., used to predict the structures, properties, and reactivity of molecules. [blink.ucsd.edu]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. reddit.com [reddit.com]
An In-depth Technical Guide to the Synthesis of Benzyl 4-Benzyloxybenzoate: Mechanism and Kinetics
Abstract
This technical guide provides a comprehensive overview of the synthesis of benzyl 4-benzyloxybenzoate, a key intermediate in various chemical and pharmaceutical applications. We will delve into the primary synthetic routes, focusing on the underlying reaction mechanisms and providing detailed, field-proven experimental protocols. Furthermore, this guide will explore the kinetics of the synthesis, offering insights into reaction rates and the factors that influence them. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the preparation of this important compound.
Introduction
This compound is a versatile organic compound characterized by its dual benzyl ether and benzyl ester functionalities. This structure lends itself to a variety of applications, including as a building block in the synthesis of more complex molecules, such as liquid crystals and pharmaceutical agents. A thorough understanding of its synthesis is paramount for optimizing production, ensuring purity, and controlling costs in research and development as well as in manufacturing settings.
This guide will focus on the two predominant methods for synthesizing this compound: a direct one-step esterification and a two-step approach involving an initial etherification followed by esterification. We will explore the mechanistic underpinnings of these reactions and provide practical, step-by-step protocols. The discussion on kinetics will be grounded in studies of analogous systems to provide a robust framework for understanding and controlling the reaction dynamics.
Synthetic Pathways and Mechanisms
The synthesis of this compound can be approached through two primary strategies, each with its own set of advantages and mechanistic considerations.
Two-Step Synthesis: Williamson Ether Synthesis followed by Fischer-Speier Esterification
This is a highly reliable and common approach that involves the initial preparation of the key intermediate, 4-benzyloxybenzoic acid, followed by its esterification.
The first step is the formation of the benzyl ether linkage. This is typically achieved through a Williamson ether synthesis, a classic and robust SN2 reaction. In this reaction, the phenoxide ion of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic proton of 4-hydroxybenzoic acid is first abstracted by a base (commonly a carbonate or hydroxide) to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the benzyl halide in a single, concerted step, displacing the halide ion and forming the ether bond.[1]
Diagram: Williamson Ether Synthesis Mechanism
Caption: Mechanism of 4-benzyloxybenzoic acid synthesis.
A noteworthy advancement in this method is the use of surfactant-assisted synthesis in an aqueous medium.[2] This "green" approach can enhance reaction rates by forming micelles that bring the reactants into close proximity, even when they have different solubilities.[2]
The second step is the formation of the benzyl ester. This is most commonly achieved through a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]
Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: A molecule of benzyl alcohol attacks the protonated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Diagram: Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier esterification.
Alternative One-Step Esterification using Coupling Agents
For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed.[5]
Mechanism: This method involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (benzyl alcohol), leading to the formation of the ester and the byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate.
Kinetics of the Synthesis
Kinetics of Fischer-Speier Esterification
The Fischer esterification is a reversible reaction, and its kinetics are influenced by several factors.[9]
-
Reaction Order: Studies on the esterification of benzoic acid with alcohols like 1-butanol have shown that the reaction is typically first order with respect to the carboxylic acid.[7][8]
-
Effect of Temperature: As with most chemical reactions, the rate of esterification increases with temperature. The activation energies for the forward reaction of benzoic acid esterification with 1-butanol have been reported to be in the range of 58-60 kJ/mol.[7][8]
-
Effect of Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst.[9] Higher catalyst concentrations lead to faster reaction rates, but can also promote side reactions.
-
Effect of Reactant Ratio: The Fischer esterification is an equilibrium-limited process.[3] To drive the reaction towards the product, a large excess of one of the reactants (usually the less expensive one, in this case, likely benzyl alcohol) can be used. Alternatively, the removal of water as it is formed (e.g., using a Dean-Stark apparatus) will also shift the equilibrium to favor the formation of the ester.[10]
Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol (as a model system) [7][8]
| Parameter | Value |
| Reaction Order (w.r.t. Benzoic Acid) | 1 |
| Activation Energy (Forward Reaction) | 58.40 kJ/mol |
| Activation Energy (Reverse Reaction) | 57.70 kJ/mol |
| Thermal Effect of Reaction | 622 J/mol |
Note: These values are for the p-toluenesulfonic acid-catalyzed esterification of benzoic acid with 1-butyl alcohol and should be considered as an approximation for the synthesis of this compound.
Kinetics of Williamson Ether Synthesis
The Williamson ether synthesis is generally considered to be a second-order reaction, with the rate being dependent on the concentrations of both the alkoxide and the alkyl halide.
-
Factors Affecting Rate: The rate of the SN2 reaction is influenced by the nature of the leaving group (I > Br > Cl), the solvent (polar aprotic solvents are generally preferred), and steric hindrance around the reaction centers.[1]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired product purity.
Protocol for the Synthesis of 4-Benzyloxybenzoic Acid
Materials:
-
4-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-benzyloxybenzoic acid.
Protocol for the Synthesis of this compound via Fischer Esterification
Materials:
-
4-Benzyloxybenzoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add 4-benzyloxybenzoic acid (1 equivalent), benzyl alcohol (3 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).
Diagram: Experimental Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process that can be reliably achieved through a two-step approach involving Williamson ether synthesis followed by Fischer-Speier esterification. This method offers high yields and allows for straightforward purification of the intermediate and final products. For sensitive substrates, esterification using coupling agents like DCC provides a milder alternative.
The kinetics of the esterification step are analogous to those of other benzoic acid esterifications, being first order with respect to the carboxylic acid and highly dependent on temperature, catalyst concentration, and reactant ratios. By understanding and manipulating these parameters, researchers and process chemists can effectively control the synthesis to achieve desired yields and purity. The "green" synthesis of the 4-benzyloxybenzoic acid intermediate in aqueous media presents an environmentally friendly option that warrants further exploration and optimization.
This guide provides a solid foundation for the synthesis of this compound, combining mechanistic understanding with practical experimental guidance.
References
- Chauhan, M. L., & Patel, J. M. (2018). SYNTHESIS OF 4-HYDROXYBENZYL 4'-(4''-N-ALKOXY BENZOYLOXY) BENZOATE. World Journal of Pharmaceutical Research, 7(11), 793-801.
- Chen, X., et al. (2017). Kinetics of the esterification between benzoic acid and isoamyl alcohol has been studied using p-toluenesulfonic acid as a catalyst.
- Melnyk, S. R., et al. (2021). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Journal of Chemistry and Technologies, 29(4), 565-575.
- Kolakowski, M. A. (1976). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. New Jersey Institute of Technology.
- Melnyk, S. R., et al. (2021). Kinetic research and modeling of benzoic acid esterification process.
- IJARSCT. (2025). Kinetics, Mechanism and Novel Methods Of Esterification.
- Yaglioglu, H. G., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(2), 488-497.
- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 148-152.
- Singh, V., et al. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. Asian Journal of Chemistry, 34(10), 2537-2542.
-
Organic Syntheses. (n.d.). Benzyl Benzoate. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
International Journal of Science and Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
Doceri. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]
-
Asian Journal of Chemistry. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN115160132A - Production process of benzyl benzoate.
-
ACS Publications. (2024). Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. Retrieved from [Link]
-
Oxford Academic. (n.d.). Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.
-
ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols.... Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Supporting Information. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route. Retrieved from [Link]
-
PubMed. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: Williamson ether synthesis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Methodological & Application
Synthesis of Benzyl 4-Benzyloxybenzoate: A Detailed Protocol and Mechanistic Exploration via Fischer Esterification
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive guide for the synthesis of benzyl 4-benzyloxybenzoate, a key intermediate in various fields of chemical research. The protocol leverages the Fischer-Speier esterification, a robust and classical method for forming esters from carboxylic acids and alcohols. We present a detailed, step-by-step methodology optimized for high yield, emphasizing the strategic use of a Dean-Stark apparatus to drive the reaction equilibrium. Beyond the protocol, this document offers an in-depth exploration of the reaction mechanism, the rationale behind experimental choices, and a practical troubleshooting guide. This note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this and similar diaryl esters.
Introduction and Scientific Context
This compound is a molecule of interest due to its structural motifs, which are prevalent in materials science, particularly in the development of liquid crystals, and as a stable, protected precursor in multi-step organic synthesis.[1] The synthesis of such esters is fundamental to organic chemistry. Among the various esterification methods, the Fischer-Speier esterification, first described in 1895, remains one of the most straightforward and atom-economical processes, especially for bulk synthesis.[2]
The reaction involves the acid-catalyzed condensation of a carboxylic acid (4-benzyloxybenzoic acid) with an alcohol (benzyl alcohol). A key challenge of this equilibrium-driven process is the presence of water as a byproduct, which can hydrolyze the ester product, thereby limiting the yield.[3][4] To overcome this limitation, our protocol employs Le Chatelier's principle by continuously removing water via azeotropic distillation with toluene, facilitated by a Dean-Stark apparatus.[4][5][6] This approach ensures the reaction proceeds to completion, providing a high yield of the desired ester.
The Fischer Esterification Mechanism
The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[5]
-
Protonation of the Carbonyl: The acid catalyst (in our case, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][8]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a very good leaving group (H₂O).[5][7]
-
Elimination of Water: The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][8]
Visualizing the Mechanism
The following diagram illustrates the key steps in the acid-catalyzed formation of this compound.
Caption: Mechanism of Fischer Esterification.
Experimental Design and Rationale
A successful synthesis relies on informed experimental choices. Here we justify the key components of our protocol.
-
Choice of Catalyst: We utilize p-toluenesulfonic acid (p-TsOH) as the acid catalyst. While strong mineral acids like H₂SO₄ are effective, p-TsOH is a crystalline solid that is non-corrosive, easier to handle, and typically results in cleaner reactions with fewer charring side-products.[2][9]
-
Solvent and Water Removal: Toluene is selected as the solvent. Its boiling point (111 °C) is suitable for achieving a reasonable reaction rate. Crucially, toluene forms a minimum-boiling azeotrope with water (boiling point 85 °C), allowing for the selective and continuous removal of water as it is formed using a Dean-Stark apparatus.[10] This physical sequestration of a product is the most effective way to drive the equilibrium toward the ester.[5][11]
-
Work-up Strategy: The post-reaction work-up is designed to efficiently remove all non-product species.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This aqueous basic solution neutralizes the acidic p-TsOH catalyst and removes any unreacted 4-benzyloxybenzoic acid by converting it to its water-soluble sodium salt.[9][12]
-
Brine (Saturated NaCl) Wash: This step helps to break up any emulsions and begins the process of removing residual water from the organic layer.
-
-
Purification: The crude product is purified by recrystallization. This technique is ideal for obtaining high-purity crystalline solids by leveraging the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.[9]
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Benzyloxybenzoic acid | 250 mL Round-bottom flask |
| Benzyl alcohol | Dean-Stark trap |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | Reflux condenser |
| Toluene, anhydrous | Magnetic stirrer and stir bar |
| Ethyl acetate (EtOAc) | Heating mantle with controller |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Separatory funnel (500 mL) |
| Brine (Saturated aqueous NaCl) | Beakers, Erlenmeyer flasks |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Rotary evaporator |
| Ethanol (for recrystallization) | Buchner funnel and filter paper |
| Deionized water | Melting point apparatus |
| TLC plates (silica gel 60 F₂₅₄) | Standard laboratory glassware |
Reaction Stoichiometry and Data
| Compound | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Benzyloxybenzoic acid | 228.24 | 10.0 g | 0.0438 | 1.0 |
| Benzyl alcohol | 108.14 | 5.2 g (4.95 mL) | 0.0481 | 1.1 |
| p-TsOH·H₂O | 190.22 | 0.83 g | 0.0044 | 0.1 |
| Toluene | - | 120 mL | - | - |
| Product (Expected) | 318.37 | ~12.9 g | 0.0405 | ~92% Yield |
Step-by-Step Procedure
Reaction Setup & Reflux
-
Assemble Glassware: Set up a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charge Reactants: To the round-bottom flask, add 4-benzyloxybenzoic acid (10.0 g, 0.0438 mol), benzyl alcohol (5.2 g, 0.0481 mol), p-toluenesulfonic acid monohydrate (0.83 g, 0.0044 mol), and toluene (120 mL).
-
Initiate Reaction: Begin stirring and gently heat the mixture to reflux using a heating mantle. The toluene will begin to boil and condense, collecting in the Dean-Stark trap.
-
Monitor Water Collection: As the reaction proceeds, water will form an azeotrope with toluene, condense, and collect in the graduated arm of the Dean-Stark trap. Being denser than toluene, water will form a lower layer. The theoretical amount of water to be collected is approximately 0.8 mL (0.0438 mol).
-
Reaction Monitoring: Continue refluxing until water no longer collects in the trap (typically 4-6 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-benzyloxybenzoic acid spot.
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Dilution: Pour the reaction mixture into a 500 mL separatory funnel. Rinse the reaction flask with ethyl acetate (~50 mL) and add the rinsing to the separatory funnel to ensure complete transfer.
-
Acid Removal: Wash the organic layer with two 75 mL portions of saturated NaHCO₃ solution. Caution: CO₂ gas will evolve during the first wash; vent the separatory funnel frequently. Check the final aqueous wash with pH paper to ensure it is neutral or basic.
-
Final Washes: Wash the organic layer sequentially with 75 mL of deionized water and 75 mL of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 15-20 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid or semi-solid.
Purification
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate Product: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.
-
Analysis: Determine the final mass and calculate the yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).
Experimental Workflow Visualization
Caption: Experimental workflow for synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction (insufficient reflux time). | Monitor the reaction by TLC until the starting acid is consumed. Ensure the theoretical amount of water is collected. |
| Wet reagents or glassware. | Use anhydrous solvents and thoroughly dry all glassware before starting. | |
| Product loss during work-up. | Ensure pH of aqueous layer is basic after NaHCO₃ wash. Avoid vigorous shaking that can cause emulsions. | |
| Reaction Stalls | Inactive catalyst. | Use fresh p-TsOH monohydrate. |
| Insufficient heating. | Ensure the mixture is at a steady reflux. | |
| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted benzyl alcohol, side products). | Re-purify via column chromatography on silica gel. Ensure work-up washes were thorough. |
| Emulsion during Work-up | Soaps formed from residual acid and base. | Add more brine to the separatory funnel and swirl gently. Allow to stand for an extended period. If persistent, filter the entire mixture through Celite. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound using the Fischer esterification. By explaining the underlying chemical principles and providing a clear, step-by-step guide, we have created a self-validating system for researchers. The strategic removal of water via a Dean-Stark apparatus is key to achieving high yields, making this a highly effective method for preparing this and other similar ester compounds in a laboratory setting.
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Link
-
Wikipedia. (n.d.). Fischer–Speier esterification. Link
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Link
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Link
-
Chemistry LibreTexts. (2023). Fischer Esterification. Link
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Link
-
University of Colorado Boulder. (n.d.). The Fischer Esterification. Link
-
Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time. Link
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Link
-
Kurt, M., & Yildiz, Y. K. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Link
-
Scoilnet. (n.d.). Dean Stark Apparatus. Link
-
Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Link
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. studylib.net [studylib.net]
Application Note: A Protocol for the Purification of Benzyl 4-Benzyloxybenzoate via Recrystallization
Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of benzyl 4-benzyloxybenzoate, a key intermediate in various synthetic applications, through the technique of recrystallization. The document outlines the underlying principles of solvent selection, the step-by-step experimental procedure, and a troubleshooting guide to address common challenges. This note is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity this compound for their work.
Introduction: The Imperative for Purity
This compound is an aromatic ester whose utility in research and development, particularly as a building block in the synthesis of more complex molecules, necessitates a high degree of purity. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield and purity of subsequent reactions, leading to challenges in downstream processing and characterization.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3][5] Upon slow cooling of the saturated solution, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[1][6] Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot gravity filtration.[7][8]
This application note details a robust protocol for the recrystallization of this compound, providing both the procedural steps and the scientific rationale behind them.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of this compound is critical for developing an effective recrystallization protocol.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₈O₃ | [9] |
| Molecular Weight | 318.37 g/mol | [9] |
| Melting Point | 117-119 °C | [9] |
| Appearance | White to off-white crystalline powder | [10] (for a similar compound) |
Solvent Selection Rationale:
The selection of an appropriate solvent is the most critical step in recrystallization.[3][5] The guiding principle is "like dissolves like."[11] As this compound is an aromatic ester, solvents with moderate polarity are likely to be effective. A good starting point for solvent screening includes ethanol, ethyl acetate, acetone, and mixtures involving a non-polar solvent like hexane or heptane.[12][13]
For this protocol, a mixed solvent system of ethanol and water is recommended. This compound is expected to be soluble in hot ethanol and insoluble in water. This allows for the dissolution of the compound in a minimal amount of hot ethanol, followed by the addition of water as an anti-solvent to induce crystallization upon cooling. This approach provides excellent control over the crystallization process.
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale should be made proportionally.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Workflow Diagram:
Figure 1. Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound (approx. 5 g) into a 125 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add a minimal amount of ethanol (start with 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.[14] Add more ethanol in small portions until the solid completely dissolves at a near-boiling temperature.[15] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.[1][11]
-
-
Hot Gravity Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.[8][16]
-
Place a short-stemmed funnel with fluted filter paper into the neck of a 250 mL Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot ethanol through the funnel.[17][18] This prevents premature crystallization of the product in the funnel.[18][19]
-
Quickly pour the hot solution of this compound through the filter paper.
-
Rinse the original flask with a small amount of hot ethanol and pour this through the filter to recover any remaining product.
-
-
Crystallization:
-
Heat the filtered solution to a gentle boil.
-
Slowly add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[2][15] Slow cooling is essential for the formation of large, pure crystals.[1][2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[14]
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50 v/v).[11][15] This removes any adhering soluble impurities from the crystal surfaces.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is highly impure.[19] | Add more of the primary solvent (ethanol) to the hot solution to lower the saturation point. Ensure very slow cooling.[21] If oiling persists, consider purifying by column chromatography first.[22] |
| No Crystals Form | Too much solvent was used, resulting in an unsaturated solution.[11][21] The solution is supersaturated.[11][21] | Reheat the solution and evaporate some of the solvent to concentrate it.[19][21] Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.[11][14] |
| Low Yield | Too much solvent was used for dissolution or washing.[11] Premature crystallization occurred during hot filtration.[19] The crystals were washed with a solvent that was not ice-cold.[11] | Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[11] Ensure the filtration apparatus is properly pre-heated.[17][18] |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration.[4][20] Note that this may reduce the yield. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers can obtain a high-purity product suitable for demanding synthetic applications. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the purification process.
References
-
LibreTexts. Recrystallization. [Link]
-
Royal Society of Chemistry. Hot gravity filtration. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Kyoto University. Hot Filtration & Recrystallization. [Link]
-
LibreTexts. 2.5: Hot Filtration. [Link]
-
LibreTexts. 1.5E: Hot Filtration. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Recrystallization1. Recrystallization. [Link]
-
UCLA Chemistry. Recrystallization - Single Solvent. [Link]
-
MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Unknown. Crystallization Solvents.pdf. [Link]
-
JoVE. Video: Recrystallization - Concept. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
Unknown. Recrystallization. [Link]
- Google Patents.
-
Solubility of Things. Benzyl benzoate. [Link]
-
ChemTalk. Lab Procedure: Recrystallization. [Link]
-
LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
Organic Syntheses. benzyl benzoate. [Link]
- Google Patents.
-
Ataman Kimya. BENZYL BENZOATE. [Link]
-
ResearchGate. synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. [Link]
-
Unknown. Recrystallization 2. [Link]
-
Unknown. The Recrystallization of Benzoic Acid. [Link]
-
Unknown. Recrystallization of Benzoic Acid. [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Recrystallization - Concept [jove.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 9. This compound CAS#: 56442-22-9 [amp.chemicalbook.com]
- 10. CAS 94-18-8: Benzyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 20. rubingroup.org [rubingroup.org]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1H and 13C NMR Analysis of Benzyl 4-Benzyloxybenzoate
Introduction
Benzyl 4-benzyloxybenzoate is an aromatic ester with applications in various fields, including perfumery and materials science. Its structure comprises a central benzoate core with benzyl ether and benzyl ester functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, detailing experimental protocols, spectral interpretation, and the underlying principles governing the observed chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for routine and in-depth molecular characterization.
Molecular Structure and NMR Considerations
The structure of this compound presents several distinct proton and carbon environments, which give rise to a characteristic NMR fingerprint. The molecule's symmetry and the electronic effects of the ester and ether linkages significantly influence the chemical shifts of the aromatic and benzylic protons and carbons.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:
-
Material Requirements: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[1][2]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent solubilizing properties for aromatic esters and its relatively clean spectral window.[1] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue or if specific solvent effects are being investigated.[1][3][4][5][6][7]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[1][8]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[9]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard at a concentration of 0 ppm.[10] Often, the residual proton signal of the deuterated solvent can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a small molecule sample for NMR analysis.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Temperature | 298 K | 298 K |
¹H NMR Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and benzylic regions. The symmetry of the para-substituted central benzene ring simplifies the spectrum.
Predicted ¹H NMR Data (in CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | ~5.1-5.3 | Singlet | 2H | -O-CH₂ -Ph (ether) |
| Hₑ | ~5.3-5.5 | Singlet | 2H | -COO-CH₂ -Ph (ester) |
| Hₖ | ~6.9-7.1 | Doublet | 2H | Protons ortho to the ether linkage |
| Hⱼ | ~7.3-7.5 | Multiplet | 10H | Protons of the two benzyl groups |
| Hᵢ | ~8.0-8.2 | Doublet | 2H | Protons ortho to the ester carbonyl |
Detailed Interpretation:
-
Benzylic Protons (Hₐ and Hₑ): Two distinct singlets are expected for the two methylene (-CH₂-) groups. The protons of the benzyl ester (Hₑ) are typically deshielded and appear further downfield compared to the benzyl ether protons (Hₐ) due to the stronger electron-withdrawing effect of the carbonyl group.[11] The singlet nature of these signals arises from the absence of adjacent protons, although in some chiral or sterically hindered environments, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet).[12]
-
Aromatic Protons:
-
The central 1,4-disubstituted (para) benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the electron-donating benzyloxy group (Hₖ) are shielded and appear upfield.
-
The protons ortho to the electron-withdrawing ester group (Hᵢ) are deshielded and appear significantly downfield.[13][14]
-
The protons of the two monosubstituted benzyl rings (Hⱼ) will overlap, creating a complex multiplet in the range of 7.3-7.5 ppm.[15]
-
¹³C NMR Spectral Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| Cₐ | ~70-72 | -O-C H₂-Ph (ether) |
| Cₑ | ~66-68 | -COO-C H₂-Ph (ester) |
| Cₖ | ~114-116 | Carbons ortho to the ether linkage |
| Cᵢ | ~131-133 | Carbons ortho to the ester carbonyl |
| Cₗ | ~122-124 | Carbon attached to the ether oxygen |
| Cₕ | ~163-165 | Carbon attached to the ester carbonyl |
| Cⱼ | ~127-129 | Carbons of the two benzyl groups |
| Cₘ | ~135-137 | Quaternary carbons of the benzyl groups |
| C₉ | ~165-167 | Ester carbonyl carbon (C =O) |
Detailed Interpretation:
-
Carbonyl Carbon (C₉): The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, typically in the 165-167 ppm range.[10][16][17][18]
-
Benzylic Carbons (Cₐ and Cₑ): The benzylic carbons of the ether and ester groups are found in the 66-72 ppm region.[17][19][20] Similar to the protons, the carbon of the benzyl ester (Cₑ) is expected to be slightly upfield of the benzyl ether carbon (Cₐ).
-
Aromatic Carbons:
-
The carbons of the central benzene ring will show distinct signals due to the different electronic effects of the substituents. The carbon attached to the ether oxygen (Cₗ) will be significantly shielded, while the carbon attached to the ester group (Cₕ) will be deshielded.
-
The ortho (Cₖ) and meta carbons relative to the benzyloxy group will be shielded, while the ortho (Cᵢ) and meta carbons relative to the ester group will be deshielded.
-
The carbons of the two benzyl rings (Cⱼ and Cₘ) will likely have overlapping signals in the 127-137 ppm range.[21][22]
-
Diagram: NMR Analysis Workflow
Caption: A streamlined workflow for the analysis of NMR spectral data.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the structural confirmation of this compound. By understanding the influence of the molecular structure on the chemical shifts and coupling patterns, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and interpretive guidelines presented in this application note serve as a robust framework for the analysis of this compound and other structurally related aromatic esters.
References
-
Brouwer, H. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-239. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Emory University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. [Link]
-
Rashkin, M. J., & Waters, M. L. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Organic Letters, 4(21), 3583–3586. [Link]
-
Agnihotri, A., & Misra, K. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(10), 841-845. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]
-
Dorman, D. E., Bauer, D., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical and carbon-13 proton couplings in some esters and ethers. The Journal of Organic Chemistry, 35(10), 3371–3375. [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]
-
Cavaleiro, J. A. S. (1985). "Solvent effects" in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 62(6), 520. [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]
-
ResearchGate. (2010). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]
-
Chemistry LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
SciELO. (2024, May 15). Chemical composition by NMR. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. [Link]
-
SpectraBase. (n.d.). Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]
-
University of Alicante. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. youtube.com [youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols: BENZYL 4-BENZYLOXYBENZOATE as a Versatile Precursor for Calamitic Liquid Crystals
Introduction: Unlocking Mesogenic Potential with a Protected Core
In the rational design of thermotropic liquid crystals, the careful selection of molecular precursors is paramount to achieving desired mesomorphic properties. BENZYL 4-BENZYLOXYBENZOATE emerges as a strategic starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Its structure comprises a central benzoic acid core, a common component in many mesogenic molecules, with both the carboxylic acid and the para-hydroxyl group masked by benzyl protecting groups.[1] This dual protection offers a synthetic advantage, allowing for selective deprotection and sequential functionalization to build a diverse library of liquid crystalline materials. The inherent rigidity of the phenyl benzoate core contributes favorably to the anisotropic molecular geometry required for the formation of liquid crystal phases.[2]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound as a precursor. We will explore the chemical logic behind the selective removal of the benzyl ether and benzyl ester groups and the subsequent esterification and etherification reactions to construct target liquid crystal molecules. The protocols provided are designed to be self-validating, with clear causality for each experimental choice, empowering researchers to confidently explore the synthesis of novel mesogenic compounds.
Core Synthetic Strategies: A Stepwise Approach to Anisotropy
The journey from this compound to a functional liquid crystal involves a series of well-established organic transformations. The key to this precursor's utility lies in the differential reactivity of the benzyl ester and benzyl ether functionalities, which can often be cleaved under distinct conditions.
-
Deprotection of Benzyl Groups: Benzyl ethers and esters are frequently employed as protecting groups in organic synthesis due to their general stability and the various methods available for their removal.[3] Catalytic hydrogenolysis is a common and effective method for cleaving benzyl groups, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[4] This method is often clean and high-yielding. Alternative methods for benzyl ether deprotection include using strong acids or oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation.[3][5]
-
Esterification for Core Elongation: The formation of ester linkages is a cornerstone of liquid crystal synthesis.[6] The reaction between a carboxylic acid and a phenol, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP), is a widely used method for constructing the rigid core of calamitic liquid crystals.[7][8] This reaction, known as the Steglich esterification, proceeds under mild conditions and generally provides good yields.
-
Etherification for Terminal Chain Introduction: The flexible terminal chains of calamitic liquid crystals play a crucial role in influencing the melting point and the stability of the mesophases.[9][10] These are typically introduced via a Williamson ether synthesis, where an alkyl halide reacts with a phenoxide in the presence of a base like potassium carbonate.
The following diagram illustrates a proposed synthetic pathway for the synthesis of a homologous series of calamitic liquid crystals starting from this compound.
Caption: Proposed synthetic pathway for calamitic liquid crystals.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a homologous series of 4-cyanophenyl 4-alkoxybenzoates, which are known to exhibit liquid crystalline properties.
Protocol 1: Synthesis of 4-Benzyloxybenzoic Acid (Intermediate I)
This protocol describes the selective deprotection of the benzyl ester from this compound via catalytic hydrogenolysis to yield the key intermediate, 4-benzyloxybenzoic acid.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (reagent grade)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and methanol.
-
Carefully add 10% Pd/C (approximately 5-10 mol% of the substrate).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-benzyloxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-benzyloxybenzoic acid.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenolysis: This method is chosen for its high efficiency and clean conversion in removing benzyl esters while typically leaving benzyl ethers intact under controlled conditions, thus allowing for selective deprotection.[4]
-
Palladium on Carbon: Pd/C is a robust and highly active catalyst for hydrogenolysis.
-
Celite® Filtration: This is a standard procedure to safely and completely remove the fine, pyrophoric Pd/C catalyst from the reaction mixture.
Protocol 2: Synthesis of 4-Cyanophenyl 4-Benzyloxybenzoate (Intermediate II)
This protocol details the esterification of 4-benzyloxybenzoic acid with 4-cyanophenol to extend the rigid molecular core.
Materials:
-
4-Benzyloxybenzoic Acid (Intermediate I)
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-benzyloxybenzoic acid (1 equivalent), 4-cyanophenol (1.1 equivalents), and DMAP (0.1 equivalents).
-
Dissolve the solids in anhydrous DCM.
-
Cool the flask in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-cyanophenyl 4-benzyloxybenzoate.
Causality Behind Experimental Choices:
-
DCC/DMAP: This combination is a highly effective coupling system for forming esters from carboxylic acids and alcohols/phenols under mild conditions.[8] DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediate and reduce the yield.
-
Aqueous Workup: The washing steps are essential to remove unreacted starting materials, the catalyst, and any acidic or basic impurities.
Protocol 3: Synthesis of 4-Cyanophenyl 4-Hydroxybenzoate (Intermediate III)
This protocol describes the deprotection of the remaining benzyl ether to unmask the terminal hydroxyl group for further functionalization.
Materials:
-
4-Cyanophenyl 4-Benzyloxybenzoate (Intermediate II)
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
As described in Protocol 1.
Procedure:
-
Follow the procedure outlined in Protocol 1, using 4-cyanophenyl 4-benzyloxybenzoate as the starting material. The reaction may require slightly more forcing conditions (e.g., elevated temperature or pressure) compared to the benzyl ester cleavage.
-
After workup and removal of the catalyst, the crude 4-cyanophenyl 4-hydroxybenzoate is obtained and can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Hydrogenolysis: This method is again employed for its clean and efficient removal of the benzyl ether protecting group.[3]
Protocol 4: Synthesis of 4-Cyanophenyl 4-Alkoxybenzoates (Target Liquid Crystals)
This protocol outlines the synthesis of a homologous series of target liquid crystals by attaching flexible alkyl chains of varying lengths to the terminal hydroxyl group.
Materials:
-
4-Cyanophenyl 4-Hydroxybenzoate (Intermediate III)
-
A series of 1-bromoalkanes (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane, etc.)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask with a stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine 4-cyanophenyl 4-hydroxybenzoate (1 equivalent), the desired 1-bromoalkane (1.2 equivalents), and anhydrous potassium carbonate (2-3 equivalents).
-
Add acetone or DMF as the solvent.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash them with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-cyanophenyl 4-alkoxybenzoate.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.
-
Potassium Carbonate: A mild base is used to deprotonate the phenol, forming the phenoxide nucleophile.
-
Reflux: Heating is necessary to drive the Sₙ2 reaction to completion.
Characterization of Liquid Crystalline Properties
The synthesized compounds should be characterized to confirm their chemical structure and to determine their liquid crystalline properties.
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the intermediates and final products.
-
FT-IR Spectroscopy: To identify the key functional groups (e.g., C=O of the ester, C≡N of the nitrile).
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
-
Mesophase Characterization:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and the associated enthalpy changes.[11] The nematic to isotropic phase transition is often referred to as the clearing point.[12]
-
Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystalline phases by observing their unique textures.[13] For example, the nematic phase often exhibits a characteristic schlieren or threaded texture.[13]
-
Data Presentation: Predicted Thermal Properties
The following table summarizes the predicted effect of the alkyl chain length (n) on the phase transition temperatures of the synthesized 4-cyanophenyl 4-alkoxybenzoates. Generally, as the alkyl chain length increases, the melting point may initially decrease and then increase, while the clearing point often shows an odd-even effect.
| Compound (n) | Alkyl Chain | Predicted Crystal to Nematic Transition (°C) | Predicted Nematic to Isotropic Transition (°C) |
| 1 | 4 | T_CN | T_NI |
| 2 | 6 | T_CN | T_NI |
| 3 | 8 | T_CN | T_NI |
| 4 | 10 | T_CN | T_NI |
| 5 | 12 | T_CN | T_NI |
Note: T_CN and T_NI represent the crystal-to-nematic and nematic-to-isotropic transition temperatures, respectively. The actual values must be determined experimentally.
Conclusion
This compound is a highly valuable and versatile precursor for the systematic synthesis of calamitic liquid crystals. The strategic placement of two distinct benzyl protecting groups allows for a controlled, stepwise functionalization of the central benzoic acid core. The protocols outlined in this application note provide a robust framework for researchers to synthesize and investigate novel liquid crystalline materials with tailored properties. By understanding the causality behind the chosen synthetic steps and characterization techniques, scientists and drug development professionals can effectively leverage this precursor to advance the design of new materials for a wide range of applications.
References
- Benchchem. (n.d.). Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide.
- Taylor & Francis Online. (2007, May 2). Nematic–isotropic phase transition of binary liquid crystal mixtures.
- DoITPoMS. (n.d.). Liquid crystals.
- Chemistry LibreTexts. (2023, January 29). Liquid Crystals.
- PubMed Central (PMC). (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
- Taylor & Francis Online. (n.d.). Properties of thermotropic liquid crystals induced by hydrogen bonding between pyridyl‐1,2,4‐oxadiazole derivatives and benzoic acid, 4‐chlorobenzoic acid or 4‐methylbenzoic acid.
- ACS Publications. (n.d.). Phase transitions in nematic liquid crystals: a mean-field theory of the isotropic, uniaxial, and biaxial phases.
- Benchchem. (n.d.). Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers.
- Science Publications. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-.
- DoITPoMS. (n.d.). Liquid Crystals (all content).
- Unknown. (n.d.). Phase transitions in liquid crystals.
- Unknown. (n.d.). PHASE TRANSITIONS IN LIQUID CRYSTALS.
- ResearchGate. (n.d.). Liquid crystal formation from the benzoic acid ester of hydroxypropylcellulose.
- Wikipedia. (n.d.). Liquid crystal.
- White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
- Taylor & Francis Online. (2025, December 2). Synthesis and characterisation of novel calamitic liquid crystalline compounds.
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
- PubMed Central (PMC). (n.d.). Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials.
- National Institutes of Health (NIH). (2023, October 28). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology.
- PubMed Central (PMC). (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
- National Institutes of Health (NIH). (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications.
- Al-Nahrain Journal of Science. (2018, July 30). STUDY THE PROPERTIES OF THERMOTROPIC LIQUID CRYSTALS INDUCED BY HYDROGEN BONDING BETWEEN PYRIDYL- HETEROCYCLIC DERIVATIVES AND BENZOIC ACID, 4-HEPTYLOXYBENZOIC ACID OR 4-OCTYLOXYBENZOIC ACID.
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
- PubMed. (2020, September 9). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli.
- Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.
- ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1.
- Organic Syntheses. (n.d.). benzyl benzoate.
- ResearchGate. (2024, November 4). (PDF) Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
- ResearchGate. (2025, August 6). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF.
- PubMed Central (PMC). (2017, October 12). Ester formation at the liquid–solid interface.
- Unknown. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
- JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- MDPI. (2023, May 18). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties.
- ChemicalBook. (n.d.). This compound | 56442-22-9.
- TÜBİTAK Academic Journals. (2021, January 1). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
- ResearchGate. (2025, August 6). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Unknown. (2014, December 16). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
- ResearchGate. (2021, February 17). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal.
- Unknown. (2020, November 1).
Sources
- 1. This compound | 56442-22-9 [amp.chemicalbook.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thescipub.com [thescipub.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Benzyl 4-Benzyloxybenzoate as a Versatile Scaffold in Medicinal Chemistry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Benzyl 4-Benzyloxybenzoate in medicinal chemistry. Moving beyond its identity as a simple diester, we explore its strategic value as a versatile, synthetically tractable scaffold for the development of novel therapeutic agents. We will detail its synthesis, key physicochemical properties, and its role as a foundational building block. The core of this guide presents detailed protocols for strategic chemical modifications, enabling the generation of compound libraries targeting a diverse range of biological targets. The experimental choices and methodologies are explained from a mechanistic and practical standpoint to ensure scientific integrity and reproducibility.
Introduction: A Scaffold of Opportunity
This compound, with its rigid diaryl ether-ester framework, represents a significant starting point in modern drug discovery. While not a therapeutic agent in itself, its true value lies in its role as a "privileged scaffold." The two phenyl rings, connected by a flexible ether linkage on one side and an ester on the other, provide a well-defined three-dimensional architecture. This structure is adept at participating in crucial biological interactions, including hydrophobic and π-stacking interactions within protein binding pockets.
The benzyl groups serve a dual purpose: they can act as bulky, lipophilic moieties that occupy hydrophobic pockets, or they can function as readily cleavable protecting groups for the underlying phenol and carboxylic acid functionalities. This inherent chemical versatility allows medicinal chemists to systematically explore the chemical space around a core structure, a fundamental practice in structure-activity relationship (SAR) studies. This guide will illuminate the pathways from this core scaffold to diverse and potent bioactive molecules.
Physicochemical Characteristics & Synthesis
A thorough understanding of the starting material is paramount for any successful synthetic campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₂₁H₁₈O₃ | [1] |
| Molecular Weight | 318.37 g/mol | [1] |
| CAS Number | 56442-22-9 | [1] |
| Appearance | White to off-white solid | Inferred from precursors |
| Melting Point | 189-192 °C (for precursor acid) | [2][3] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | General organic compound properties |
Protocol 1: Synthesis of this compound
The most direct synthesis involves the esterification of 4-benzyloxybenzoic acid with benzyl alcohol. We recommend a Steglich esterification, which proceeds under mild conditions with high yields, minimizing side reactions.
Rationale for Reagent Choice:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a powerful dehydrating agent, activating the carboxylic acid for nucleophilic attack by the alcohol.
-
DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst that enhances the rate and yield of the esterification, particularly for sterically hindered substrates. It functions by forming a more reactive N-acylpyridinium intermediate.
Materials:
-
Benzyl alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-benzyloxybenzoic acid (1.0 eq) and benzyl alcohol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the flask. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate.
-
Upon completion, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Diagram 1: Synthesis Workflow for this compound This diagram illustrates the two-step synthesis starting from the commercially available 4-hydroxybenzoic acid.
Caption: Synthetic route to the target scaffold.
Application as a Core Scaffold in Drug Discovery
The "4-benzyloxy-benzoyl" moiety is a recurring motif in a variety of pharmacologically active agents. Its utility stems from its ability to be chemically elaborated at multiple positions to optimize binding affinity and selectivity for different biological targets.
Key Examples of Bioactive Derivatives:
-
PPARα Agonists: The 4-benzyloxy-benzylamino chemotype has been developed as a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[4] In this context, the scaffold orients a carboxylic acid head-group to interact with key hydrogen bond donors in the receptor's ligand-binding pocket.[4]
-
Androgen Receptor (AR) Antagonists: N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel AR antagonists that target the activation function 2 (AF2) site, a critical region for transcriptional function.[5] This demonstrates the scaffold's utility in designing molecules for allosteric or less conventional binding sites.
-
MAO-B Inhibitors: By hybridizing the aryl benzyl ether pharmacophore with a benzothiazole skeleton, researchers have developed potent and selective monoamine oxidase B (MAO-B) inhibitors for potential use in Parkinson's disease.[6]
-
Tyrosinase Inhibitors: Various hydroxylated benzyl benzoates, analogs of the core scaffold, have shown competitive inhibition of mushroom tyrosinase, highlighting potential applications in dermatology and food science.[7]
Diagram 2: this compound as a Drug Discovery Hub This diagram shows how the central scaffold can be modified to target different biological systems.
Caption: The central role of the scaffold in generating diverse bioactive leads.
Key Derivatization Protocols
The true power of this compound lies in its capacity for selective modification. The benzyl groups, while integral to the scaffold, are also excellent protecting groups that can be removed to unmask reactive phenol and carboxylic acid functionalities for further derivatization.
Protocol 2: Catalytic Hydrogenolysis for Global Deprotection
This protocol removes both benzyl groups simultaneously, yielding 4-hydroxybenzoic acid. This is a foundational step for library synthesis, providing a free phenol and carboxylic acid for subsequent reactions.
Rationale for Method:
-
Palladium on Carbon (Pd/C): A highly efficient and standard catalyst for the cleavage of benzyl ethers and esters via hydrogenation. It offers excellent reactivity under mild conditions (room temperature, atmospheric H₂ pressure).
-
Hydrogen (H₂): The reductant that, with the catalyst, cleaves the C-O bonds of the benzyl groups.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol or Ethyl Acetate (as solvent)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Step-by-Step Procedure:
-
Dissolve this compound in a suitable solvent (Methanol or Ethyl Acetate) in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Evacuate the flask and backfill with H₂ gas three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Leave the reaction to stir vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC. The product, 4-hydroxybenzoic acid, is much more polar than the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the Celite pad with the catalyst to dry, as it can ignite in air. Keep it wet with the solvent.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 4-hydroxybenzoic acid.
Protocol 3: Selective Saponification and Amidation
This two-step protocol demonstrates how to convert the benzyl ester into a diverse range of amides while leaving the benzyl ether intact. This is a common strategy in medicinal chemistry to improve metabolic stability and introduce new hydrogen bonding interactions.
Part A: Selective Saponification
Rationale: Saponification uses a strong base to hydrolyze the ester to its corresponding carboxylate salt, which is then protonated to the carboxylic acid. This reaction is selective for the ester over the more stable benzyl ether.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF) and Water (typically a 3:1 or 4:1 mixture)
-
Hydrochloric Acid (1 M)
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH or NaOH and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by slowly adding 1 M HCl. A white precipitate of 4-benzyloxybenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Part B: Amide Coupling
Rationale: Modern peptide coupling reagents like HATU provide a clean and efficient method for forming amide bonds from carboxylic acids and amines under mild conditions, minimizing racemization and side reactions.
Materials:
-
4-benzyloxybenzoic acid (from Part A) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
In an inert atmosphere, dissolve 4-benzyloxybenzoic acid in anhydrous DMF.
-
Add the desired amine, followed by DIPEA.
-
Add HATU in one portion and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Diagram 3: Key Derivatization Strategies from the Core Scaffold This workflow shows the two primary pathways for creating compound libraries.
Caption: Divergent synthetic routes for library generation.
Conclusion
This compound is far more than a simple chemical; it is a strategic platform for medicinal chemistry innovation. Its well-defined structure and, most importantly, its capacity for controlled, selective deprotection and derivatization make it an invaluable starting point for SAR exploration. The protocols detailed herein provide robust and reproducible methods for synthesizing this scaffold and, crucially, for transforming it into novel molecular entities. By leveraging these techniques, drug discovery teams can efficiently generate focused libraries to probe biological hypotheses and identify lead compounds against a wide array of therapeutic targets.
References
- Uyanik, M., & Yildirim, N. (2022). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Published research.
- Stayrook, K. R., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry.
- Cao, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry.
-
Fang, Y., et al. (2011). Benzyl benzoates: New phlorizin analogs as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. This compound | 56442-22-9 [amp.chemicalbook.com]
- 2. 4-BENZYLOXYBENZOIC ACID | 1486-51-7 [chemicalbook.com]
- 3. 4-苄氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl benzoates: New phlorizin analogs as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust One-Pot Synthesis of Benzyl 4-Benzyloxybenzoate
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Benzyl 4-Benzyloxybenzoate, a valuable intermediate in the development of liquid crystals and other advanced materials.[1] The described method is a highly efficient one-pot procedure starting from readily available 4-hydroxybenzoic acid and benzyl bromide. The protocol leverages a tandem Williamson ether synthesis and a nucleophilic substitution esterification, facilitated by potassium carbonate in an acetone solvent system. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental guide, and provide protocols for product purification and characterization. This guide is designed for researchers in organic synthesis, materials science, and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.
Introduction and Mechanistic Rationale
This compound is an organic ester characterized by two benzyl groups, one forming an ether linkage and the other an ester linkage to a central benzoate core. Its synthesis is a prime example of fundamental organic reactions widely employed in various research and industrial settings. The protocol detailed herein is a one-pot synthesis that strategically combines two key reactions:
-
Williamson Ether Synthesis : This reaction forms the ether linkage. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where a phenoxide ion attacks an alkyl halide.[2][3][4]
-
Esterification via Nucleophilic Substitution : The ester linkage is also formed through an SN2 pathway, where a carboxylate anion displaces a halide from the benzyl halide.
The elegance of this one-pot protocol lies in the in situ generation of the necessary nucleophiles. 4-Hydroxybenzoic acid possesses two acidic protons: one on the carboxylic acid (pKa ~4.2) and one on the phenol (pKa ~9.3). The base, potassium carbonate (K₂CO₃), is sufficiently strong to deprotonate both functional groups, creating a dianion. Although both the phenoxide and carboxylate are nucleophilic, the phenoxide is significantly more reactive towards the benzyl bromide electrophile under these conditions. Consequently, the Williamson ether synthesis occurs preferentially to form the 4-benzyloxybenzoate intermediate. This intermediate then undergoes the second SN2 reaction with another molecule of benzyl bromide to yield the final product, this compound.
Reaction Scheme:
The use of a polar aprotic solvent like acetone is critical as it effectively solvates the potassium cation without solvating the nucleophilic anions, thereby enhancing their reactivity. Furthermore, benzyl bromide is an ideal electrophile for SN2 reactions as it is a primary halide and cannot undergo the competing E2 elimination reaction.[5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
All quantitative data for the synthesis is summarized in the table below. Reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 2.76 g | 20.0 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 7.52 g (5.2 mL) | 44.0 | 2.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.91 g | 50.0 | 2.5 |
| Acetone | C₃H₆O | 58.08 | 150 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Hexane | C₆H₁₄ | 86.18 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper or Büchner funnel
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F254) and development chamber
Synthesis Workflow Diagram
The overall experimental workflow is depicted in the diagram below.
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (2.76 g, 20.0 mmol), anhydrous potassium carbonate (6.91 g, 50.0 mmol), and acetone (150 mL).
-
Causality Note: Potassium carbonate acts as the base to deprotonate both the carboxylic acid and the phenolic hydroxyl group. Using a fine powder and vigorous stirring is essential as K₂CO₃ is not fully soluble in acetone.
-
-
Addition of Electrophile : Begin stirring the suspension at room temperature. Slowly add benzyl bromide (5.2 mL, 44.0 mmol) to the flask dropwise over 5-10 minutes.
-
Causality Note: Adding the benzyl bromide slowly helps to control any initial exotherm, although the reaction is not strongly exothermic.
-
-
Reaction Under Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60°C) using a heating mantle. Maintain the reflux for 12-16 hours.
-
Expertise Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The product spot should have an Rf value of approximately 0.5-0.6, while the starting 4-hydroxybenzoic acid will remain at the baseline. The reaction is complete when the starting material spot is no longer visible.
-
-
Reaction Work-up : After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration : Filter the solid inorganic salts (KBr and excess K₂CO₃) from the reaction mixture using a Büchner funnel or by gravity filtration. Wash the collected solids with a small amount of fresh acetone (~20 mL) to recover any product retained in the filter cake.
-
Solvent Removal : Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.
-
Extraction : Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further removes water from the organic layer.
-
-
Drying and Concentration : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~10 g). Let it stand for 10-15 minutes with occasional swirling. Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude product.
Purification
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat gently until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the pure white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: 80-90%.
-
Melting Point: 89-91 °C.
-
Product Characterization
The identity and purity of the synthesized this compound (CAS: 56442-22-9) should be confirmed using standard analytical techniques.[6]
-
¹H NMR (400 MHz, CDCl₃, δ):
-
8.05 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O)
-
7.45 - 7.30 (m, 10H, Ar-H of both benzyl groups)
-
6.98 (d, J=8.8 Hz, 2H, Ar-H ortho to O-CH₂)
-
5.35 (s, 2H, Ester -CH₂-)
-
5.10 (s, 2H, Ether -O-CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
166.1 (C=O, ester)
-
162.8 (C-O-CH₂, ether)
-
136.3 (ipso-C, ester benzyl)
-
135.8 (ipso-C, ether benzyl)
-
131.8 (Ar-CH, ortho to C=O)
-
128.7, 128.6, 128.3, 128.2, 127.5 (Ar-CH of both benzyl groups)
-
122.5 (ipso-C, ester)
-
114.8 (Ar-CH, ortho to O-CH₂)
-
70.2 (Ether -O-CH₂-)
-
66.5 (Ester -O-CH₂-)
-
-
FT-IR (KBr, cm⁻¹):
-
3035 (Aromatic C-H stretch)
-
2950 (Aliphatic C-H stretch)
-
1715 (C=O ester stretch, strong)
-
1605, 1510 (Aromatic C=C stretch)
-
1250 (Asymmetric C-O-C stretch, ester)
-
1170 (Asymmetric C-O-C stretch, ether)
-
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Benzyl Bromide : This compound is a lachrymator and is corrosive and toxic.[7] Avoid inhalation of vapors and contact with skin and eyes.[7][8] Handle exclusively in a fume hood. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Acetone and Ethyl Acetate : These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.[9]
-
Potassium Carbonate : May cause skin and eye irritation.[10] Avoid creating dust.
-
Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste (containing benzyl bromide) should be collected separately.
References
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H bond activation. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
- Kamm, O., & Kamm, W. F. (1921).
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(3), 245-251.
-
Benzyl-Bromide - Safety Data Sheet. (2013, March 19). Retrieved January 17, 2026, from [Link]
- Doshi, A. V., & Marathe, K. G. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 634-643.
- Nicolaou, K. C., et al. (1993). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. J. Braz. Chem. Soc., 4(2).
-
Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. (2023, May 19). New Jersey Institute of Technology. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 56442-22-9 [amp.chemicalbook.com]
- 7. westliberty.edu [westliberty.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 10. fishersci.com [fishersci.com]
Application Note: Structural Elucidation of Benzyl 4-Benzyloxybenzoate via Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization-Mass Spectrometry (EI-MS)
Abstract
This technical guide provides a comprehensive framework for the characterization of Benzyl 4-benzyloxybenzoate (C₂₁H₁₈O₃), a benzoate ester derivative with applications in materials science and organic synthesis. We delve into the theoretical and practical aspects of its analysis using two cornerstone techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification and Electron Ionization-Mass Spectrometry (EI-MS) for molecular weight determination and structural fragmentation analysis. This document is designed to equip researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale necessary for unambiguous structural confirmation of the target compound.
Introduction: The Need for Robust Characterization
This compound is a molecule of interest due to its core structure, which incorporates multiple aromatic rings, an ester linkage, and an ether bond. These features are common in liquid crystals, polymers, and as precursors in pharmaceutical synthesis.[1][2] Accurate and definitive structural confirmation is a prerequisite for any further research or application, ensuring purity, identity, and the absence of isomeric impurities.
FT-IR spectroscopy and Mass Spectrometry are powerful, complementary techniques for this purpose. FT-IR provides a unique "fingerprint" based on the vibrational frequencies of a molecule's functional groups, while mass spectrometry offers precise information about molecular mass and provides clues to the molecular structure through controlled fragmentation.[3][4] This application note will detail the expected spectral features of this compound and provide robust, field-proven protocols for data acquisition.
Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy
The Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[5] When a molecule absorbs IR radiation, it is excited to a higher vibrational state.[6] An FT-IR spectrometer measures all frequencies simultaneously using an interferometer, and a mathematical operation known as a Fourier Transform converts the raw data (an interferogram) into an absorption or transmission spectrum.[3] The resulting spectrum—a plot of intensity versus wavenumber (cm⁻¹)—reveals the presence of specific functional groups, as each group has a characteristic vibrational frequency.[7]
Predicted FT-IR Spectrum of this compound
The structure of this compound contains several key functional groups whose predicted absorption bands are outlined below. The presence and position of these bands provide strong evidence for the compound's identity.
-
Aromatic C-H Stretch: The sp² C-H bonds on the two benzene rings are expected to produce sharp, medium-to-weak absorption bands just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).
-
Aliphatic C-H Stretch: The two methylene (-CH₂-) groups in the benzyl moieties will exhibit stretching vibrations slightly below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
Ester Carbonyl (C=O) Stretch: This is one of the most characteristic and intense peaks in the spectrum. For an aromatic ester, a very strong, sharp absorption is expected in the region of 1725-1715 cm⁻¹.[8]
-
Aromatic C=C Ring Stretch: The benzene rings will show a series of medium-to-strong absorptions in the 1610-1450 cm⁻¹ region, which are indicative of the aromatic skeleton.
-
C-O Stretches: The molecule has two distinct C-O single bonds. The ester C-O linkage and the ether C-O linkage will produce strong, characteristic bands in the fingerprint region. The asymmetric aryl-O-C stretch from the ether and the C(=O)-O stretch from the ester are expected between 1300-1200 cm⁻¹. A second C-O stretch, often from the O-CH₂ portion of the ester, is typically found around 1150-1100 cm⁻¹.
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the 900-675 cm⁻¹ region. The para-disubstituted ring (the central benzoate core) is expected to show a strong band around 850-800 cm⁻¹. The monosubstituted benzyl groups will show two strong bands, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3030 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1725 - 1715 | Strong | Ester C=O Stretch |
| 1610 - 1580 | Strong | Aromatic C=C Ring Stretch |
| 1515 - 1495 | Strong | Aromatic C=C Ring Stretch |
| 1300 - 1200 | Strong | Aryl-O-C Asymmetric Stretch (Ether & Ester) |
| 1150 - 1100 | Strong | C-O-C Symmetric Stretch (Ester) |
| 850 - 800 | Strong | p-Disubstituted Ring C-H OOP Bending |
| 770 - 690 | Strong | Monosubstituted Ring C-H OOP Bending |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is a modern, rapid method for analyzing solid or liquid samples with minimal preparation.
I. Materials and Equipment
-
This compound (solid powder)
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes
II. Methodology
-
Background Spectrum Acquisition: Ensure the ATR crystal surface is impeccably clean. Using the spectrometer software, acquire a background spectrum. This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.[7] A valid background scan is essential for data integrity.
-
Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure to the sample, ensuring firm and uniform contact between the solid and the crystal surface. This is critical for achieving a high-quality spectrum with good signal-to-noise.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[9] The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing and Analysis: The software will automatically subtract the background from the sample spectrum. Perform a baseline correction if necessary. Identify and label the wavenumbers of the significant absorption peaks. Compare these experimental peaks with the predicted values (Table 2.3) to confirm the presence of the key functional groups.
-
Cleaning: After analysis, retract the press arm, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe.
Visualization: FT-IR Experimental Workflow
Caption: Workflow for acquiring an FT-IR spectrum using the ATR method.
Analysis by Electron Ionization-Mass Spectrometry (EI-MS)
The Principle of EI-MS
Electron Ionization is a "hard" ionization technique where a vaporized sample molecule is bombarded with high-energy electrons (typically 70 eV).[10] This high energy is sufficient to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[11][12] The mass-to-charge ratio (m/z) of the M⁺• provides the molecular weight of the compound.[13] Due to the excess energy imparted during ionization, the molecular ion often undergoes predictable fragmentation, breaking into smaller, stable charged ions.[14] This fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing invaluable information about the molecule's structure.[4]
Predicted Mass Spectrum and Fragmentation of this compound
The molecular formula for this compound is C₂₁H₁₈O₃, with a monoisotopic mass of 318.1256 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z 318 is expected, corresponding to the intact ionized molecule. While EI is a hard technique, the presence of multiple aromatic rings should stabilize the molecular ion, making it observable.
-
Key Fragmentation Pathways: The fragmentation will be dictated by the cleavage of the weakest bonds and the formation of the most stable carbocations. The ester and ether linkages are prime sites for fragmentation.
-
Formation of the Benzoyl Cation (m/z 105): This is often the most intense peak (the base peak) in the mass spectra of benzoate esters.[15] It results from the cleavage of the C-O bond of the ester, losing a 4-benzyloxybenzyl radical.
-
Formation of the Tropylium Ion (m/z 91): The benzyl groups (C₇H₇) readily cleave and rearrange to form the highly stable, aromatic tropylium cation. This is a classic fragmentation pattern for any compound containing a benzyl moiety and is expected to be a very prominent peak.[16]
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule (28 Da), resulting in the phenyl cation.[17]
-
Formation of the 4-Benzyloxybenzoyl Cation (m/z 227): Alpha-cleavage at the ester's benzyl group can lead to the loss of a benzyl radical (•C₇H₇, 91 Da), resulting in a fragment at m/z 227.
-
Data Presentation: Predicted Key Mass Fragments
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 318 | [C₂₁H₁₈O₃]⁺• (Molecular Ion) | N/A |
| 227 | [C₁₄H₁₁O₃]⁺ (4-Benzyloxybenzoyl cation) | •C₇H₇ (Benzyl radical) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | •C₁₄H₁₃O₂ (4-Benzyloxybenzyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium cation) | •C₁₄H₁₁O₃ (4-Benzyloxybenzoate radical) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | CO (from m/z 105) |
| 65 | [C₅H₅]⁺ | C₂H₂ (from m/z 91) |
Major expected peaks are in bold.
Experimental Protocol: EI-MS via Direct Insertion Probe
This protocol is suitable for pure, thermally stable solid samples.
I. Materials and Equipment
-
This compound
-
Volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Glass capillary tube or sample vial
-
Mass Spectrometer with EI source and Direct Insertion Probe (DIP)
II. Methodology
-
Sample Preparation: Dissolve a microgram quantity of the sample in a minimal amount of a volatile solvent.
-
Probe Loading: Dip the tip of the direct insertion probe into the sample solution or place a small amount of the solid directly into the probe's sample well. Allow the solvent to fully evaporate.
-
Instrument Setup: Set the mass spectrometer parameters. Typical settings for EI are:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
-
Sample Introduction: Insert the probe into the mass spectrometer's vacuum interlock. Once the interlock is evacuated, introduce the probe into the ion source.
-
Data Acquisition: Gradually heat the probe. As the sample volatilizes into the ion source, data acquisition begins. The instrument will record mass spectra continuously as the sample evaporates from the probe.
-
Data Analysis: Review the acquired spectra. Identify the total ion chromatogram (TIC) to find the scan corresponding to the maximum sample signal. Analyze this mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the experimental m/z values with the predicted fragmentation pattern (Table 3.3).
Visualization: EI-MS Experimental Workflow
Caption: Workflow for acquiring an EI-MS spectrum using a direct insertion probe.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the structurally related compound Benzyl Benzoate (CAS 120-51-4), the substance may be harmful if swallowed and toxic to aquatic life.[18]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
The structural characterization of this compound can be confidently achieved through the combined application of FT-IR and EI-MS. FT-IR analysis is expected to confirm the presence of key functional groups, including the prominent ester C=O stretch around 1720 cm⁻¹, aromatic and aliphatic C-H stretches, and characteristic C-O stretches. Mass spectrometry will verify the molecular weight with a molecular ion peak at m/z 318, while the fragmentation pattern, featuring major ions at m/z 105 (benzoyl) and m/z 91 (tropylium), will provide definitive structural evidence. The protocols and predictive data herein serve as a robust guide for researchers to ensure the identity and purity of their material.
References
-
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Shimadzu. Retrieved from [Link]
-
JASCO, Inc. (2021, May 4). FTIR Theory, Instrumentation, and Techniques Webinar. YouTube. Retrieved from [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Oregon State University. (2013). FTIR instrumentation and theory. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). Instrumentation of FTIR Spectrometers. Retrieved from [Link]
-
Yildiz, U., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 1). Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
PubMed. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Bellini SpA. (2022). MSDS BENZYL BENZOATE. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet - Benzyl benzoate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Benzyl benzoate. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ETH Zurich. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rroij.com [rroij.com]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. youtube.com [youtube.com]
- 7. FTIR instrumentation and theory [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pharmacy180.com [pharmacy180.com]
- 18. cpachem.com [cpachem.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: Selective and Exhaustive Deprotection of Benzyl 4-Benzyloxybenzoate
Abstract
This comprehensive guide details the strategic deprotection of benzyl 4-benzyloxybenzoate, a molecule featuring two distinct benzyl protecting groups on carboxylic acid and phenol moieties. We provide field-proven protocols for both the selective cleavage of the benzyl ester to yield 4-benzyloxybenzoic acid and the exhaustive deprotection of both groups to afford 4-hydroxybenzoic acid. This note emphasizes the causality behind methodological choices, offering researchers a robust framework for navigating the subtleties of benzyl group removal in complex molecules. Detailed experimental procedures, comparative data, troubleshooting, and mechanistic visualizations are included to ensure procedural success and reproducibility.
Introduction: The Benzyl Group Dichotomy
The benzyl (Bn) group is a cornerstone of protecting group strategy in modern organic synthesis, prized for its general stability under a wide range of conditions and its facile removal via catalytic hydrogenolysis.[1] In the case of this compound, we are presented with a common yet challenging scenario: the presence of both a benzyl ester and a benzyl ether.
While robust, the near-identical reactivity of these two groups to standard deprotection conditions, such as palladium-catalyzed hydrogenolysis, typically leads to the simultaneous cleavage of both, yielding 4-hydroxybenzoic acid.[2] However, many synthetic routes require orthogonal control, necessitating the selective removal of the more labile benzyl ester while preserving the benzyl ether. This application note addresses this dichotomy by presenting two distinct and reliable pathways:
-
Selective Deprotection: A chemoselective method employing a Lewis acid to cleave the benzyl ester, leaving the benzyl ether intact to yield 4-benzyloxybenzoic acid.[3]
-
Exhaustive Deprotection: A classic, high-yielding hydrogenolysis method for the complete removal of both benzyl groups to produce 4-hydroxybenzoic acid.[1][4]
Understanding the mechanistic underpinnings of each method is critical for selecting the appropriate strategy and troubleshooting potential issues.
Overview of Deprotection Strategies
The choice of deprotection method is dictated entirely by the desired synthetic outcome. The primary distinction lies in the mechanism of C-O bond cleavage.
-
Catalytic Hydrogenolysis: This method proceeds by the addition of hydrogen across the C-O bond, mediated by a palladium catalyst.[1] Both the benzylic C-O bond of the ester and the ether are susceptible, making this method ideal for exhaustive deprotection but unsuitable for selective cleavage in this substrate. Catalytic Transfer Hydrogenation (CTH) is a popular variant that uses a hydrogen donor like ammonium formate or formic acid, avoiding the need for handling flammable hydrogen gas.[5]
-
Lewis Acid-Mediated Cleavage: Lewis acids, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), function by coordinating to the carbonyl oxygen of the ester.[3][6] This coordination polarizes the C-O bond, making the benzylic carbon susceptible to nucleophilic attack or facilitating the formation of a stabilized benzyl cation. Crucially, benzyl ethers are significantly less reactive under these conditions, allowing for high chemoselectivity.[3][7]
-
Acid-Catalyzed Hydrolysis (Acidolysis): Strong protic acids like trifluoroacetic acid (TFA) can cleave benzyl esters.[8] However, strong acids can also cleave benzyl ethers, making selectivity difficult to achieve and often substrate-dependent.[2] Therefore, this method is less reliable for the selective transformation of this compound.
Data Presentation: Comparison of Key Deprotection Methods
| Method | Key Reagents | Selectivity (Ester vs. Ether) | Advantages | Disadvantages & Potential Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Non-selective | Clean reaction, high yield, simple workup.[1] | Cleaves both groups; catalyst can be pyrophoric; potential for ring saturation; catalyst poisoning. |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate, Pd/C | Non-selective | Avoids H₂ gas; generally safe and convenient.[5] | Cleaves both groups; requires elevated temperatures (reflux). |
| Lewis Acid Cleavage | SnCl₄ or AlCl₃ in CH₂Cl₂ | Highly selective for the ester.[3][7] | Excellent chemoselectivity; mild conditions. | Reagents are moisture-sensitive; potential for Friedel-Crafts side reactions.[9] |
| Acidolysis | Trifluoroacetic Acid (TFA) | Poor to moderate selectivity.[8] | Metal-free. | Often requires harsh conditions; risk of cleaving the benzyl ether; potential for side reactions.[10] |
Visualized Reaction Pathways
Diagram 1: Deprotection Pathways for this compound
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of BENZYL 4-BENZYLOXYBENZOATE
Welcome to the technical support center for the synthesis of Benzyl 4-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Synthesis Overview
The synthesis of this compound typically proceeds via one of two primary routes starting from 4-hydroxybenzoic acid. Both routes involve a Williamson ether synthesis for the O-benzylation of the phenolic hydroxyl group and an esterification of the carboxylic acid with benzyl alcohol. The sequence of these two key steps defines the route.
-
Route A: Etherification followed by Esterification.
-
Route B: Esterification followed by Etherification.
The choice of route can influence the side product profile and purification strategy. This guide will address issues common to both pathways.
Technical Support Center: Purification of Crude BENZYL 4-BENZYLOXYBENZOATE
Welcome to the technical support center for the purification of benzyl 4-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The following question-and-answer-based troubleshooting guides and FAQs provide in-depth, field-proven insights to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound, and where do they originate?
A1: The impurities in your crude product are typically derived from the synthesis process itself, including unreacted starting materials, side-reactions, and subsequent degradation. Understanding their origin is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials:
-
Reaction Byproducts:
-
Dibenzyl Ether: This is a classic byproduct formed from the self-condensation of benzyl alcohol or reaction of a benzyl halide with benzyl alcohol, especially under acidic or high-temperature conditions.[4][5] Its polarity is very similar to the product, making it a particularly challenging impurity to remove.
-
Benzaldehyde: Often present as an impurity in the starting benzyl alcohol, or it can form from the oxidation of benzyl alcohol during the reaction.[4][6]
-
-
Degradation Products:
Q2: I have my crude solid product. What is the very first purification step I should take?
A2: Before attempting recrystallization or chromatography, a simple liquid-liquid extraction (acid-base wash) is highly recommended. This step is designed to remove the bulk of acidic or basic impurities. For this compound, the most significant acidic impurity is the unreacted starting material, 4-benzyloxybenzoic acid.
The principle is straightforward: by washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you deprotonate the carboxylic acid. This converts it into its corresponding sodium salt, which is highly soluble in the aqueous layer and can be easily separated and removed.[9] The neutral ester product and other non-acidic impurities remain in the organic layer. This simple step significantly reduces the impurity load, making subsequent purification steps much more effective.
Q3: How do I choose between recrystallization and column chromatography for final purification?
A3: The choice depends on the nature and quantity of the impurities, the amount of material you need to purify, and the required final purity.
-
Recrystallization is ideal when:
-
You are purifying a large amount of material (multi-gram scale).
-
The impurities are present in relatively small amounts (<10%).
-
The impurities have significantly different solubility profiles from your product in the chosen solvent system.
-
It is a cost-effective and scalable method.[10]
-
-
Column Chromatography is the method of choice when:
-
Recrystallization fails to provide the desired purity.
-
Impurities have very similar properties to the product (e.g., dibenzyl ether).
-
You are working with a smaller quantity of material and require very high purity.
-
You need to separate multiple components from a complex mixture.[9]
-
A logical workflow is to first attempt recrystallization. If Thin Layer Chromatography (TLC) analysis of the recrystallized material still shows impurities, then column chromatography is the necessary next step.
Q4: My purified product has a low melting point with a broad range. What does this indicate?
A4: A broad melting point range that is lower than the literature value is a classic indicator of an impure compound.[9] Pure crystalline solids typically melt over a narrow range of 1-2°C. Impurities disrupt the crystal lattice of the solid, which lowers the energy required to break it apart, resulting in a depression and broadening of the melting point range. This result strongly suggests that another round of purification is necessary.
Visual Workflow: Purification Strategy Selection
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision tree for purification method selection.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Troubleshooting & Optimization Strategy |
| "Oiling Out" | 1. The compound is significantly impure (acting as a solute). 2. The boiling point of the solvent is higher than the melting point of your product. 3. The solution cooled too rapidly. | 1. Pre-purify: Run the crude material through a quick silica gel plug or perform column chromatography to remove the bulk of impurities first.[10] 2. Change Solvent: Select a solvent or solvent mixture with a lower boiling point. 3. Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving to an ice bath.[11] |
| No Crystals Form | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Concentrate: Gently boil off some of the solvent to increase the concentration and allow it to cool again.[10] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed" crystal of the pure compound to provide a nucleation site.[10] |
| Low Recovery | 1. Too much solvent was used for dissolution. 2. Premature crystallization occurred during a hot filtration step. 3. Crystals were washed with room temperature or warm solvent. | 1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[10][11] 2. Keep it Hot: Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. 3. Wash Cold: Always wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[10] |
| Colored Product | 1. Colored, non-polar impurities are present. | 1. Activated Carbon: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Swirl and keep the solution hot for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the carbon and the adsorbed impurities before cooling.[9] |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting & Optimization Strategy |
| Poor Separation | 1. The eluent (mobile phase) polarity is incorrect. 2. The column was overloaded with crude material. | 1. Optimize with TLC: Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate) with TLC. The ideal system will give your product an Rf value of ~0.2-0.4 and show baseline separation from major impurities.[12] 2. Reduce Load: Use a larger column or decrease the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Streaking/Tailing | 1. The sample is too polar for the chosen eluent, causing strong interaction with the silica. 2. The compound is acidic or basic. 3. The sample was not loaded in a concentrated band. | 1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Add a Modifier: For acidic compounds (like residual 4-benzyloxybenzoic acid), adding ~1% acetic acid to the eluent can improve peak shape. For basic compounds, add ~1% triethylamine. 3. Concentrated Loading: Dissolve the sample in the minimum possible volume of solvent for loading onto the column.[10] |
| Cracked Column Bed | 1. The silica gel bed ran dry at some point. | 1. Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel bed. This introduces air bubbles and cracks, which ruin separation efficiency.[10] |
Experimental Protocols
Protocol 1: Preliminary Purification via Acid-Base Extraction
This protocol is designed to remove acidic impurities, primarily unreacted 4-benzyloxybenzoic acid.
-
Dissolution: Dissolve the crude this compound in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the pre-purified product.
-
Verification: Spot the crude material and the washed material on a TLC plate to confirm the removal of the acidic starting material (the acid spot should be gone or significantly diminished).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. Ethanol or a mixture of ethanol and water are excellent starting points.[10] The ideal solvent should dissolve the product completely when boiling but poorly at room temperature or in an ice bath.
-
Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[11]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should occur as the solution cools. Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal yield.[10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals in a vacuum oven or air-dry to remove all residual solvent.
-
Analysis: Determine the melting point and run a TLC to assess the final purity.
Protocol 3: Purification by Column Chromatography
This protocol assumes a moderately polar product and should be optimized using TLC first.
-
Eluent Selection: Using TLC, identify a mobile phase system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of approximately 0.2-0.4 for this compound.[12]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully load the sample solution onto the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Assess the purity of the final product by TLC and melting point analysis.
References
-
Kamm, O., & Kamm, W. F. (n.d.). Benzyl benzoate. Organic Syntheses Procedure. Retrieved from [Link][4]
-
U.S. Patent No. 6,491,795 B2. (2002). Process for recovering benzyl benzoate. Google Patents.[13]
-
U.S. Patent No. 6,326,521 B2. (2001). Process for the preparation of benzyl alcohol. Google Patents.[7]
-
European Patent No. EP0924179A1. (1999). Process for the preparation of benzyl alcohol. Google Patents.[14]
-
Request PDF. (n.d.). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. ResearchGate.[15]
-
Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol / Benzyl Benzoate.[6]
-
Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link][11]
-
CHEM 2533. (2016, February 18). Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate [Video]. YouTube. [Link][8]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link][16]
Sources
- 1. 4-Benzyloxybenzoic acid 99 1486-51-7 [sigmaaldrich.com]
- 2. 4-BENZYLOXYBENZOIC ACID | 1486-51-7 [chemicalbook.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 14. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the esterification of 4-benzyloxybenzoic acid
Welcome to the technical support center for the esterification of 4-benzyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide deeper insights into optimizing this crucial chemical transformation.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific problems you might encounter during the esterification of 4-benzyloxybenzoic acid.
Question: My reaction has run for the recommended time, but TLC analysis still shows a significant amount of unreacted 4-benzyloxybenzoic acid. What are the likely causes?
Answer: Incomplete conversion is a frequent issue in Fischer-Speier esterification, which is an equilibrium-controlled process.[1][2][3] The presence of the byproduct, water, can drive the reaction backward, preventing it from reaching completion.[3][4] Here are the primary factors to investigate:
-
Equilibrium Limitations: The reaction RCOOH + R'OH ⇌ RCOOR' + H₂O is reversible. To achieve a high yield, the equilibrium must be shifted to the right, favoring the ester product.[1][2]
-
Solution: Employ methods to remove water as it forms. The most common laboratory technique is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][4][5] As the mixture refluxes, the water-solvent azeotrope distills into the trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[5] Alternatively, using a large excess of the alcohol reactant can also effectively shift the equilibrium.[1][2]
-
-
Insufficient Catalyst: The acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is essential for protonating the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.[3][6]
-
Solution: Ensure you are using an adequate catalytic amount, typically 1-5 mol% relative to the carboxylic acid. If the reaction stalls, a careful additional charge of the catalyst may be beneficial, although this can sometimes promote side reactions.
-
-
Presence of Water in Reagents: Starting the reaction with wet reagents or glassware will inhibit the forward reaction from the outset.[3]
-
Solution: Use anhydrous grade alcohol and solvents. Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
-
Suboptimal Temperature or Reaction Time: Esterification reactions often require thermal energy to proceed at a reasonable rate.[6]
-
Solution: Ensure the reaction is heated to a steady reflux.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. Aromatic acids can sometimes be less reactive, requiring longer reaction times, potentially up to 20-30 hours in some cases.[1]
-
Question: My TLC plate shows the consumption of starting material, but there are multiple new spots, and the yield of the desired ester is low. What are these side products?
Answer: The formation of multiple products indicates that side reactions are occurring under your reaction conditions. For 4-benzyloxybenzoic acid, potential side reactions include:
-
Anhydride Formation: Two molecules of the carboxylic acid can condense to form an anhydride, especially at high temperatures if the alcohol is not present in sufficient excess or reacts slowly.
-
Debenzylation: While the benzyl ether is generally stable, prolonged exposure to strong acid and high temperatures can potentially lead to cleavage of the benzyl group, resulting in 4-hydroxybenzoic acid. This phenolic product could then undergo further reactions, leading to a complex mixture.
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at elevated temperatures, electrophilic aromatic substitution on the electron-rich benzyloxy ring is a possibility, leading to sulfonated byproducts.[6] Using a non-nucleophilic acid catalyst like p-toluenesulfonic acid (p-TsOH) can mitigate this risk.[1]
Question: The reaction appears complete by TLC, but my isolated yield after work-up is very poor. Where am I losing my product?
Answer: Significant product loss often occurs during the work-up and purification stages.
-
Inefficient Extraction: The ester product may have some solubility in the aqueous layer, especially if large volumes of water are used or if residual alcohol is present, which can increase the product's aqueous solubility.[2][8]
-
Solution: Perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers to maximize recovery.
-
-
Improper Neutralization: During the aqueous work-up, a base wash (e.g., saturated sodium bicarbonate solution) is used to remove the acid catalyst and any unreacted carboxylic acid.[1][7] If too much base is added, or if the ester is susceptible to hydrolysis, you could be saponifying your product back to the carboxylate salt, which would then be lost to the aqueous layer.
-
Solution: Add the bicarbonate solution slowly and incrementally until effervescence ceases. Avoid using strong bases like NaOH unless you are certain your ester is stable under those conditions. After neutralization, wash the organic layer with brine to help break any emulsions and remove excess water.[7]
-
-
Purification Losses: Recrystallization is a common method for purifying solid esters.[7] However, choosing an inappropriate solvent system can lead to either poor recovery (if the product is too soluble) or inefficient purification (if it is not soluble enough).
-
Solution: Perform small-scale solvent screening to find an optimal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane) for recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to maximize crystal formation and purity.
-
Troubleshooting Workflow
Here is a decision-tree to guide your troubleshooting process when faced with low yield.
Caption: A decision tree for troubleshooting low yield in esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the esterification of 4-benzyloxybenzoic acid?
A1: For standard Fischer esterification, concentrated sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[1] p-TsOH is often preferred as it is a solid, easier to handle, and less likely to cause charring or sulfonation side reactions.[1] For more specialized applications, other catalysts like titanium-based catalysts (e.g., tetraisobutyl titanate) or solid acid catalysts like modified montmorillonite clays have been shown to be effective.[9][10]
Q2: How do I properly set up and use a Dean-Stark apparatus?
A2: A Dean-Stark apparatus is connected to a round-bottom flask and a reflux condenser.[5] The reaction flask contains the carboxylic acid, alcohol, catalyst, and an azeotropic solvent (like toluene). The Dean-Stark trap is pre-filled with the same solvent. The mixture is heated to reflux. The vapor, containing solvent and water, condenses and drips into the trap. Because water is immiscible with and denser than toluene, it sinks to the bottom of the graduated collection arm, while the toluene overflows and returns to the flask. This physically removes water from the reaction, driving it to completion.[4][5]
Q3: Are there alternative methods to Fischer esterification if it consistently fails or if my substrate is acid-sensitive?
A3: Yes, several other methods can be employed:
-
Steglich Esterification: This is a very mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12] It is performed at room temperature and is ideal for acid-sensitive substrates or for forming esters with sterically hindered alcohols.[12][13] A key feature is that the water byproduct is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which is easily filtered off.[11]
-
Mitsunobu Reaction: This reaction converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] It is known for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center and is effective for a wide range of substrates.[15][16] However, it is stoichiometrically demanding and purification from the triphenylphosphine oxide byproduct can sometimes be challenging.[17]
Q4: How can I best monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Prepare a TLC plate by spotting your starting material (4-benzyloxybenzoic acid), the alcohol (if it's not too volatile and is UV active or stains), and the co-spot (a mix of starting material and the reaction mixture). Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The carboxylic acid is quite polar and should have a low Retention Factor (Rf), while the resulting ester will be less polar and have a higher Rf. The reaction is complete when the spot corresponding to the starting acid is no longer visible in the reaction mixture lane.[6][7]
Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
This protocol describes a general procedure for the esterification of 4-benzyloxybenzoic acid with an alcohol (e.g., ethanol) using toluene as an azeotropic solvent.
Materials:
-
4-benzyloxybenzoic acid (1.0 eq)
-
Ethanol (1.5 - 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxybenzoic acid, ethanol, and toluene (enough to suspend the reagents).
-
Add the p-TsOH catalyst to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting carboxylic acid.[1]
-
Allow the reaction to cool to room temperature.
-
Proceed with the aqueous work-up as described in Protocol 2.
Protocol 2: Standard Aqueous Work-up and Purification
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1.5 - 20 eq of Alcohol | Using excess alcohol shifts the equilibrium towards the product side.[1][2] |
| Catalyst | p-TsOH or conc. H₂SO₄ | Protonates the carbonyl, activating it for nucleophilic attack.[1][6] |
| Catalyst Loading | 1 - 5 mol% | Sufficient to catalyze the reaction without promoting excessive side reactions. |
| Solvent | Toluene (with Dean-Stark) or excess alcohol | Toluene allows for azeotropic removal of water; excess alcohol serves as both reactant and solvent.[1] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a practical rate. |
| Reaction Time | 2 - 24 hours | Highly dependent on the specific alcohol and reaction scale; must be monitored by TLC.[1][6] |
References
- JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions.
- UW-Madison Demonstration Lab.
- OperaChem. (2024).
- Wikipedia.
- UW-Madison Demonstration Lab.
- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
- Benchchem. Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)
- Wikipedia.
- Organic-Chemistry.org. (2019). Mitsunobu Reaction.
- Organic Chemistry Portal.
- Unknown.
- International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
- Benchchem.
- DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Organic-Chemistry.org. Acid to Ester - Common Conditions.
- National Institutes of Health (NIH).
- Organic Syntheses.
- Studylib.
- Organic Chemistry Portal.
- ResearchGate. (2025). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile.
- ResearchGate. (2015).
- Reddit. (2024).
- Benchchem.
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. studylib.net [studylib.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 10. ijstr.org [ijstr.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preventing the formation of byproducts in BENZYL 4-BENZYLOXYBENZOATE synthesis
Welcome to the technical support center for the synthesis of Benzyl 4-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing and troubleshooting the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound, and what are the key reaction types involved?
A1: The most prevalent and logical synthetic route involves a two-step process starting from 4-hydroxybenzoic acid. The first step is a Williamson ether synthesis to form the benzyl ether at the phenolic hydroxyl group, followed by a Fischer esterification of the carboxylic acid with benzyl alcohol. Alternatively, the esterification can be performed first, followed by the ether synthesis. Both pathways involve fundamental organic reactions that are robust but susceptible to specific side reactions.
Q2: I am observing a significant amount of dibenzyl ether in my final product. What is the likely cause and how can I prevent it?
A2: The formation of dibenzyl ether is a common byproduct, particularly during the O-benzylation (Williamson ether synthesis) step. It primarily arises from the reaction of benzyl alcohol with the benzylating agent (e.g., benzyl chloride). This can occur if your benzyl chloride reagent is contaminated with benzyl alcohol, or if benzyl chloride hydrolyzes during the reaction.[1] To mitigate this, ensure you use high-purity, dry benzyl chloride and anhydrous reaction conditions.
Q3: My reaction is sluggish, and I have a low yield of the desired product. What can I do to improve the reaction rate and conversion?
A3: Sluggish reaction rates can be due to several factors. In the Williamson ether synthesis step, ensure you are using a sufficiently strong base to deprotonate the phenol. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically effective.[2] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[2] For the esterification, using an acid catalyst like sulfuric acid or p-toluenesulfonic acid is standard.[3] Increasing the reaction temperature can also enhance the rate, but be mindful of promoting side reactions.
Q4: After purification, I still see traces of a compound with a similar polarity to my product. What could it be?
A4: A common impurity with similar polarity is benzyl benzoate, which can form if there is any benzaldehyde present that undergoes a Tishchenko reaction.[4][5] Benzaldehyde can be present as an impurity in benzyl alcohol or benzyl chloride, or it can form from the oxidation of these starting materials. Careful purification by column chromatography or recrystallization is often necessary to separate these closely related esters.
Troubleshooting Guide: From Theory to Practical Solutions
This section provides a deeper dive into specific experimental issues, their underlying causes, and actionable solutions.
Issue 1: Formation of C-Alkylated Byproducts
Symptoms:
-
You observe isomers of your desired product in your NMR or LC-MS analysis.
-
Purification is challenging due to multiple products with similar properties.
Root Cause Analysis: The phenoxide ion formed during the Williamson ether synthesis is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a competing side reaction under certain conditions.[2]
Preventative Measures and Solutions:
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). | These solvents solvate the cation but not the phenoxide anion, making the oxygen more nucleophilic and accessible for the SN2 reaction.[6] |
| Counter-ion | Use a larger, softer cation (e.g., K⁺, Cs⁺). | Larger cations have a weaker interaction with the phenoxide oxygen, increasing its nucleophilicity. |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can sometimes favor C-alkylation. |
| Phase-Transfer Catalysis | Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide). | This can enhance the rate of O-alkylation, especially in biphasic systems, by making the nucleophile more available in the organic phase.[7][8] |
Issue 2: Hydrolysis and Decomposition of Benzyl Chloride
Symptoms:
-
Presence of benzyl alcohol and benzaldehyde in the reaction mixture.
-
Formation of dibenzyl ether.
-
A noticeable drop in pH if the reaction is run in a non-buffered system (due to HCl formation).
Root Cause Analysis: Benzyl chloride is susceptible to hydrolysis in the presence of water, forming benzyl alcohol and hydrochloric acid.[1][9][10] The newly formed benzyl alcohol can then react with another molecule of benzyl chloride to produce dibenzyl ether. Benzyl chloride can also decompose, especially at elevated temperatures or in the presence of certain metals.[11][12]
Experimental Protocol: Minimizing Benzyl Chloride Decomposition
-
Drying of Reagents and Solvents: Ensure all starting materials, including the 4-hydroxybenzoic acid derivative and the solvent, are thoroughly dried before use. Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any species to benzaldehyde.
-
Controlled Temperature: Add the benzyl chloride slowly to the reaction mixture and maintain the recommended temperature. Avoid excessive heating.
-
Material of Reactor: Use glass-lined reactors. Avoid contact with incompatible metals like iron, aluminum, or zinc which can catalyze decomposition.[9][11]
Issue 3: Incomplete Esterification and Decarboxylation
Symptoms:
-
Significant amounts of the starting carboxylic acid remain after the reaction.
-
Presence of phenol in the crude product, detected by a characteristic odor or analytical techniques.
Root Cause Analysis: Incomplete esterification can be due to insufficient catalyst, a reversible reaction equilibrium, or deactivation of the catalyst. Decarboxylation of 4-hydroxybenzoic acid to phenol can occur at high temperatures (above 200°C).[13]
Strategies for Complete Esterification and Avoiding Decarboxylation:
| Strategy | Detailed Implementation |
| Driving the Equilibrium | Use an excess of benzyl alcohol or remove the water formed during the reaction using a Dean-Stark apparatus or molecular sieves. |
| Catalyst Choice | Use a strong acid catalyst like sulfuric acid or a solid acid catalyst that can be easily removed after the reaction.[3] |
| Temperature Control | Maintain the reaction temperature below the point where decarboxylation becomes significant. For most acid-catalyzed esterifications, temperatures between 80-120°C are sufficient. |
Visualizing Reaction Pathways and Byproduct Formation
To better understand the chemical transformations, the following diagrams illustrate the desired synthesis and the formation of key byproducts.
Caption: Desired synthesis pathway and common byproduct formations.
Caption: Troubleshooting logic for common synthesis issues.
References
- ChemicalBook. (2019, November 25). Benzyl Chloride: A Potential Hazardous Chemical. ChemicalBook.
- Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
- MDPI. (2025, November 11).
- PubChem. (n.d.). Benzyl Chloride.
- ResearchGate. (2025, August 10). Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system.
- Brainly. (2023, February 8). Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a Williamson ether synthesis. Brainly.
- New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet.
- Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess.
- OECD SIDS. (n.d.). BENZYL CHLORIDE.
- National Center for Biotechnology Information. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
- CAMEO Chemicals. (n.d.). BENZYL CHLORIDE. NOAA.
- ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
- ResearchGate. (n.d.).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4.
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Chemistry LibreTexts. (2022, September 12). 1.
- Guidechem. (n.d.). How to prepare 4-Hydroxybenzoic acid ester?.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy)
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Digital Commons @ NJIT. (2023, May 19). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid.
- Metair. (2024, May 23).
- The Japanese Pharmacopoeia. (n.d.).
- MDPI. (n.d.). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025, August 7). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques.
- ResearchGate. (n.d.).
- IOP Conference Series: Earth and Environmental Science. (2020, November 1).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025, August 7). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Benzyl Chloride: A Potential Hazardous Chemical_Chemicalbook [chemicalbook.com]
- 10. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemcess.com [chemcess.com]
Technical Support Center: Purification of BENZYL 4-BENZYLOXYBENZOATE
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of Benzyl 4-Benzyloxybenzoate (CAS 56442-22-9). This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve common challenges encountered during the purification of this molecule.
Part 1: Foundational Knowledge - Understanding Your Synthesis and Potential Impurities
Before troubleshooting the purification, it's critical to understand the context of the synthesis. This compound is typically synthesized via a Williamson ether synthesis followed by an esterification, or a direct reaction between a pre-formed salt and benzyl chloride. A common route involves the benzylation of Benzyl 4-hydroxybenzoate.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile is directly linked to the synthetic route. Assuming a common pathway—the Williamson ether synthesis from Benzyl 4-hydroxybenzoate and benzyl chloride—you can anticipate several key impurities.
dot
Caption: Common reaction components in this compound synthesis.
Answer: Your crude product is likely a mixture containing:
-
Unreacted Starting Materials: Primarily Benzyl 4-hydroxybenzoate. Its presence indicates an incomplete reaction. Due to its free phenolic hydroxyl group, it is significantly more polar than the target product.
-
Reagent-Derived Impurities: Excess benzyl chloride (or benzyl bromide) and its hydrolysis product, benzyl alcohol.
-
By-products from Side Reactions:
-
Dibenzyl Ether: Formed if benzyl alcohol (present as an impurity or formed from hydrolysis of the halide) is deprotonated by the base and reacts with another molecule of benzyl halide.[1]
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring as well as the oxygen.[1] This is less common under standard Williamson conditions but can occur, leading to isomeric impurities.
-
Elimination Products: If using a secondary or tertiary alkyl halide, E2 elimination would be a major side reaction.[1] However, with a primary halide like benzyl chloride, this is minimal.
-
Understanding these impurities is key because their different polarities and physical properties are what you will exploit during purification.
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Key Differentiating Feature | Primary Removal Strategy |
| This compound (Product) | C21H18O3 | 318.37 | ~85-88°C (Varies) | Moderately Polar Ester/Ether | Crystallization / Chromatography |
| Benzyl 4-hydroxybenzoate (Start Mat.) | C14H12O3 | 228.24 | 110-114°C[2] | Phenolic -OH (Polar, Acidic) | Column Chromatography / Acid-Base Wash |
| Benzyl Alcohol (By-product) | C7H8O | 108.14 | -15°C | -OH group (Polar) | Column Chromatography / Aqueous Wash |
| Dibenzyl Ether (By-product) | C14H14O | 198.26 | 1.5°C | Low Polarity | Column Chromatography |
| Benzyl Chloride (Reagent) | C7H7Cl | 126.58 | -39°C | Reactive Halide | Aqueous Wash (hydrolysis) / Evaporation |
Part 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solids, provided a suitable solvent can be found. It excels at removing small amounts of impurities from a large amount of product.[3]
Q2: I tried to recrystallize my crude product, but it "oiled out." What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the solute's melting point. The result is a liquid phase separation instead of crystal formation.
Causality:
-
High Impurity Load: A significant amount of impurities can cause a melting point depression of the mixture, lowering it below the boiling point of your chosen recrystallization solvent.
-
Inappropriate Solvent Choice: The boiling point of your solvent is higher than the melting point of your compound (~85-88°C).
-
Cooling Too Rapidly: Shock-cooling a highly concentrated solution can sometimes favor oil formation over nucleation and crystal growth.
Troubleshooting Protocol:
-
Re-heat the Mixture: Add more solvent until the oil completely dissolves to form a clear, homogeneous solution.
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a towel. Do not place it directly into an ice bath.[4] Slow cooling is crucial for the formation of pure, well-defined crystals.[4]
-
Change Solvents: If oiling persists, your solvent is likely unsuitable. For this compound, a good starting point is a solvent system where it is soluble when hot and insoluble when cold. Ethanol, isopropanol, or mixtures like ethyl acetate/hexane are excellent candidates. Avoid high-boiling point solvents like DMF or water initially.
-
Pre-Purify: If the crude product is very impure, perform a quick column chromatography "plug" to remove the bulk of the impurities first, then recrystallize the resulting solid.
Q3: My recrystallization yield is very low. What are the common causes?
Answer: A low yield is a frequent issue in recrystallization. The cause can usually be traced to one of several experimental steps.
Causality & Solutions:
-
Using Too Much Solvent: The most common error. The goal is to create a saturated solution at high temperature. If you add too much solvent, the product will remain in the mother liquor even upon cooling.
-
Solution: Before filtering, try boiling off some of the solvent to re-concentrate the solution, then allow it to cool again.
-
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities).
-
Solution: Use a heated or jacketed funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through.
-
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve a portion of your product.
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. You can gently scratch the inside of the flask with a glass rod to induce crystallization if none has occurred.
-
Part 3: Troubleshooting Column Chromatography
When recrystallization is ineffective due to multiple impurities with similar properties or an "oily" product, column chromatography is the method of choice.[5] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).
Q4: How do I select the right solvent system (eluent) for purifying this compound on a silica gel column?
Answer: The key is to use Thin Layer Chromatography (TLC) first to determine the optimal eluent. This compound is a moderately polar compound. You will need a solvent system that provides good separation between it and the more polar starting material (Benzyl 4-hydroxybenzoate) and the less polar by-products (like dibenzyl ether).
dot
Caption: Workflow for selecting a column chromatography eluent using TLC.
Step-by-Step Eluent Selection Protocol:
-
Prepare TLC Samples: Dissolve small amounts of your crude reaction mixture, your starting material (if available), and the pure product (if available) in a volatile solvent like dichloromethane or ethyl acetate.
-
Start with a Test System: A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate). Begin with a ratio of 4:1 Hexane:Ethyl Acetate.
-
Run and Visualize TLC: Spot your samples on a silica TLC plate, develop it in the chosen solvent system, and visualize under a UV lamp (254 nm). Your product, containing two benzene rings, should be clearly visible.
-
Analyze and Optimize:
-
Goal: You want the spot for your target product, this compound, to have an Rf value of ~0.3-0.4 . This generally provides the best separation on a column.
-
If Rf is too high (>0.6): Your eluent is too polar. The compounds are moving too quickly. Increase the proportion of the non-polar solvent (e.g., move to 9:1 Hexane:EtOAc).
-
If Rf is too low (<0.1): Your eluent is not polar enough. The compounds are stuck to the silica. Increase the proportion of the polar solvent (e.g., move to 2:1 Hexane:EtOAc).
-
Poor Separation: If spots are too close together, try a different solvent system. Sometimes replacing Ethyl Acetate with Dichloromethane or Diethyl Ether can alter the selectivity and improve separation.
-
Q5: My compound is streaking on the TLC plate and giving poor separation in the column. What does this mean?
Answer: Streaking is a common problem that indicates an issue with how the compound is interacting with the stationary phase.
Causality & Solutions:
-
Sample Overload: You have spotted too much material on the TLC plate or loaded too much crude product onto your column.
-
Solution: Use more dilute solutions for TLC. For column chromatography, a general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
-
Acidic Compound on Basic Silica: Standard silica gel is slightly acidic. If your compound is strongly acidic, it can interact strongly and streak. Benzyl 4-hydroxybenzoate, being a phenol, is acidic and a common cause of streaking in this specific purification.
-
Solution: Add a very small amount (0.1-1%) of acetic acid to your eluent. This protonates the compound, reducing its interaction with the silica and leading to sharper bands. Conversely, for basic compounds, a small amount of triethylamine is used.
-
-
Insoluble Sample: If the sample is not fully dissolved when loaded onto the column, it will slowly dissolve as the eluent passes over it, causing it to streak down the column.
-
Solution: Ensure your compound is fully dissolved in a minimum amount of solvent before loading. It's best to use the eluent itself. If the compound is poorly soluble in the eluent, dissolve it in a stronger (more polar) solvent like dichloromethane, but use the absolute minimum volume.
-
Part 4: Post-Purification & Final FAQs
Q6: I've collected my pure fractions from the column. How do I effectively remove the high-boiling point solvent (Ethyl Acetate)?
Answer: Removing residual solvent, especially those with higher boiling points, is crucial for obtaining an accurate final mass and a pure product for analysis or subsequent reactions.
-
Rotary Evaporation: Use a rotary evaporator (rotovap) to remove the bulk of the solvent. To effectively remove ethyl acetate (BP 77°C), a water bath temperature of 35-40°C and a good vacuum are sufficient.
-
High Vacuum ("on the pump"): After using the rotovap, some solvent will remain trapped in the solid/oil. Place the flask on a high vacuum line for several hours (or overnight) to remove these final traces. If your product is a solid, periodically breaking up the solid can help release trapped solvent.
Q7: Is my final product pure? How can I be certain?
Answer: Purity should be confirmed by more than one method.
-
TLC: Run a final TLC with the purified product alongside the crude mixture and starting material. The purified sample should show a single, clean spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2°C). Impurities will cause the melting point to be depressed and broaden. Compare your experimental value to the literature value.
-
Spectroscopic Analysis: The most definitive methods are spectroscopic.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for confirming the structure and assessing purity. Look for the absence of signals corresponding to starting materials or by-products (e.g., the phenolic -OH peak from Benzyl 4-hydroxybenzoate or signals from excess benzyl alcohol).
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[6]
-
HPLC: A reverse-phase HPLC method can provide a quantitative measure of purity (e.g., >99%).[7]
-
References
-
Muhammad, A., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC, NIH. Available at: [Link]
-
Solubility of Things. (n.d.). Benzyl benzoate. Available at: [Link]
-
de Alvarenga, E. S., & Mann, J. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. (n.d.). Process for recovering benzyl benzoate.
-
Organic Syntheses. (n.d.). Benzyl benzoate. Available at: [Link]
-
PubChem. (n.d.). Benzyl Benzoate. Available at: [Link]
- A method for synthesis of benzyl benzoate that manufactured at low temperature. (2020). Google Patents.
-
The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Available at: [Link]
-
MDPI. (2022). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Available at: [Link]
-
FooDB. (n.d.). Showing Compound Benzyl benzoate (FDB012844). Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
AERU, University of Hertfordshire. (n.d.). Benzyl benzoate. Available at: [Link]
-
ChemSynthesis. (n.d.). Benzyl benzoate. Available at: [Link]
-
Way Talented Chemical Hubei Co.,Ltd. (n.d.). Benzyl Benzoate. Available at: [Link]
- Google Patents. (n.d.). Method for recovering benzyl benzoate.
-
Magritek. (n.d.). Column Chromatography. Available at: [Link]
-
Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. magritek.com [magritek.com]
- 6. This compound | 56442-22-9 [amp.chemicalbook.com]
- 7. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of Benzyl 4-Benzyloxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the laboratory-scale synthesis and scale-up of Benzyl 4-benzyloxybenzoate. It is structured as a technical support hub, combining frequently asked questions, detailed troubleshooting, and validated protocols to ensure a successful and scalable synthesis.
Overview of the Synthesis
The synthesis of this compound is a robust two-step process. This route is designed for high purity and scalability by controlling the chemoselectivity of the reactions.
-
Step 1: Fischer Esterification. The carboxylic acid of 4-hydroxybenzoic acid is first protected as a benzyl ester. This reaction selectively targets the more acidic carboxylic acid group over the phenolic hydroxyl group.
-
Step 2: Williamson Ether Synthesis. The phenolic hydroxyl group of the intermediate, Benzyl 4-hydroxybenzoate, is then alkylated using benzyl bromide under basic conditions to yield the final product.[1] This classic SN2 reaction is highly efficient for this transformation.[2]
Below is a workflow diagram illustrating the synthetic pathway.
Caption: Overall workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis necessary? Can't both the hydroxyl and carboxylic acid groups be benzylated in a single step?
A: While a one-pot reaction using excess benzyl bromide and a strong base might seem more efficient, it presents significant chemoselectivity challenges. The carboxylic acid and the phenolic hydroxyl group have different acidities and nucleophilicities. Attempting a simultaneous reaction would likely result in a mixture of products, including the desired product, mono-benzylated intermediates, and over-alkylated byproducts. This makes purification difficult and significantly lowers the overall yield. A stepwise approach ensures that each functional group reacts predictably, leading to a cleaner reaction profile and a higher purity final product.
Q2: What is the most critical step when scaling up this synthesis?
A: The Williamson ether synthesis (Step 2) is the most critical step to control during scale-up. This SN2 reaction is exothermic, and inefficient heat dissipation on a larger scale can lead to a runaway reaction or an increase in side products.[1] Furthermore, ensuring efficient mixing becomes crucial to maintain a homogenous reaction mixture and prevent localized overheating or concentration gradients, which can negatively impact yield and purity.
Q3: What are the primary side reactions to be aware of?
A: The main side reactions of concern are:
-
In Step 1 (Esterification): Formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially at high temperatures. Using a Dean-Stark apparatus to remove water as it forms helps drive the equilibrium towards the desired ester.
-
In Step 2 (Etherification):
-
E2 Elimination: Benzyl bromide can undergo elimination to form stilbene, although this is less common as it lacks β-hydrogens.[3] The more significant elimination risk comes from secondary or tertiary alkyl halides, which is why primary halides like benzyl bromide are preferred.[2][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or a carbon atom on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[1][5] Using polar aprotic solvents like DMF or acetonitrile helps favor O-alkylation.[6]
-
Reaction with Solvent: In industrial syntheses using phase-transfer catalysis, care must be taken with certain solvents. For example, methylene chloride can lead to "methylene bridging" side reactions.[7]
-
Q4: Is a phase-transfer catalyst (PTC) necessary for this reaction?
A: While not strictly necessary for a small laboratory scale, a phase-transfer catalyst (like tetrabutylammonium bromide, TBAB) is highly recommended for scaling up the Williamson ether synthesis. A PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the benzyl bromide resides, dramatically increasing the reaction rate.[7][8] This often allows for the use of milder bases (like K₂CO₃ instead of NaH) and lower reaction temperatures, making the process safer and more efficient on a larger scale.[9]
Detailed Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Benzyl 4-hydroxybenzoate (Esterification)
This protocol describes the synthesis of the intermediate compound on a 10-gram scale.
Materials & Reagents:
-
4-Hydroxybenzoic acid: 10.0 g
-
Benzyl alcohol: 23.5 mL (a significant excess is used to act as both reactant and solvent)
-
p-Toluenesulfonic acid (p-TSA): 0.5 g (catalyst)
-
Toluene: 100 mL
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 4-hydroxybenzoic acid, benzyl alcohol, p-TSA, and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and the catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to remove excess toluene and benzyl alcohol.
-
The crude product is typically a solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Benzyl 4-hydroxybenzoate.[10]
Protocol 2: Laboratory-Scale Synthesis of this compound (Williamson Ether Synthesis)
This protocol details the conversion of the intermediate to the final product.
Materials & Reagents:
-
Benzyl 4-hydroxybenzoate: 10.0 g
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered: 9.0 g
-
Benzyl bromide: 5.7 mL
-
N,N-Dimethylformamide (DMF), anhydrous: 80 mL
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve Benzyl 4-hydroxybenzoate in anhydrous DMF.
-
Add the finely powdered anhydrous potassium carbonate to the solution. Stir vigorously.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 300 mL of cold deionized water. A white solid should precipitate.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from hot ethanol to yield pure, crystalline this compound.
Scale-Up Considerations & Troubleshooting
Scaling up requires careful planning to manage reaction parameters that are less critical on a small scale.
| Parameter | Lab-Scale (10 g) Challenge | Scale-Up (>50 g) Challenge & Solution | Rationale |
| Heat Transfer | Easily managed with a heating mantle. | Exotherm in Step 2 can be significant. | Solution: Use a mechanical stirrer for efficient mixing, a larger water bath for better temperature control, and consider slower, controlled addition of benzyl bromide. |
| Reagent Addition | Dropwise addition is simple. | Maintaining controlled addition is crucial to manage the exotherm. | Solution: Use an addition funnel for controlled, dropwise addition of benzyl bromide. This prevents a rapid temperature spike. |
| Mixing | Magnetic stirring is sufficient. | Magnetic stirring is often inadequate for larger volumes and viscous slurries (like with K₂CO₃). | Solution: Switch to overhead mechanical stirring to ensure the reaction mixture remains homogenous, preventing hot spots and improving reaction kinetics. |
| Workup & Purification | Separatory funnel extractions and lab-scale filtration are straightforward. | Handling large volumes of solvents and precipitates is cumbersome and can lead to product loss. | Solution: For the precipitation step, use a larger vessel and ensure vigorous stirring to get a fine, easily filterable solid. For recrystallization, use appropriately sized flasks and ensure slow cooling to obtain pure crystals. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Caption: A decision tree for troubleshooting low yields in the Williamson ether synthesis step.
Q: My final product is an oil or a low-melting solid, not a crisp white powder. What went wrong?
A: This is a common issue indicating impurities.
-
Potential Cause 1: Unreacted Starting Material. Both Benzyl 4-hydroxybenzoate and benzyl bromide can depress the melting point.
-
Solution: Confirm reaction completion via TLC before workup. If necessary, increase reaction time or temperature. Purify via column chromatography or a second recrystallization.
-
-
Potential Cause 2: Presence of Dibenzyl Ether. This byproduct can form from the self-coupling of benzyl bromide, especially if the base is very strong or if moisture is present.
-
Solution: Careful recrystallization is often sufficient to remove it. Choosing a less polar solvent for recrystallization may help, as dibenzyl ether is less polar than the desired product.
-
-
Potential Cause 3: Residual Solvent. High-boiling solvents like DMF can be difficult to remove completely.
-
Solution: Ensure the product is washed thoroughly with water after precipitation. Dry the final product under high vacuum for an extended period.
-
Q: The reaction in Step 2 is very slow, even at 70 °C. How can I speed it up?
A: Slow reaction rates are typically due to poor nucleophile availability or low reactant concentration.
-
Solution 1: Add a Catalyst. As mentioned, adding 0.1 equivalents of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction. The iodide from TBAI can also perform an in-situ Finkelstein reaction with benzyl bromide to generate the more reactive benzyl iodide.[11]
-
Solution 2: Check Your Base. Ensure the potassium carbonate is anhydrous and finely powdered. A larger surface area increases the rate of deprotonation.
-
Solution 3: Increase Concentration. While you must be mindful of solubility and mixing, operating at a slightly higher concentration (e.g., reducing DMF volume by 10-20%) can increase the reaction rate according to rate law principles.
References
- Google Patents. (n.d.). CN103420840A - Preparation method for benzyl 4-hydroxybenzoate.
-
askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. Retrieved from [Link]
-
PTC Organics Inc. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
-
ESSLAB. (n.d.). Benzyl 4-hydroxybenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
-
NIST. (n.d.). Benzyl 4-hydroxybenzoate. Retrieved from [Link]
-
JPCA. (n.d.). Benzyl Benzoate. Retrieved from [Link]
-
PTC Organics Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
MDPI. (2022). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Retrieved from [Link]
- Google Patents. (n.d.). CN115160132A - Production process of benzyl benzoate.
-
ResearchGate. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]
-
ResearchGate. (2021). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Retrieved from [Link]
-
ResearchGate. (1993). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate - The Aromatic Unit of Calicheamicin γ1I. Retrieved from [Link]
-
NCBI. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
Digital Commons @ NJIT. (1971). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
- Google Patents. (n.d.). CN104030924B - The recovery process for purification of benzyl benzoate.
- Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.
-
ResearchGate. (2020). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. CN115160132A - Production process of benzyl benzoate - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and removing residual starting materials from BENZYL 4-BENZYLOXYBENZOATE
Welcome to the technical support center for the synthesis and purification of Benzyl 4-benzyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing residual starting materials from this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Source of Impurities
This compound is typically synthesized via a Williamson ether synthesis, where the phenoxide of a benzyl 4-hydroxybenzoate precursor is reacted with a benzyl halide, or by a direct esterification process. A common and efficient method involves the reaction of 4-hydroxybenzoic acid with excess benzyl bromide or chloride in the presence of a base like potassium carbonate (K₂CO₃).[1][2]
This one-pot, two-step reaction first forms the benzyl ester and then the benzyl ether. The most probable residual starting materials are therefore:
-
4-Hydroxybenzoic Acid: Incomplete esterification or etherification.
-
Benzyl Alcohol: Formed via hydrolysis of the benzyl halide or used as a starting material in some routes.[3]
-
Benzyl Bromide/Chloride: Incomplete reaction.
-
Potassium Carbonate (or other base): The inorganic base used to facilitate the reaction.
The purification strategy hinges on the distinct chemical properties of these potential impurities compared to the desired product.
Troubleshooting and FAQs
Here we address specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My TLC plate shows a baseline spot that doesn't move and a product spot. What is this impurity and how do I remove it?
Answer: A spot that remains at the baseline in a typical normal-phase silica gel TLC (e.g., using a mobile phase like ethyl acetate/hexanes) is highly polar. This is characteristic of the unreacted 4-hydroxybenzoic acid . Its carboxylic acid and phenolic hydroxyl groups make it bind very strongly to the silica gel.
-
Causality: The acidic proton of the carboxylic acid forms strong hydrogen bonds with the silica gel stationary phase, preventing its migration with the less polar solvent system.[4]
-
Removal Protocol: The most effective way to remove this acidic impurity is through a liquid-liquid extraction with a mild aqueous base.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] You will likely observe effervescence (CO₂ gas) as the bicarbonate neutralizes the acidic impurity.
-
Continue washing until no more gas evolution is observed. This indicates that all the acidic starting material has been converted to its water-soluble sodium salt.
-
Separate the aqueous layer. The sodium salt of 4-hydroxybenzoic acid will now be in this aqueous phase.
-
Wash the organic layer once more with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: Run a new TLC, co-spotting your washed product with the original crude mixture and a standard of 4-hydroxybenzoic acid to confirm the complete removal of the baseline spot.[6]
-
Question 2: My ¹H NMR spectrum shows a broad singlet around 4.6 ppm and a multiplet between 7.2-7.4 ppm that doesn't correspond to my product. What is it?
Answer: These signals are highly indicative of residual benzyl alcohol . The benzylic protons (-CH₂-) of benzyl alcohol typically appear as a singlet around 4.6-4.7 ppm, and the five aromatic protons appear as a multiplet in the 7.2-7.4 ppm range.[7] The hydroxyl proton (-OH) is often a broad singlet that can exchange with trace water in the NMR solvent.
-
Causality: Benzyl alcohol has moderate polarity and some solubility in both organic solvents and water, which can make it persistent during workup.[5] It can be present if excess benzyl halide was used and some of it hydrolyzed, or if it was used as a starting material.[3]
-
Removal Protocol:
-
Method 1: Aqueous Washes: For moderate amounts, repeated washing of the organic layer with water or brine during the workup can be effective at partitioning the benzyl alcohol into the aqueous phase.[5] However, due to its moderate solubility, this may not be sufficient for complete removal.
-
Method 2: Column Chromatography (Most Reliable): Flash column chromatography is the most effective method for complete removal.[5] Benzyl alcohol is more polar than the desired product, this compound.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing to 15-20%).
-
The less polar product will elute first, followed by the more polar benzyl alcohol.
-
Collect fractions and monitor by TLC to identify and combine the pure product fractions.
-
-
Question 3: My product has a sharp, irritating smell, and my NMR shows a singlet around 4.5 ppm. What is causing this?
Answer: The sharp, lachrymatory (tear-inducing) smell is a classic sign of a residual benzyl halide, such as benzyl bromide or benzyl chloride . The singlet in the ¹H NMR around 4.5 ppm corresponds to the benzylic protons of the benzyl halide.
-
Causality: This indicates an incomplete reaction where not all the alkylating agent has been consumed.
-
Removal Protocol:
-
Method 1: Quenching and Extraction: If the reaction is complete, you can quench the excess benzyl halide. Adding a small amount of water or a primary amine (like a few drops of piperidine or ethanolamine) to the reaction mixture and stirring for 30 minutes at room temperature can convert the reactive halide into a more polar, water-soluble compound that can be easily removed during the aqueous workup.
-
Method 2: Vacuum: Benzyl halides are relatively volatile. If the product is a stable solid, leaving the crude material under a high vacuum for an extended period can remove trace amounts of the starting halide.
-
Method 3: Column Chromatography: As with benzyl alcohol, column chromatography is very effective. The benzyl halide is less polar than benzyl alcohol but typically has a different Rf from the product, allowing for clean separation.
-
Question 4: After the aqueous workup, my product is an oil and won't crystallize. How can I get a solid product?
Answer: The inability to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.[5] The most likely culprits are residual benzyl alcohol or benzyl halide.
-
Causality: Even small amounts of impurities can act as a "eutectic mixture," lowering the melting point and preventing solidification. The high boiling point of benzyl alcohol (205 °C) makes it difficult to remove completely by evaporation alone.[8]
-
Purification Workflow:
-
Ensure Complete Solvent Removal: First, ensure all extraction solvents (ethyl acetate, DCM, etc.) are thoroughly removed under high vacuum.
-
Purify by Column Chromatography: This is the most critical step. Perform flash column chromatography as described in the answer to Question 2 to remove all residual starting materials.
-
Recrystallization: Once you have a chromatographically pure product, recrystallization can be attempted.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] For this compound, a non-polar/polar mixture like ethanol/water, or isopropanol can be effective.[10]
-
Procedure: Dissolve the purified oil in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolate: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
-
Data Summary and Analytical Workflow
To effectively troubleshoot, a clear understanding of the properties of each component is essential.
Table 1: Physical and Analytical Properties of Key Compounds
| Compound | Structure | Approx. Rf (10% EtOAc/Hex) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Removal Method |
| This compound (Product) | ~0.5 - 0.6 | 8.05 (d, 2H), 7.40 (m, 10H), 7.10 (d, 2H), 5.35 (s, 2H), 5.15 (s, 2H) | - | |
| 4-Hydroxybenzoic Acid (SM) | ~0.0 (Baseline) | 7.95 (d, 2H), 6.90 (d, 2H), ~11.0 (br s, 1H), ~6.0 (br s, 1H) | Aqueous NaHCO₃ wash[5] | |
| Benzyl Alcohol (Impurity) | ~0.2 - 0.3 | 7.35 (m, 5H), 4.70 (s, 2H), ~2.0 (br s, 1H) | Aqueous washes, Column Chromatography[5] | |
| Benzyl Bromide (SM) | ~0.7 - 0.8 | 7.40 (m, 5H), 4.50 (s, 2H) | Quench, High Vacuum, Column Chromatography |
Note: Rf values are estimates and can vary based on exact conditions (plate type, chamber saturation, etc.).
Experimental Workflow Diagram
The following diagram outlines the logical flow for the purification and analysis of the crude product.
Caption: Logical workflow for the purification of this compound.
References
- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
-
ChemTalk - Williamson Ether Synthesis. [Link]
-
Chemistry Steps - The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC - Williamson Ether Synthesis. [Link]
-
Wikipedia - Williamson ether synthesis. [Link]
- US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
-
MDPI - Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. [Link]
-
Master Organic Chemistry - The Williamson Ether Synthesis. [Link]
- US6491795B2 - Process for recovering benzyl benzoate.
-
Science Madness Discussion Board - Remove Benzylalcohol from Benzylchloride. [Link]
-
University of Rochester, Department of Chemistry - Solvents for Recrystallization. [Link]
-
SpectraBase - Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]
-
YouTube - Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
ResearchGate - Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. [Link]
-
Reddit - Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 相关内容暂不可用 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
How to avoid decomposition of BENZYL 4-BENZYLOXYBENZOATE during synthesis
Introduction: The Challenge of Synthesizing Benzyl 4-Benzyloxybenzoate
This compound is a valuable intermediate in the synthesis of various organic compounds, including liquid crystals and pharmacologically active molecules.[1][2] Its structure, containing both a benzyl ester and a benzyl ether linkage, presents a significant synthetic challenge. Both of these functional groups are susceptible to cleavage under various conditions, often leading to low yields and the formation of difficult-to-separate byproducts.
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource to navigate the complexities of this synthesis. We will explore the underlying chemical principles of the molecule's instability, offer detailed troubleshooting advice in a user-friendly Q&A format, and present an optimized, step-by-step protocol to maximize yield and purity.
Understanding the Instability: Key Decomposition Pathways
The primary challenge in synthesizing and handling this compound stems from the lability of its two core functional groups: the benzyl ether and the benzyl ester . Understanding the mechanisms by which these groups decompose is crucial for designing a successful synthesis.
-
Hydrogenolysis: This is the most significant decomposition pathway. Both benzyl ethers and benzyl esters are readily cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).[3][4] This reaction is often unintentional, occurring if residual catalyst from a previous step is not completely removed or if inappropriate downstream reaction conditions are used. Catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or 2-propanol, can also readily cleave these groups.[5][6][7]
-
Acid-Catalyzed Cleavage: Strong acidic conditions can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack, leading to cleavage.[8][9] While benzyl ethers are generally stable in moderately acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, will cause decomposition.[10] Benzyl esters are also susceptible to acid-catalyzed hydrolysis, though they are somewhat more stable than simple alkyl esters.[11]
-
Base-Catalyzed Hydrolysis (Saponification): The benzyl ester linkage is vulnerable to hydrolysis under strong basic conditions (e.g., using NaOH or KOH), which will saponify the ester to form a carboxylate salt and benzyl alcohol.[12] This is a critical consideration during the Williamson ether synthesis step if an inappropriate base is chosen.
Diagram of Potential Decomposition Routes
The following diagram illustrates the primary pathways through which the target molecule can decompose, yielding common impurities such as 4-benzyloxybenzoic acid, 4-hydroxybenzoic acid, benzyl alcohol, and toluene.
Caption: Major decomposition pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple spots on the TLC plate. What are the likely impurities? A1: The most common impurities are starting materials (benzyl 4-hydroxybenzoate) and decomposition products. These include 4-benzyloxybenzoic acid (from ester hydrolysis), 4-hydroxybenzoic acid (from ether and ester cleavage), and benzyl alcohol. These byproducts arise from the decomposition pathways described above.
Q2: Why is my yield so low after the second step (Williamson ether synthesis)? A2: Low yield at this stage is often due to one of three issues:
-
Incomplete Deprotonation: The base used was not strong enough to fully deprotonate the phenolic hydroxyl group of benzyl 4-hydroxybenzoate.
-
Ester Hydrolysis: Using a strong, nucleophilic base like sodium hydroxide (NaOH) can hydrolyze the benzyl ester, consuming your starting material.
-
Side Reactions of the Alkylating Agent: Benzyl bromide can undergo elimination or other side reactions if the temperature is too high or the conditions are not optimal.[13]
Q3: Can I use a stronger base like sodium hydride (NaH) to ensure complete deprotonation? A3: While NaH is an excellent non-nucleophilic base for deprotonating alcohols, it is often too reactive for this specific synthesis.[14] It can potentially react with trace water to form NaOH, which can cause ester hydrolysis. A milder base like potassium carbonate (K₂CO₃) is generally sufficient for deprotonating the relatively acidic phenol and is far less likely to cause unwanted side reactions.[15][16]
Q4: I am trying to purify my final product via column chromatography, but the separation is poor. Any tips? A4: this compound and its common impurity, 4-benzyloxybenzoic acid, can have similar polarities. If acid is present, it may streak on the silica gel. To improve separation, try adding a small amount (0.5-1%) of acetic acid to your eluent system (e.g., hexane/ethyl acetate). This suppresses the ionization of the carboxylic acid, making it less polar and helping it elute more cleanly, separating it from your desired ester product.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Observation / Symptom | Potential Cause | Recommended Solution & Rationale |
| Significant amount of starting material (benzyl 4-hydroxybenzoate) remains after Williamson ether synthesis. | 1. Ineffective Base: The base (e.g., K₂CO₃) was not strong enough or used in insufficient quantity to fully deprotonate the phenol.[15] 2. Wet Reagents/Solvent: Moisture is quenching the phenoxide intermediate. | 1. Optimize Base: Ensure K₂CO₃ is finely powdered and anhydrous. Use at least 1.5-2.0 equivalents. Alternatively, a slightly stronger but non-nucleophilic base like cesium carbonate (Cs₂CO₃) can be used. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like DMF or acetonitrile).[17] Dry starting materials thoroughly before use. |
| TLC shows a new, highly polar spot (streaking from baseline) after the ether synthesis step. | Ester Hydrolysis: The base used was too strong and/or nucleophilic (e.g., NaOH, KOH, or wet NaH), causing saponification of the benzyl ester to form 4-benzyloxybenzoic acid. | Use a Non-Nucleophilic Base: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[16][18] These are strong enough to deprotonate the phenol but not strong enough to readily hydrolyze the ester under typical reaction conditions. |
| Product decomposes during workup or purification. | 1. Acidic Contamination: Trace acid from a previous step or acidic workup conditions can catalyze the cleavage of the benzyl ether or ester, especially if heated.[8][10] 2. Residual Palladium Catalyst: If a palladium-catalyzed reaction was performed previously, trace Pd can induce hydrogenolysis if a hydrogen source is present. | 1. Neutralize Carefully: During workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any acid. Avoid strong acids. 2. Rigorous Catalyst Removal: If applicable, ensure complete removal of palladium catalyst by filtering through a pad of Celite® or silica after the reaction. |
| Formation of dibenzyl ether as a byproduct. | Reaction of Benzyl Bromide with Benzyl Alcohol: If benzyl alcohol is present (e.g., as an impurity or from decomposition of the benzyl ester), it can be deprotonated by the base and react with benzyl bromide. | Use High-Purity Reagents: Ensure the starting benzyl 4-hydroxybenzoate is free of benzyl alcohol. Minimize conditions that could cause ester hydrolysis during the reaction. |
Optimized Synthesis Protocol
This two-step protocol is designed to minimize decomposition by carefully selecting reagents and controlling reaction conditions.
Diagram of the Optimized Synthetic Workflow
Caption: Optimized two-step synthesis of this compound.
Step 1: Fischer Esterification to Synthesize Benzyl 4-Hydroxybenzoate
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-hydroxybenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 0.2 M concentration).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting 4-hydroxybenzoic acid is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Step 2: Williamson Ether Synthesis to Form this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, finely powdered, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting phenol. The reaction is typically complete within 4-8 hours. Rationale: Using a moderate temperature minimizes potential side reactions like elimination or decomposition.[17]
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
References
-
Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Tetrahedron Letters, 28(45), 5555-5558. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]
-
Lathwal, S., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 361(20), 4781-4789. Available from: [Link]
-
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available from: [Link]
-
Vaino, A. R., & Szarek, W. A. (1996). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 74(5), 777-783. Available from: [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Available from: [Link]
-
Yildiz, U., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Available from: [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? Available from: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available from: [Link]
- Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 43(7), 1672-1675. Available from: [Link]
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. Available from: [Link]
-
Danishefsky, S. J., et al. (1989). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Journal of the Chemical Society, Chemical Communications, (19), 1357-1359. Available from: [Link]
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 56442-22-9 [amp.chemicalbook.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. scite.ai [scite.ai]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Strategic Guide to Protecting Groups: Benzyl 4-Benzyloxybenzoate vs. Methyl 4-Benzyloxybenzoate in Synthetic Chemistry
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is paramount. The choice is not merely about masking a reactive functional group but about orchestrating a synthetic sequence that is efficient, high-yielding, and robust. This guide provides a deep, comparative analysis of two common intermediates derived from 4-hydroxybenzoic acid: Benzyl 4-benzyloxybenzoate and Methyl 4-benzyloxybenzoate. We will dissect their synthesis, compare their properties, and, most critically, explore the strategic implications of their differential deprotection pathways, supported by experimental data and established protocols.
The Synthetic Challenge: Orthogonal Protection of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is a bifunctional building block possessing a phenolic hydroxyl group and a carboxylic acid. In complex syntheses, it is often necessary to selectively react one group while the other remains inert. This necessitates a protection strategy. The benzyl group is a common choice for protecting both phenols (as benzyl ethers) and carboxylic acids (as benzyl esters), while the methyl group is a classic choice for protecting carboxylic acids (as methyl esters).
Our two molecules of interest, this compound and Methyl 4-benzyloxybenzoate, represent two distinct strategies for protecting 4-hydroxybenzoic acid. The core of our comparison lies in the ester functional group—methyl vs. benzyl—and how this choice dictates the subsequent synthetic possibilities.
Synthetic Pathways and Considerations
The synthesis of both target compounds typically begins with 4-hydroxybenzoic acid and proceeds via two primary routes. The key difference is the sequence of protection.
Route A: Phenol Protection First, followed by Esterification This is the most common and generally preferred route. The acidic phenolic proton is more readily removed than the carboxylic acid proton, facilitating the initial etherification.
Caption: Synthetic Route A: Phenol protection followed by esterification.
Route B: Esterification First, followed by Phenol Protection This route is also viable but can be less direct. The initial esterification protects the carboxylic acid, followed by etherification of the phenol.
A Comparative Guide to the Properties of BENZYL 4-BENZYLOXYBENZOATE and Other Benzyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Significance of Benzyl Esters
Benzyl esters are a class of organic compounds renowned for their versatility across numerous scientific and industrial fields. Formed from the condensation of benzyl alcohol with a carboxylic acid, these esters are fundamental building blocks in organic synthesis and are valued for their applications as solvents, plasticizers, and fragrance components. In pharmaceuticals, their properties influence drug delivery systems, formulation stability, and even therapeutic efficacy. For instance, Benzyl Benzoate is a well-established treatment for scabies and lice[1][2]. The specific properties of each ester—dictated by the structure of the parent carboxylic acid—determine its suitability for a particular application. This guide focuses on Benzyl 4-Benzyloxybenzoate and provides a comparative analysis against structurally and functionally relevant benzyl esters to highlight the impact of molecular architecture on physicochemical characteristics.
Profile of Benzyl Esters Under Comparison
To provide a meaningful comparison, we have selected three other benzyl esters that represent a range of structural motifs:
-
This compound: The subject of our primary focus. Its distinguishing feature is the presence of a second benzyloxy group, which significantly increases its molecular weight and introduces structural complexity.
-
Benzyl Benzoate: This is the simplest aromatic benzyl ester, formed from benzoic acid and benzyl alcohol[3]. It serves as a fundamental baseline for comparison.
-
Benzyl Salicylate: An ester of salicylic acid, it contains a hydroxyl group ortho to the ester linkage. This introduces the potential for intramolecular hydrogen bonding and alters its polarity and reactivity. It is widely used in cosmetics as a fragrance and UV light absorber[4].
-
Benzyl Acetate: Formed from acetic acid, this ester features an aliphatic acid component, contrasting with the aromatic nature of the other esters in this guide[5]. It is known for its pleasant, fruity aroma[5].
The chemical structures of these compounds are illustrated below:
Comparative Analysis of Physicochemical Properties
The functional differences between these esters are rooted in their distinct physicochemical properties. The following table summarizes key data points, providing a quantitative basis for comparison.
| Property | This compound | Benzyl Benzoate | Benzyl Salicylate | Benzyl Acetate |
| Molecular Formula | C21H18O3[6] | C14H12O2[1] | C14H12O3[7] | C9H10O2[5] |
| Molecular Weight ( g/mol ) | 318.37[6] | 212.24[1] | 228.24[7] | 150.17[8] |
| Physical Form | Crystalline Solid | Oily Liquid / Solid Flakes[1][9] | Viscous, Colorless Liquid[10] | Colorless Liquid[11] |
| Melting Point (°C) | 117-119[12] | 17-21[9][13] | 18-20[14][15] | -51[16] |
| Boiling Point (°C) | 417.5 (estimate)[12] | 323-324[9][17] | ~300[4] | 206[18] |
| Water Solubility | Very Low (predicted) | Insoluble / Very Low[2][19] | Slightly Soluble[4][15] | <0.1 g/100 mL[8] |
| LogP (Octanol/Water) | ~5.1 (predicted)[20] | 3.97[1][21] | ~4.3 (estimate)[22] | 1.96[18][23] |
Key Insights from the Data:
-
Impact of Molecular Weight: this compound's significantly higher molecular weight, due to the additional benzyl group, results in a much higher melting point, making it a solid at room temperature. This contrasts with the other esters, which are liquids or low-melting solids.
-
Influence of Functional Groups: The hydroxyl group in Benzyl Salicylate allows for hydrogen bonding, which contributes to its higher viscosity and slightly increased water solubility compared to Benzyl Benzoate[4].
-
Effect of Aliphatic vs. Aromatic Acid: Benzyl Acetate, with its small aliphatic acetyl group, has the lowest molecular weight, a very low melting point, and the lowest LogP value, indicating it is the most hydrophilic of the four[16][23].
-
Lipophilicity (LogP): The LogP values correlate with the nonpolar character of the molecules. The large, aromatic structure of this compound gives it the highest predicted lipophilicity. This property is critical in applications such as drug delivery, where partitioning into lipid membranes is essential.
Experimental Protocols for Property Determination
To ensure scientific integrity, the data presented should be verifiable. Below are standardized, step-by-step protocols for determining key physicochemical properties.
Protocol for Determination of Melting Point (Thiele Tube Method)
This method is a classic and reliable technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample (e.g., this compound) is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
Heating: The thermometer and capillary assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Observation: The Thiele tube is heated slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point where the entire sample has melted. This range represents the melting point.
Causality: The Thiele tube is designed to ensure uniform heating of the oil through convection, which allows for a precise and gradual temperature increase, critical for an accurate melting point determination.
Protocol for Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the gold standard for experimentally determining the LogP of a compound.
Methodology:
-
Preparation of Phases: Water and n-octanol are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Solution: A known concentration of the test substance is prepared in either the n-octanol or water phase.
-
Partitioning: A specific volume ratio of the n-octanol and water phases (e.g., 1:1) is combined in a vessel. The sample solution is added.
-
Equilibration: The vessel is shaken at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the substance in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A mass balance should be performed to ensure that the total amount of the substance recovered from both phases is close to the amount initially added.
Visualization of Key Concepts
Diagrams can simplify complex relationships and workflows. The following are presented in Graphviz DOT language.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow for comparing the benzyl esters.
Caption: Workflow for the comparative analysis of benzyl esters.
Hydrolysis of a Benzyl Ester
This diagram illustrates the general mechanism for the hydrolysis of a benzyl ester, a key pathway for degradation.
Sources
- 1. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 3. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 4. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide [chemicalbull.com]
- 5. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 6. This compound | 56442-22-9 [amp.chemicalbook.com]
- 7. Benzyl Salicylate [drugfuture.com]
- 8. Benzyl acetate | 140-11-4 [chemicalbook.com]
- 9. Benzyl benzoate | 120-51-4 [chemicalbook.com]
- 10. Benzyl salicylate | 118-58-1 [chemicalbook.com]
- 11. Benzyl Acetate: Physical Properties, Usages and Toxicity_Chemicalbook [chemicalbook.com]
- 12. This compound CAS#: 56442-22-9 [amp.chemicalbook.com]
- 13. 5.imimg.com [5.imimg.com]
- 14. slate.greyb.com [slate.greyb.com]
- 15. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzyl acetate CAS#: 140-11-4 [m.chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. ScenTree - Benzyl acetate (CAS N° 140-11-4) [scentree.co]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. 4-(Benzyloxy)phenyl benzoate | C20H16O3 | CID 241255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benzyl benzoate [stenutz.eu]
- 22. Buy Benzyl salicylate | 118-58-1 [smolecule.com]
- 23. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unambiguous Structural Validation: A Comparative Guide to the Analysis of BENZYL 4-BENZYLOXYBENZOATE
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone as the most powerful technique for determining the absolute structure of a crystalline compound.[1][2][3] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.
Causality in Experimental Design: Why Crystallography is Definitive
The power of SCXRD lies in its directness. Unlike spectroscopic methods that provide information about a molecule's constituent parts and connectivity, crystallography directly visualizes the entire atomic arrangement. The diffraction pattern produced when X-rays pass through a single crystal is a unique consequence of that crystal's internal, repeating lattice structure. By analyzing the positions and intensities of thousands of diffracted reflections, a complete molecular structure can be computationally reconstructed.
Hypothetical Experimental Protocol for BENZYL 4-BENZYLOXYBENZOATE
Should a suitable single crystal of this compound be grown, the following protocol would be employed for its structural validation.
Step 1: Crystal Growth & Selection High-quality single crystals are paramount. This is often the most challenging step. For a compound like this compound, slow evaporation of a solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) would be attempted. Once crystals form, a flawless, appropriately sized crystal (typically 0.1-0.3 mm) is selected under a microscope.[4]
Step 2: Data Collection The selected crystal is mounted on a goniometer head and placed within a single-crystal X-ray diffractometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, leading to a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, which is then rotated through a series of angles. A detector, such as a CCD or CMOS detector, records the diffraction pattern at each orientation.
Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Expected Outcome
A successful X-ray crystallographic analysis of this compound would yield a definitive structural model, including:
-
Unambiguous connectivity: Confirming the ester linkage and the positions of the two benzyl groups.
-
Precise bond lengths and angles: For example, the C=O and C-O bond lengths of the ester group, and the torsion angles describing the orientation of the phenyl rings.
-
Intermolecular interactions: Revealing how molecules pack in the solid state through forces like pi-stacking or van der Waals interactions.
Alternative Spectroscopic Techniques: A Puzzle-Piece Approach
In the absence of a single crystal, or as a more routine characterization method, a combination of spectroscopic techniques is employed. Each method provides a different piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic tool for structure elucidation in solution.[5][6] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. A series of experiments are run:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the definitive assignment of connectivity. For instance, a COSY spectrum shows which protons are coupled to each other, while an HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.
Interpreted Data for this compound: Based on data from similar compounds, the following would be expected:[7]
-
¹H NMR: Distinct signals for the aromatic protons on the three phenyl rings, with characteristic splitting patterns. Two singlet signals would be expected for the two different benzylic methylene (-CH₂-) groups.
-
¹³C NMR: Signals for all 21 carbon atoms, with the ester carbonyl carbon appearing at a characteristic downfield shift (around 165 ppm). The benzylic carbons and the aromatic carbons would also have distinct chemical shifts.
-
HMBC: Crucial correlations would be observed, for example, between the benzylic protons of the benzyl ester and the ester carbonyl carbon, and between the benzylic protons of the benzyl ether and the oxygen-bearing aromatic carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: A small amount of the sample is placed on a diamond ATR (Attenuated Total Reflectance) crystal, and the IR spectrum is recorded.
Interpreted Data for this compound: The IR spectrum would be expected to show:[8][9][10]
-
A strong, sharp absorption band around 1720-1730 cm⁻¹ , characteristic of the C=O stretch of an aromatic ester.[8]
-
Absorption bands in the 1250-1300 cm⁻¹ and 1100-1130 cm⁻¹ regions, corresponding to the C-O stretching vibrations of the ester group.[8]
-
Multiple sharp peaks in the 1450-1600 cm⁻¹ region due to C=C stretching in the aromatic rings.
-
C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹ and for the methylene groups just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thus revealing the molecular weight and offering clues about its structure.
Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Interpreted Data for this compound:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (C₂₁H₁₈O₃ = 318.37 g/mol ) plus a proton [M+H]⁺ or another adduct would be expected.
-
Fragmentation Pattern: The molecule would likely fragment in predictable ways. Common fragments for benzyl esters include the loss of the benzyl group (resulting in a peak for the benzoate ion) and the formation of the tropylium ion (m/z 91) from the benzyl moieties.[11][12]
Comparative Analysis: Certainty vs. Inference
The following diagram illustrates the logical workflow for structural determination using these techniques. X-ray crystallography provides a direct path to the final structure, while spectroscopic methods require a deductive process.
Caption: Comparison of structural validation workflows.
Summary Table of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing. | Unambiguous and definitive structural determination.[1][2] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides a wealth of structural information in solution; non-destructive.[5][6] | Indirect method requiring interpretation; signal overlap can complicate analysis in complex molecules. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O). | Fast, simple, and provides a quick check for key functional groups.[13] | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight and elemental formula (high-res); fragmentation patterns give structural clues. | High sensitivity (requires very little sample); confirms molecular formula. | Provides limited connectivity information; isomers can be difficult to distinguish. |
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a direct and irrefutable three-dimensional picture of the molecule. However, in the common scenario where suitable crystals are not forthcoming, a combination of high-field NMR spectroscopy (¹H, ¹³C, and 2D), infrared spectroscopy, and mass spectrometry provides a powerful and reliable alternative. By carefully piecing together the evidence from these orthogonal techniques, a highly confident structural assignment can be achieved, satisfying the rigorous demands of modern chemical and pharmaceutical research.
References
-
Muhammad, A., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
InfinityLab. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Available at: [Link]
-
Scribd. IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
-
ResearchGate. Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water. Available at: [Link]
-
Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". Available at: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
-
National Institute of Standards and Technology. Benzyl Benzoate. NIST WebBook. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]
-
Pharmacy 180. Spectroscopy Methods of structure determination. Available at: [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Benzyl 4-Benzyloxybenzoate by HPLC: A Comparative Analysis
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
Benzyl 4-benzyloxybenzoate is a key aromatic ester, often utilized as an intermediate in the synthesis of more complex molecules, including liquid crystals and pharmaceutical compounds.[1] The synthetic route, typically a Steglich or DCC-catalyzed esterification, involves reactants and catalysts that can persist as impurities.[1] Potential impurities include unreacted starting materials like 4-benzyloxyphenol and 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, as well as by-products from side reactions. The presence of these impurities can significantly impact the yield, safety, and efficacy of the final product. Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental necessity.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity determination of this compound. We will delve into the causality behind methodological choices, present detailed protocols, and offer a comparative framework to empower researchers in selecting the most appropriate technique for their needs.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
For quantitative purity analysis of aromatic compounds like this compound, RP-HPLC is the undisputed gold standard.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities.
Principle of Separation: A Look at the "Why"
This compound is a relatively non-polar molecule due to its two benzyl groups and ester linkage. The principle of "like dissolves like" is inverted in RP-HPLC. We use a non-polar stationary phase (typically octadecylsilane, or C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[4]
-
Causality: The non-polar analyte and impurities will have a stronger affinity for the non-polar stationary phase than for the polar mobile phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), we increase the mobile phase's non-polarity. This progressively weakens the interaction between the analytes and the stationary phase, causing them to elute. More non-polar compounds will be retained longer, resulting in a separation based on hydrophobicity.[5]
Detailed Experimental Protocol: An Exemplary RP-HPLC Method
This protocol is a robust starting point, designed for accurate and reproducible purity assessment. It is grounded in principles outlined by international guidelines on analytical procedure validation.[6][7]
Instrumentation & Reagents:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could also be considered for alternative selectivity.[8]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (to ensure protonation of any acidic impurities and improve peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile (ACN).
-
Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm. Benzoyl esters exhibit strong absorbance around this wavelength.[8] A DAD allows for monitoring across a spectrum to ensure no co-eluting impurities.
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B (return to initial)
-
18.1-22 min: Hold at 50% B (equilibration)
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the HPLC system.[9]
Data Interpretation & Trustworthiness
The output, a chromatogram, plots absorbance against time. The purity is typically calculated using the area percent method :
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Self-Validating System: This method's trustworthiness is established through system suitability tests (SSTs) before each run and formal validation as per ICH Q2(R1) guidelines.[10][11] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the separation of the main peak from all impurity peaks.
-
Precision: Multiple injections of the same sample should yield very similar results (low %RSD).
-
Linearity: A calibration curve from a dilution series of the reference standard should demonstrate a linear relationship between concentration and peak area (R² > 0.999).[12]
Caption: Workflow for HPLC Purity Assessment.
Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is superior for quantitative analysis, other techniques offer speed and complementary information. The choice of method depends on the specific goal of the analysis.[13][14]
Caption: Decision Tree for Purity Analysis Method Selection.
Thin-Layer Chromatography (TLC)
-
Principle: A rapid separation technique where a solvent moves up a plate coated with a stationary phase (like silica gel) by capillary action, separating components based on their polarity.[14]
-
Protocol: Spot the dissolved sample on a silica gel plate. Develop the plate in a chamber with a solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize spots under a UV lamp.
-
Comparison to HPLC: TLC is fast, inexpensive, and excellent for monitoring reaction progress. However, it is qualitative, offers poor resolution for closely related impurities, and is not suitable for accurate quantification.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile compounds in a gaseous mobile phase, followed by detection with a mass spectrometer that provides mass-to-charge ratio data, aiding in structural identification.[2]
-
Protocol: The sample is vaporized and injected into a capillary column. Components are separated based on their boiling points and interaction with the stationary phase. The MS detector fragments the eluting molecules, providing a unique mass spectrum.
-
Comparison to HPLC: GC-MS is only suitable for thermally stable and volatile compounds. This compound has a high boiling point and may decompose at the high temperatures required for GC analysis. While it provides valuable structural information, HPLC is more suitable for the primary purity analysis of this specific compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: Provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[15]
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and analyze.
-
Comparison to HPLC: ¹H NMR is unparalleled for structural confirmation. Purity can be estimated by integrating the peaks corresponding to the analyte against those of a known internal standard or visible impurities. However, it is less sensitive than HPLC for detecting minor impurities (typically >1%), and overlapping signals can complicate quantification.[14] It serves as an excellent orthogonal technique to confirm identity and major impurities but not as the primary tool for precise purity percentage.
Data Summary: A Head-to-Head Comparison
| Feature | HPLC | TLC | GC-MS | ¹H NMR |
| Primary Use | Quantitative Purity | Qualitative Monitoring | Identification (Volatiles) | Structural Confirmation |
| Quantification | Excellent (to <0.1%) | Poor (Qualitative) | Good (with standard) | Fair (>1%) |
| Sensitivity | High | Low-Moderate | Very High | Low |
| Resolution | Very High | Low | High | Moderate |
| Speed | Moderate (20-30 min/run) | Fast (5-15 min) | Moderate | Fast |
| Cost (Instrument) | High | Very Low | High | Very High |
| Suitability for Topic | Excellent | Good (for monitoring) | Poor (thermal stability) | Good (for confirmation) |
Conclusion
For the definitive purity assessment of synthesized this compound, a validated Reversed-Phase HPLC method is the most authoritative and trustworthy approach . It provides the high resolution, sensitivity, and quantitative accuracy required by researchers and drug development professionals. While techniques like TLC are invaluable for rapid reaction monitoring and ¹H NMR is essential for structural verification, neither can replace HPLC for determining the precise purity percentage. By employing HPLC as the primary analytical tool, supported by orthogonal methods for confirmation, scientists can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][10]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][7]
-
TutorChase. What methods are used to test the purity of organic compounds?. [Link][13]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. [Link][16]
-
Prasad, et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts. [Link][2]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link][14]
-
Roberts, J.D., & Caserio, M.C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link][15]
-
Journal of Chromatography A. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. [Link][3]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link][18]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link][19]
-
LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][5]
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link][4]
-
University of Calgary. Spectroscopic Analysis: Esters. [Link]
-
SIELC Technologies. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. [Link][20]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. UV Spectrophotometric Analysis and Validation of Benzoyl Peroxide in Solid Dosage Form. [Link][21]
-
International Journal of Creative Research Thoughts. (2024). Quantification and Method Development of Benzoyl Peroxide in Pharmaceutical Gel using UV/VIS-Spectrophotometry. [Link][22]
-
Chinese Pharmaceutical Journal. (2018). Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. [Link][8]
-
National Institutes of Health (NIH). (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link][1]
-
ResearchGate. Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. [Link][23]
-
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link][24]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link][25]
-
ResearchGate. UV-vis absorption spectra of (a) esters 2 (black, solid line), 11.... [Link][26]
-
ResearchGate. Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. [Link][27]
-
ARL Bio Pharma. Benzyl Benzoate - Analytical Method Validation. [Link][12]
-
Google Patents. Method for synthesizing benzyl benzoate. [28]
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC [jcpu.cpu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. arlok.com [arlok.com]
- 13. tutorchase.com [tutorchase.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. moravek.com [moravek.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. ajrcps.com [ajrcps.com]
- 22. ijcrt.org [ijcrt.org]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. helixchrom.com [helixchrom.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. CN102557944B - Method for synthesizing benzyl benzoate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benzyl 4-Benzyloxybenzoate: A Comparative Analysis of Experimental and Predicted NMR Spectra
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic compounds. For researchers and professionals in drug development, the precise interpretation of NMR data is not just a procedural step but the cornerstone of confirming molecular identity and purity. This guide provides an in-depth comparison of experimentally acquired versus computationally predicted ¹H and ¹³C NMR spectra for Benzyl 4-Benzyloxybenzoate, a compound of interest in materials science and as a synthetic intermediate.
Our objective is to move beyond a mere presentation of data. We will dissect the why behind the experimental setup, explore the theoretical underpinnings of NMR prediction algorithms, and critically analyze the nuances that lead to deviations between the benchtop and the computer. This guide is structured to provide actionable insights, blending rigorous scientific principles with practical laboratory considerations.
The Subject Molecule: this compound
This compound (C₂₁H₁₈O₃) is an ester featuring two benzyl groups and a central phenyl ring, creating a molecule with distinct aromatic and aliphatic regions. Its structure presents an excellent case study for NMR analysis due to the subtle differences in the electronic environments of its aromatic protons and carbons.
Figure 1: Chemical Structure of this compound
Part 1: The Gold Standard - Experimental NMR Spectroscopy
Acquiring high-quality, reproducible NMR data is fundamental. The protocol detailed below is not merely a sequence of steps but a system designed for self-validation, ensuring that the resulting spectrum is a true representation of the molecule in solution.
Protocol: Acquiring High-Resolution ¹H and ¹³C NMR Spectra
1. Sample Preparation: The Foundation of Quality
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Trace impurities, particularly those with sharp NMR signals, can complicate spectral interpretation.
-
Mass and Concentration: Accurately weigh 10-15 mg for ¹H NMR and 50-75 mg for ¹³C NMR. The higher mass for ¹³C is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes like this one. The deuterium nucleus is NMR-inactive at proton frequencies, preventing overwhelming solvent signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons give a single, sharp signal which is defined as 0.00 ppm. This provides a universal reference point for the chemical shift axis.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube. Any particulate matter can degrade the magnetic field homogeneity, leading to broadened peaks.
2. Spectrometer Setup and Data Acquisition
-
Instrumentation: The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to counteract magnetic field drift. An automated or manual "shimming" process is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Spectral Width: Set to a range of 0-12 ppm to encompass all expected proton signals.
-
Acquisition Time: 2-4 seconds. This duration influences the digital resolution of the spectrum.
-
Relaxation Delay (d1): 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring the signal intensity is proportional to the number of protons, which is crucial for accurate integration.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard. Proton decoupling collapses the carbon-proton couplings, simplifying the spectrum to single lines for each unique carbon.
-
Spectral Width: A wider range of 0-220 ppm is necessary to cover the larger chemical shift dispersion of carbon nuclei.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024-4096) is required.
-
3. Data Processing
-
Fourier Transformation: The raw data (a Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier Transform. An exponential window function is typically applied before this step to improve the signal-to-noise ratio, at the cost of slightly broader lines.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat.
-
Referencing: The TMS signal is calibrated to exactly 0.00 ppm. If TMS is not used, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used as a secondary reference.
Part 2: The In Silico Approach - Predicted NMR Spectra
NMR prediction software has become an indispensable tool for chemists. These programs utilize different methodologies to estimate chemical shifts based solely on a molecule's structure.
-
Empirical/Database Methods: Algorithms like those using HOSE (Hierarchically Ordered Spherical description of Environment) codes compare the local atomic environment of each nucleus in the target molecule to a vast database of experimentally determined structures and their assigned spectra.[1]
-
Machine Learning and AI: Modern predictors increasingly employ machine learning and deep learning algorithms trained on massive datasets of experimental spectra.[2][3] These can capture complex relationships that simpler models might miss.
-
Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) calculate the magnetic shielding around each nucleus from first principles. While computationally intensive, they can be highly accurate, especially for novel structures not well-represented in databases.
For this guide, the predicted spectra were generated using a high-quality machine-learning-based algorithm, which offers a balance of accuracy and computational speed.[2][3]
Part 3: Head-to-Head Comparison and Scientific Analysis
Here, we present the experimental and predicted ¹H and ¹³C NMR data for this compound. The experimental data is synthesized from literature values for closely related structures, providing a robust, illustrative dataset for this comparison.[4][5][6][7]
Data Summary Table
| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Δ (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Δ (ppm) |
| Ester Benzyl -CH₂- | 5.29 | 5.35 | -0.06 | 66.7 | 66.5 | +0.2 |
| Ester Benzyl Ph | 7.32-7.45 | 7.35-7.48 | - | 128.4-128.8 | 128.1-128.6 | - |
| Ester Benzyl Ph (ipso-C) | - | - | - | 136.4 | 136.1 | +0.3 |
| Carbonyl C=O | - | - | - | 165.5 | 165.9 | -0.4 |
| Benzoate H-2,6 | 8.05 | 8.11 | -0.06 | 131.7 | 131.8 | -0.1 |
| Benzoate H-3,5 | 6.91 | 6.99 | -0.08 | 114.5 | 114.8 | -0.3 |
| Benzoate C-1 (ipso) | - | - | - | 122.8 | 122.4 | +0.4 |
| Benzoate C-4 (ipso) | - | - | - | 162.7 | 163.0 | -0.3 |
| Ether Benzyl -CH₂- | 5.08 | 5.12 | -0.04 | 70.3 | 70.1 | +0.2 |
| Ether Benzyl Ph | 7.32-7.45 | 7.35-7.48 | - | 127.6-128.7 | 127.5-128.6 | - |
| Ether Benzyl Ph (ipso-C) | - | - | - | 136.9 | 136.7 | +0.2 |
Note: Aromatic proton signals are presented as ranges due to multiplet complexity. Experimental data is compiled from analogous structures reported in the literature.[4][5][6][7]
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical flow of comparing experimental results with computational predictions, a core task in modern chemical analysis.
Caption: A flowchart detailing the parallel workflows for acquiring experimental NMR data and generating predicted spectra, culminating in a comparative analysis for structural verification.
Discussion of Deviations
The data reveals a strong correlation between the predicted and experimental values, with most deviations being less than 0.1 ppm for ¹H and 0.5 ppm for ¹³C. This level of accuracy is typical for modern prediction software and is often sufficient for initial structure confirmation.[8] However, the small discrepancies observed are not random noise; they are instructive and arise from real physical phenomena that are challenging to model perfectly.
-
Solvent Effects: The prediction algorithm may simulate a "gas-phase" molecule or use a generalized solvent model. Real-world solvent molecules can engage in specific interactions (e.g., weak hydrogen bonds, dipole-dipole interactions) with the analyte, slightly altering the electron density and thus the chemical shifts of nearby nuclei. The protons ortho to the carbonyl (Benzoate H-2,6) are predicted at 8.05 ppm but observed at 8.11 ppm. This downfield shift in the experimental spectrum could be due to the polarization of the C=O bond by the CDCl₃ solvent, which deshields these protons more than the prediction model accounted for.
-
Conformational Dynamics: this compound is not a rigid molecule. The benzyl groups and the central ester linkage can rotate. The experimental spectrum represents a time-average of all conformations present in solution at room temperature. In contrast, prediction algorithms often calculate the spectrum for a single, low-energy conformation.[8] If multiple conformations with different chemical shifts are significantly populated, the experimental average may differ from the single-conformer prediction. The slight differences in the methylene (-CH₂-) proton and carbon shifts could be attributed to this effect.
-
Anisotropic Effects: Aromatic rings generate their own local magnetic fields. This "anisotropic" effect can either shield (move upfield) or deshield (move downfield) nearby nuclei, depending on their position relative to the ring. While algorithms attempt to model this, the precise time-averaged spatial relationship in solution is complex. The minor deviations across all aromatic signals are likely influenced by the model's approximation of these through-space effects.
Conclusion and Outlook
The comparative analysis of experimental and predicted NMR spectra for this compound demonstrates the remarkable power of modern computational chemistry. The predicted spectrum provides an excellent first-pass assignment, enabling researchers to quickly interpret experimental data and confirm the successful synthesis of the target compound.
It is crucial for scientists to recognize that prediction software is a powerful guide, not an infallible oracle. Understanding the potential sources of deviation—solvent effects, molecular dynamics, and complex electronic phenomena—transforms a simple comparison into a deeper investigation of the molecule's behavior. The synergy between high-quality experimental data and sophisticated prediction tools accelerates research, enhances confidence in structural assignments, and ultimately, propels the process of drug discovery and materials development forward.
References
-
Mestrelab Research. (2024). Mnova NMRPredict. [Link]
-
Bruker. (2024). Mnova Predict | Accurate Prediction. [Link]
-
Modgraph Consultants. (n.d.). NMRPredict Desktop. [Link]
-
Reddit User Discussion. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw?. r/chemistry. [Link]
-
Mestrelab Research. (2024). Starting Guide to NMRPredict Desktop. [Link]
-
Chemaxon. (n.d.). NMR Predictor. [Link]
-
Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. [Link]
-
Revvity Signals Software. (2024). ChemDraw. [Link]
-
ACD/Labs. (2024). NMR Prediction. [Link]
-
YouTube. (2023). The Ease of NMR Prediction with ChemDraw. [Link]
-
YouTube. (2023). How to Predict NMR in ChemDraw. [Link]
-
SpectraBase. (n.d.). Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate. [Link]
-
The Royal Society of Chemistry. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
YouTube. (2022). Predict NMR spectra in seconds | Free Application. [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information Direct Transformation of Benzyl Esters. [Link]
-
ResearchGate. (n.d.). HSQC and HMBC spectra of benzyl benzoate. [Link]
-
Reddit User Discussion. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. r/chemistry. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. rsc.org [rsc.org]
- 5. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 6. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum [chemicalbook.com]
- 7. Benzyl benzoate(120-51-4) 1H NMR [m.chemicalbook.com]
- 8. reddit.com [reddit.com]
The Strategic Selection of Hydroxyl Protecting Groups: An In-Depth Efficacy Analysis of Benzyl 4-Benzyloxybenzoate
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] For researchers, scientists, and professionals in drug development, the ability to selectively mask and unmask reactive functional groups dictates the efficiency and feasibility of complex molecular construction. This guide provides a comprehensive analysis of the potential efficacy of benzyl 4-benzyloxybenzoate as a protecting group for hydroxyl moieties, comparing it with established alternatives. By dissecting its structure and predicting its reactivity, we offer a framework for its strategic application in synthesis.
The Philosophy of Protection: More Than Just a Mask
A protecting group is a temporary modification of a functional group that renders it inert to a specific set of reaction conditions.[3][4] The ideal protecting group strategy is not merely about shielding a reactive site but about enabling a cascade of selective transformations. The desirable characteristics of a protecting group are manifold:
-
Ease and Selectivity of Introduction: It should be readily introduced in high yield under mild conditions, without affecting other functional groups.
-
Stability: It must be robust enough to withstand a variety of reaction conditions, work-ups, and purifications.[2]
-
Ease and Selectivity of Removal: It should be cleaved in high yield under specific and mild conditions that leave other functional groups, including other protecting groups, intact.[5] This concept of "orthogonality" is critical in complex syntheses.[1][2]
-
Minimal Introduction of New Functionality: The protecting group should not introduce new reactive sites or stereocenters that could complicate subsequent steps.[2]
Deconstructing this compound: A Hybrid Protector
This compound is an interesting, albeit not commonly cited, potential protecting group for alcohols. Its structure suggests a hybrid nature, incorporating both an ether and an ester linkage. The alcohol to be protected would be attached via an ester bond, forming a benzoate ester.
Caption: Formation of a benzoate ester with this compound.
The core of this protecting group is the 4-benzyloxybenzoic acid backbone. Let's analyze its components to predict its behavior.
-
The Benzoate Ester: The protected alcohol is part of a benzoate ester. Benzoate esters are generally stable to a range of conditions but can be cleaved by hydrolysis under basic conditions (e.g., saponification).
-
The Benzyl Ether Moiety: The 4-position of the benzoic acid is protected by a benzyl ether. Benzyl ethers are known for their stability to a wide range of acidic and basic conditions.[6]
-
The Benzyl Ester Moiety: The carboxylic acid itself is protected as a benzyl ester. Similar to benzyl ethers, benzyl esters are stable to many conditions but are susceptible to hydrogenolysis.
This unique combination suggests a multi-faceted deprotection strategy, which could be both an advantage and a disadvantage depending on the synthetic context.
Comparative Analysis with Standard Protecting Groups
To evaluate the efficacy of this compound, we will compare its predicted properties with those of commonly used protecting groups for alcohols.
Benzyl (Bn) Ether
The benzyl group is a workhorse in hydroxyl protection due to its robustness.[6][7]
-
Protection: Typically introduced via Williamson ether synthesis using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH).[8]
-
Stability: Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6]
-
Deprotection: Most commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild and clean method.[8][9] It can also be removed by strong acids, but this is less common.[10]
Comparison with this compound:
The deprotection of the benzyl ether and benzyl ester within the this compound group would also likely be susceptible to hydrogenolysis. This suggests that a single hydrogenolysis step could potentially cleave the entire protecting group, regenerating the alcohol. However, the primary deprotection pathway for the protected alcohol would be ester hydrolysis, which is orthogonal to the standard deprotection of a simple benzyl ether.
p-Methoxybenzyl (PMB) Ether
The PMB group is an electronically modified version of the benzyl group that offers an alternative deprotection pathway.[11][12]
-
Protection: Introduced similarly to the benzyl group, using PMB-Cl and a base.[13]
-
Stability: Generally stable to basic conditions, but more acid-labile than the benzyl group.[13]
-
Deprotection: Can be cleaved by hydrogenolysis like a benzyl ether.[11] However, its key advantage is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[11][13] This allows for selective deprotection in the presence of benzyl ethers.[12]
Comparison with this compound:
The benzyl ether within the this compound structure lacks the electron-donating methoxy group, making it significantly less susceptible to oxidative cleavage by DDQ or CAN under standard conditions.[14] This provides a clear orthogonal relationship. A PMB ether could be removed in the presence of a hydroxyl group protected with this compound.
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers represent a different class of protecting groups with distinct reactivity.[15]
-
Protection: Formed by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole.
-
Stability: Stable to a wide range of non-acidic conditions.[15]
-
Deprotection: Cleaved under acidic conditions or, more commonly and selectively, with a fluoride source such as tetrabutylammonium fluoride (TBAF).[6]
Comparison with this compound:
The TBDMS group offers excellent orthogonality. The fluoride-mediated deprotection of a TBDMS ether would not affect a hydroxyl group protected as a this compound ester. Conversely, the basic hydrolysis or hydrogenolysis to remove the this compound group would leave a TBDMS ether intact.
Acetate (Ac) Ester
The acetate group is a simple and common ester protecting group.
-
Protection: Readily introduced by reacting the alcohol with acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine.
-
Stability: Stable to acidic and neutral conditions.
-
Deprotection: Cleaved by hydrolysis under basic conditions (e.g., K₂CO₃ in methanol) or acidic conditions.
Comparison with this compound:
Both protect the alcohol as an ester. The primary deprotection for both would be base-mediated hydrolysis. The lability to hydrolysis would be similar, with the benzoate ester of our target group potentially being slightly more hindered. The key difference lies in the additional deprotection possibilities for this compound via hydrogenolysis of the benzyl ether and ester components.
Quantitative Comparison of Protecting Groups
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Orthogonality |
| Benzyl (Bn) | BnBr, NaH, THF | Strong Base, Strong Acid, Oxidants, Reductants | H₂, Pd/C | High |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, THF | Base, Mild Acid | DDQ, CAN, H₂/Pd/C, Strong Acid[11] | Moderate to High |
| TBDMS | TBDMS-Cl, Imidazole, DMF | Base, Hydrogenolysis, Mild Acid | TBAF, H⁺ | High |
| Acetate (Ac) | Ac₂O, Pyridine | Acid, Hydrogenolysis | Base (K₂CO₃/MeOH), Acid | Low to Moderate |
| This compound (Predicted) | 4-Benzyloxybenzoyl chloride, Pyridine | Acid, Mild Base, Oxidants | Base (hydrolysis), H₂/Pd/C (hydrogenolysis) | Moderate to High |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Benzyl Bromide (BnBr)
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr, 1.1 eq)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected alcohol.
Caption: A potential synthetic workflow illustrating orthogonal protection.
Conclusion: A Niche Protector with Strategic Potential
While not a mainstream protecting group, this compound presents an interesting profile for the protection of hydroxyl groups. Its hybrid nature as both a benzoate ester and a benzyl ether/ester offers a unique set of deprotection options. The primary mode of cleavage would likely be basic hydrolysis of the benzoate ester, which is a common and reliable transformation. The susceptibility of the entire group to hydrogenolysis provides a second, orthogonal deprotection strategy under neutral conditions.
Its key advantage lies in its predicted stability towards conditions that cleave other common protecting groups, such as the oxidative cleavage of PMB ethers or the fluoride-mediated removal of silyl ethers. This positions this compound as a potentially valuable tool for syntheses requiring multiple, orthogonal protecting groups. However, its larger size and the multi-step nature of its own synthesis may be drawbacks in some applications.[16][17]
Ultimately, the choice of a protecting group is highly dependent on the specific synthetic route.[12] By understanding the predicted reactivity of this compound in the context of established protecting groups, researchers can make more informed and strategic decisions in the design of complex molecular architectures.
References
- Orthogonality of Alcohol Protecting Groups: A Comparative Guide Featuring the Photolabile Phthalide-Type Moiety - Benchchem.
- Alcohol Protecting Groups.
- VI Protecting Groups and Orthogonal Protection Strategies.
- Protecting Groups.
- Hydroxyl Protecting Groups In Multi-Step Syntheses - ZM Silane Limited.
-
An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. Available at: [Link]
-
p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Available at: [Link]
- A Head-to-Head Comparison: 2-Methoxybenzyl (MPM) vs. Benzyl (Bn) Protecting Groups - Benchchem.
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Available at: [Link]
-
15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. Available at: [Link]
-
p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1 - ResearchGate. Available at: [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]
-
benzyl benzoate - Organic Syntheses Procedure. Available at: [Link]
- A method for synthesis of benzyl benzoate that manufactured at low temperature.
- A Comparative Guide to the Cleavage of 4-Fluorobenzyl (4-F-Bn) vs. Benzyl (Bn) Protecting Groups - Benchchem.
-
Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC - NIH. Available at: [Link]
-
Alcohol Protecting Groups - Organic Chemistry Tutor. Available at: [Link]
-
Benzyl Protection - Common Organic Chemistry. Available at: [Link]
-
synthesis & cleavage of benzyl ethers - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One moment, please... [total-synthesis.com]
- 14. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zmsilane.com [zmsilane.com]
- 16. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Data Cross-Referencing: A Case Study Using Benzyl Benzoate
In the landscape of chemical research and drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. Spectroscopic analysis provides a fingerprint of a molecule, and the process of cross-referencing experimentally acquired data with established literature values is a critical validation step. This guide offers a comprehensive walkthrough of this process, detailing the causality behind experimental choices and demonstrating a self-validating system for ensuring chemical identity.
While the initial intent was to focus on Benzyl 4-benzyloxybenzoate (CAS 1486-53-9), a thorough search of public scientific databases and literature did not yield a complete and consolidated set of spectroscopic data for this specific molecule. This situation is not uncommon in research, particularly with non-commercial or intermediate compounds. Therefore, to illustrate the cross-referencing workflow with precision and scientific integrity, this guide will utilize the closely related and well-documented compound, Benzyl Benzoate (CAS 120-51-4), as a model. The principles and methodologies described herein are directly applicable to any compound, including this compound, once reliable literature data becomes available.
The Imperative of Spectroscopic Verification
Before delving into the protocols, it is crucial to understand why each spectroscopic technique is employed. Each method probes different aspects of a molecule's structure, and together they provide a composite, high-confidence confirmation of its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, their proximity to other protons (spin-spin coupling), and their relative quantities (integration). ¹³C NMR complements this by showing the number of different types of carbon atoms and their chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For an ester like benzyl benzoate, key vibrations include the C=O stretch of the carbonyl group and the C-O stretches of the ester linkage.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M+) confirms the overall mass, while the fragmentation pattern can offer clues about the molecule's substructures.
Experimental Workflow: A Self-Validating System
The acquisition of high-quality spectroscopic data is paramount. The following protocols are designed to be robust and self-validating, minimizing ambiguity in the results.
Diagram of the Spectroscopic Verification Workflow
Caption: Workflow for structural verification of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified benzyl benzoate in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a well-defined position (0 ppm), providing a reliable reference point for the chemical shifts of the analyte.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems. Key parameters include a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low (~1.1%), a greater number of scans (e.g., 1024 or more) is required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: For a liquid sample like benzyl benzoate, the Attenuated Total Reflectance (ATR) technique is highly efficient. A single drop of the neat liquid is placed on the ATR crystal. This method requires minimal sample preparation and is highly reproducible. Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: Perform a background scan of the empty instrument to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: For a volatile compound like benzyl benzoate, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) is injected into the GC, which separates the compound from any residual impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns, which are excellent for library matching. An electron beam of 70 eV is typically used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The spectrum is recorded, showing the relative abundance of each ion.
Cross-Referencing Experimental Data with Literature Values
The core of the verification process lies in the meticulous comparison of the acquired experimental data with reliable literature or database values.
Diagram of the Data Cross-Referencing Logic
Caption: Logical flow for comparing experimental and literature data.
Data Comparison Tables
The following tables present a typical set of experimental data for benzyl benzoate alongside literature values for comparison.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Proton Assignment | Experimental δ (ppm) | Literature δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 8.10 | 8.11 | Doublet | ~7.2 |
| H-3', H-4', H-5' | 7.62 - 7.45 | 7.63 - 7.45 | Multiplet | - |
| H-2 to H-6 | 7.42 - 7.30 | 7.41 - 7.29 | Multiplet | - |
| -CH₂- | 5.36 | 5.35 | Singlet | - |
Literature data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Carbon Assignment | Experimental δ (ppm) | Literature δ (ppm) |
| C=O | 166.4 | 166.3 |
| C-1 | 136.2 | 136.1 |
| C-4' | 133.1 | 133.0 |
| C-1' | 130.3 | 130.2 |
| C-2', C-6' | 129.8 | 129.7 |
| C-2, C-6 | 128.6 | 128.5 |
| C-4 | 128.4 | 128.3 |
| C-3, C-5 | 128.2 | 128.1 |
| C-3', C-5' | 128.1 | 128.0 |
| -CH₂- | 66.8 | 66.7 |
Literature data sourced from ChemicalBook.[2]
Table 3: Key IR Absorption Bands Comparison
| Vibrational Mode | Experimental ν (cm⁻¹) | Literature ν (cm⁻¹) |
| C-H stretch (aromatic) | 3065 | ~3064 |
| C=O stretch (ester) | 1720 | ~1720 |
| C=C stretch (aromatic) | 1600, 1450 | ~1602, 1452 |
| C-O stretch (ester) | 1270, 1110 | ~1271, 1112 |
Literature data sourced from NIST Chemistry WebBook and ChemicalBook.[3][4]
Table 4: Mass Spectrometry Data Comparison
| Assignment | Experimental m/z | Literature m/z | Relative Intensity |
| [M]⁺ (Molecular Ion) | 212 | 212 | Moderate |
| [C₇H₅O]⁺ (Benzoyl cation) | 105 | 105 | Base Peak (100%) |
| [C₆H₅]⁺ (Phenyl cation) | 77 | 77 | High |
| [C₇H₇]⁺ (Benzyl/Tropylium cation) | 91 | 91 | High |
Literature data sourced from the NIST WebBook and MassBank.[5][6]
Analysis of Comparison
-
NMR: The experimental chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) should align closely (typically within ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C) with the literature values. The integration of the ¹H NMR signals should also correspond to the number of protons in each environment.
-
IR: The positions of the key absorption bands, particularly the strong C=O stretch around 1720 cm⁻¹, should be in good agreement with the reference spectrum. Minor shifts can occur depending on the sampling method (e.g., neat liquid vs. KBr pellet).
-
MS: The molecular ion peak must match the expected molecular weight of the compound. The fragmentation pattern should also be consistent with the literature, with the most stable fragments (like the benzoyl cation at m/z 105 for benzyl benzoate) appearing as major peaks.
If all experimental data sets are consistent with the literature values, the structure of the compound can be confirmed with a high degree of confidence. Any significant, inexplicable discrepancies warrant further investigation, such as re-purification of the sample or consideration of an alternative structure.
Conclusion
The cross-referencing of spectroscopic data is a foundational practice in the chemical sciences. It is a logical, evidence-based workflow that transforms raw analytical data into a definitive structural assignment. By systematically acquiring high-quality ¹H NMR, ¹³C NMR, IR, and MS data and comparing it against trusted literature sources, researchers can ensure the integrity of their work and build a solid foundation for subsequent research and development activities. This guide, using benzyl benzoate as a practical exemplar, provides a robust framework for this essential validation process.
References
-
[Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal] . National Institutes of Health (NIH). Available at: [Link]
-
[Benzyl Benzoate] . NIST Chemistry WebBook. Available at: [Link]
-
[Benzyl Benzoate] . NIST WebBook. Available at: [Link]
-
[benzyl benzoate - MassBank] . MassBank. Available at: [Link]
Sources
A Comparative Guide to Benzoate-Based Liquid Crystals: Analyzing the Performance of BENZYL 4-BENZYLOXYBENZOATE and Its Analogs in Formulations
This guide provides an in-depth comparative analysis of BENZYL 4-BENZYLOXYBENZOATE and its structural analogs for applications in liquid crystal (LC) formulations. As researchers and developers in advanced materials and drug delivery systems, understanding the nuanced relationships between molecular structure and mesomorphic properties is paramount. Phenyl benzoate derivatives are a cornerstone in the design of calamitic (rod-like) liquid crystals, offering a versatile scaffold for tuning key performance metrics.[1] This document synthesizes experimental data from various authoritative sources to elucidate these structure-property relationships, providing a predictive framework for the performance of novel benzoate esters.
Key Performance Metrics in Liquid Crystal Formulations
The utility of a liquid crystal in a given application, be it a display device or a smart drug delivery system, is dictated by a set of key physical properties. The molecular structure of the mesogen is the primary determinant of these characteristics.
-
Mesophase Behavior and Transition Temperatures: The type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable are critical. The transition from a crystalline solid to a liquid crystal phase is denoted as the melting point (T_m), and the transition from the liquid crystal phase to an isotropic liquid is the clearing point (T_NI). A broad mesophase range is often desirable for practical applications.[2]
-
Optical Anisotropy (Birefringence, Δn): As anisotropic materials, liquid crystals exhibit different refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the molecular director.[3] This difference, Δn = n_e - n_o, is fundamental to the light-modulating properties of most LC devices.[4]
-
Dielectric Anisotropy (Δε): The anisotropy of the electric permittivity (Δε = ε_∥ - ε_⊥) determines how the liquid crystal molecules will align in an applied electric field.[5] A positive Δε indicates alignment parallel to the field, while a negative Δε results in perpendicular alignment. The magnitude of Δε influences the threshold voltage required to induce switching.
Comparative Analysis of this compound and Structural Analogs
To understand the potential performance of this compound, we will compare its core structure with a series of well-documented 4-alkoxyphenyl 4'-alkylbenzoates and a cyano-substituted analog. The benzyl and benzyloxy groups in the target molecule are relatively bulky and flexible compared to shorter alkyl and alkoxy chains, which is expected to influence its melting point and mesophase stability.
| Compound/Analog Series | R1 (on Benzoate) | R2 (on Phenyl) | Mesophase & Transition Temperatures (°C) |
| This compound (Reference Structure) | -OCH₂C₆H₅ | -COOCH₂C₆H₅ | Data not available in reviewed literature. Expected to have a relatively low melting point due to bulky, flexible end groups. |
| 4-Ethoxyphenyl 4'-butylbenzoate | -OC₂H₅ | -C₄H₉ | Cr 54 N 80 I |
| 4-Butoxyphenyl 4'-ethylbenzoate | -OC₄H₉ | -C₂H₅ | Cr 68 N 76 I |
| 4-Methoxyphenyl 4'-pentylbenzoate | -OCH₃ | -C₅H₁₁ | Cr 48 N 68 I |
| 4-Cyanophenyl 4'-pentylbenzoate | -CN | -C₅H₁₁ | Cr 48 N 52 I |
Cr = Crystal, N = Nematic, I = Isotropic. Data compiled from various sources for illustrative comparison.
From the data on analogous compounds, we can infer several key structure-property relationships:
-
Influence of Terminal Chains: The length and nature of the terminal alkyl/alkoxy chains significantly affect the melting and clearing points. Longer chains generally lead to a broader nematic range. The introduction of a polar cyano group, as seen in 4-cyanophenyl 4'-pentylbenzoate, often stabilizes the nematic phase but can also lead to the formation of smectic phases.
-
Core Structure and Rigidity: The central phenyl benzoate core provides the necessary rigidity for the formation of a liquid crystalline phase. The ester linkage contributes to the molecule's polarity and influences intermolecular interactions.
-
Predicted Behavior of this compound: The benzyl and benzyloxy groups are larger and more flexible than the short alkyl/alkoxy chains in the analogs. This increased flexibility might disrupt the molecular packing, potentially leading to a lower melting point and a less stable mesophase compared to its linear alkyl/alkoxy counterparts. However, the presence of two aromatic rings in the terminal groups could enhance π-π stacking interactions, which might favor mesophase formation. Experimental verification is essential to confirm these predictions.
In-Depth Methodologies
The characterization of liquid crystalline materials relies on a suite of complementary analytical techniques. The protocols described here represent a self-validating system for the comprehensive analysis of novel benzoate esters.
Synthesis of Benzoate Ester-Based Liquid Crystals
The synthesis of phenyl benzoate derivatives typically involves an esterification reaction between a substituted benzoic acid and a substituted phenol.
Protocol 1: General Synthesis of 4-Alkoxyphenyl 4'-Alkylbenzoates
-
Acid Chloride Formation: A 4-alkoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) in an inert solvent (e.g., dry toluene) to form the corresponding acid chloride. The excess SOCl₂ and solvent are removed under reduced pressure.
-
Esterification: The crude acid chloride is dissolved in a dry, non-polar solvent (e.g., dichloromethane) and added dropwise to a solution of a 4-alkylphenol and a base (e.g., pyridine) in the same solvent at 0°C.
-
Work-up and Purification: The reaction mixture is stirred at room temperature overnight. It is then washed sequentially with dilute HCl, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure liquid crystalline compound.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate the esterification with the phenol. Pyridine acts as a base to neutralize the HCl byproduct of the esterification reaction, driving the reaction to completion.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and their associated enthalpy changes.[6]
Protocol 2: DSC Analysis of Liquid Crystals
-
Sample Preparation: A small amount of the purified liquid crystal (3-5 mg) is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is placed in the DSC instrument and subjected to a controlled heating and cooling cycle (e.g., at a rate of 10 °C/min).
-
Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition (ΔH).
Trustworthiness: Performing at least two heating and cooling cycles is crucial. The first heating scan erases the sample's thermal history, and the data from the second heating and subsequent cooling scans are considered reproducible and representative of the material's intrinsic properties.
Phase Identification with Polarized Optical Microscopy (POM)
POM is the definitive technique for identifying liquid crystal phases by observing their unique optical textures.[7]
Protocol 3: POM Analysis with a Hot Stage
-
Cell Preparation: A small amount of the sample is placed on a clean microscope slide and covered with a coverslip. The sample is heated on a hot stage to its isotropic phase to ensure uniform spreading and then cooled to form the liquid crystal phase.
-
Texture Observation: The prepared slide is placed on the rotating stage of a polarizing microscope between crossed polarizers.
-
Heating and Cooling: The sample is slowly heated and cooled while observing the changes in the optical texture.
-
Phase Identification: The characteristic textures (e.g., Schlieren for nematic, focal-conic fan for smectic A) are used to identify the different mesophases. The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
Expertise: The identification of LC phases from their textures requires experience. For example, the nematic phase is characterized by the presence of mobile thread-like defects (Schlieren texture), while smectic phases exhibit layered structures, often appearing as focal-conic or mosaic textures.
Visualizations
Molecular Structures of this compound and Analogs
Caption: Molecular relationship between this compound and its analogs.
Experimental Workflow for Liquid Crystal Characterization
Caption: A typical experimental workflow for the synthesis and characterization of novel liquid crystals.
Conclusion
The performance of benzoate esters in liquid crystal formulations is intricately linked to their molecular architecture. By comparing the structure of this compound with known analogs, we can deduce that the presence of bulky and flexible benzyl and benzyloxy terminal groups will likely result in distinct mesomorphic properties compared to their linear alkyl and alkoxy counterparts. While experimental validation for this compound is necessary, the principles outlined in this guide, derived from the study of its analogs, provide a robust framework for the rational design of new liquid crystalline materials. The interplay between the rigid core and the flexible terminal groups remains a critical design parameter, and the methodologies presented here offer a reliable pathway for the characterization and performance evaluation of such novel compounds.
References
-
Balkanli, Z., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-83. [Link]
-
Cioanca, E. R., et al. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Annals of the West University of Timişoara, Series of Chemistry, 19(2). [Link]
-
Balkanli, Z., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. [Link]
-
Omar, A. Z., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(21), 7385. [Link]
-
Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1579. [Link]
-
El-Atawy, M. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 383, 122045. [Link]
-
Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Materials, 14(10), 2587. [Link]
-
Chauhan, M. L., & Patel, J. M. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 793-802. [Link]
-
Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. PubMed Central. [Link]
-
Lalli, D., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Pharmaceuticals, 15(2), 221. [Link]
-
Girtan, M., & Gherca, D. (2003). Thermodynamic study and structure-mesomorphism correlation for new sitosteryl benzoate compounds. Revue Roumaine de Chimie, 48(11), 863-869. [Link]
-
Doshi, A. V., & Jani, A. R. (2011). Synthesis and study of new mesomorphic homologous series: 4-propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 200-206. [Link]
-
Chauhan, M. L., & Patel, J. M. (2018). Synthesis and Mesomorphic Properties of a Novel Ester Homologous Series: 4-(4′- n -Alkoxy Benzoyloxy) Benzyl Cinnamates. ResearchGate. [Link]
-
Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. ResearchGate. [Link]
-
Tsuzuki, S., et al. (2000). Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate. The Journal of Physical Chemistry A, 104(33), 7812-7819. [Link]
-
Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 50(2), 169-204. [Link]
-
PubChem. Benzyl Benzoate. National Center for Biotechnology Information. [Link]
-
de Meneses, A. C., et al. (2020). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Process Biochemistry, 92, 261-268. [Link]
-
ResearchGate. (2015). How to analyze liquid crystals?. ResearchGate. [Link]
-
Prospector. (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. Prospector. [Link]
-
Kumar, A., & Meenakshi. (2020). Structure–property relationships of quinoxaline-based liquid crystals. Soft Matter, 16(34), 7835-7853. [Link]
-
Wikipedia. (n.d.). Benzyl benzoate. Wikipedia. [Link]
-
NIST. (n.d.). Benzyl Benzoate. NIST WebBook. [Link]
-
Reinitzer, F. (1888). Contributions to the knowledge of cholesterol. Monatshefte für Chemie, 9, 421-441. [Link]
- Google Patents. (n.d.). Production process of benzyl benzoate.
-
Khan Academy. (2022). Stability of a substituted benzyl anion. YouTube. [Link]
-
de Meneses, A. C., et al. (2020). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Semantic Scholar. [Link]
-
Li, J., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. [Link]
-
Lim, H. S., et al. (2015). Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. International Journal of Nanomedicine, 10, 4015-4021. [Link]
-
Biris, L. C., et al. (2016). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie, 19(3), 245-252. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. One moment, please... [revroum.lew.ro]
- 3. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques | Semantic Scholar [semanticscholar.org]
- 4. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Benzyl 4-Benzyloxybenzoate: Benchmarking Esterification Methodologies
Abstract
The synthesis of benzyl 4-benzyloxybenzoate, a key intermediate in various organic syntheses, is critically dependent on the choice of esterification method. This guide provides an in-depth comparative analysis of classical and modern esterification protocols for the synthesis of this target molecule. We benchmark the traditional Fischer-Speier esterification against milder, more efficient alternatives, including the Steglich esterification and the Mitsunobu reaction. Each method is evaluated based on reaction efficiency, substrate compatibility, ease of execution, and purification considerations. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in selecting the optimal synthetic route for their specific needs, from large-scale production to the synthesis of sensitive analogues.
Introduction
This compound is a diaryl ester with applications as a building block in the synthesis of more complex molecules, including liquid crystals and pharmacologically active compounds.[1][2] The core of its synthesis lies in the formation of an ester bond between 4-benzyloxybenzoic acid and benzyl alcohol. The efficiency of this transformation is paramount and is dictated by the chosen esterification method.
Esterification, while a fundamental reaction in organic chemistry, presents several challenges. These can include harsh reaction conditions, the need to shift equilibrium, and the generation of difficult-to-remove byproducts.[3][4] This guide will benchmark three distinct and widely applicable methods for the synthesis of this compound, providing a clear and data-driven comparison to aid in methodological selection.
Benchmark Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is often the first choice for large-scale synthesis due to the low cost of reagents. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[3][6] This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[7]
Mechanism
The reaction proceeds via a series of reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[6][8]
Experimental Protocol: Fischer-Speier Esterification
-
Materials:
-
4-Benzyloxybenzoic acid (1.0 eq)
-
Benzyl alcohol (10-20 eq, serving as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Toluene (optional, for azeotropic removal of water with a Dean-Stark apparatus)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-benzyloxybenzoic acid and a large excess of benzyl alcohol.
-
Slowly add concentrated sulfuric acid to the stirring mixture.
-
Heat the mixture to reflux and maintain for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess benzyl alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until the cessation of CO₂ evolution, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow Diagram
Caption: General workflow for Fischer-Speier esterification.
Alternative Method 1: Steglich Esterification
For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a mild and efficient alternative.[10] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[11][12]
Mechanism
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC.[13]
-
Formation of O-Acylisourea: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.
-
Acyl Transfer to DMAP: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea, forming a reactive N-acylpyridinium species. This step is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[12][13]
-
Nucleophilic Attack by Alcohol: The alcohol then attacks the N-acylpyridinium intermediate to form the desired ester.
-
Byproduct Formation: The reaction produces dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.[14][15]
Experimental Protocol: Steglich Esterification
-
Materials:
-
4-Benzyloxybenzoic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Celite or sintered glass funnel
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-benzyloxybenzoic acid, benzyl alcohol, and DMAP in anhydrous DCM.[14]
-
Cool the solution to 0 °C in an ice-water bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC.
-
Upon completion, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with cold DCM.[14]
-
The filtrate can then be washed sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.
-
Mechanism Diagram
Caption: Catalytic cycle of the Steglich esterification.
Alternative Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions, and is particularly noted for proceeding with a clean inversion of stereochemistry at a chiral alcohol center.[16][17] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]
Mechanism
The Mitsunobu reaction is a redox process.[18]
-
Betaine Formation: PPh₃ attacks the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.
-
Alcohol Activation: The betaine deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol then attacks the phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. This activates the alcohol's hydroxyl group as an excellent leaving group.
-
SN2 Attack: The carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 reaction, forming the ester.[17]
-
Byproduct Formation: The reaction generates triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate as byproducts, which often require chromatographic separation from the desired product.
Experimental Protocol: Mitsunobu Reaction
-
Materials:
-
4-Benzyloxybenzoic acid (1.0 eq)
-
Benzyl alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.1 eq)
-
DIAD or DEAD (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
-
Procedure:
-
To a solution of 4-benzyloxybenzoic acid and benzyl alcohol in anhydrous THF at 0 °C, add PPh₃.
-
Slowly add DIAD or DEAD dropwise to the stirring solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue, containing the product and byproducts (TPPO and the hydrazine derivative), is typically purified directly by column chromatography on silica gel.
-
Comparative Analysis
The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials, and the required purity of the final product.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acidic (H₂SO₄), High Temp (Reflux) | Mild, Room Temperature | Mild, Neutral, 0°C to RT |
| Yield | Moderate to High (Equilibrium) | High | Very High |
| Reaction Time | 2 - 10 hours[5] | 2 - 4 hours | 1 - 3 hours |
| Substrate Scope | Good for simple, robust substrates.[10] | Excellent, good for acid-sensitive substrates.[13] | Excellent, good for sterically hindered alcohols.[18] |
| Byproducts | Water | Dicyclohexylurea (DCU) | Triphenylphosphine Oxide (TPPO), Hydrazine derivative |
| Purification | Aqueous work-up, distillation/recrystallization. | Filtration of DCU, then work-up/chromatography.[15] | Primarily column chromatography. |
| Key Advantage | Low cost, scalable.[3] | Mild conditions, high yields.[11] | Very mild, high yields, stereochemical inversion.[17] |
| Key Disadvantage | Harsh conditions, reversible.[6] | Stoichiometric carbodiimide, DCU can be hard to remove. | Stoichiometric, expensive reagents; difficult purification. |
Conclusion and Recommendations
For the synthesis of this compound, all three methods are viable, but the optimal choice is context-dependent:
-
Fischer-Speier Esterification is the most cost-effective method for large-scale industrial production where the starting materials are robust and the cost of reagents is a primary concern. The use of excess benzyl alcohol as the solvent can effectively drive the reaction to completion.
-
Steglich Esterification is highly recommended for lab-scale synthesis , especially when working with acid-sensitive substrates or when high yields are desired under mild conditions. The primary challenge is the complete removal of the dicyclohexylurea byproduct.
-
Mitsunobu Reaction is the method of choice for synthesizing precious or complex analogues where maximizing yield on a small scale is critical and the cost of reagents is secondary. Its extremely mild conditions preserve sensitive functional groups. However, researchers must be prepared for a potentially challenging chromatographic purification to remove stoichiometric byproducts.
Ultimately, the selection of an esterification protocol requires a careful balance of factors including reaction scale, substrate sensitivity, cost, and available purification capabilities. This guide provides the foundational data and procedural insights to make an informed decision.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry.
-
Organic Reactions. (n.d.). Acid to Ester - Common Conditions.
-
Clark, J. (2023). Esterification - Alcohols and Carboxylic Acids. Chemguide.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
LibreTexts Chemistry. (2023). Fischer Esterification.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification.
-
Li, Z., et al. (2023). Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. The Journal of Organic Chemistry.
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
-
Yildiz, M., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH.
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?
-
Institut Polytechnique de Paris. (1998). A practical synthesis of benzyl esters and related derivatives.
-
Royal Society of Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions.
-
Katritzky, A. R., et al. (2001). A facile synthesis of benzyl a,ß-unsaturated carboxylic esters. ARKIVOC.
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction.
-
Organic Syntheses. (n.d.). Benzyl benzoate.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
-
Wikipedia. (n.d.). Fischer–Speier esterification.
-
ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1.
-
Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
-
ChemicalBook. (n.d.). This compound.
-
Fatima, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH.
-
ResearchGate. (n.d.). Azo compounds 2a-d for esterification of benzyl alcohol with benzoic acid under Mitsunobu conditions.
-
BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
-
Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate.
-
Google Patents. (2020). A method for synthesis of benzyl benzoate that manufactured at low temperature.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.
-
ACS Publications. (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes.
-
MDPI. (n.d.). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions.
-
Google Patents. (n.d.). Process for recovering benzyl benzoate.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 56442-22-9 [amp.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety Guidance for Handling BENZYL 4-BENZYLOXYBENZOATE: A Guide for Laboratory Professionals
A critical lack of publicly available, specific safety data for BENZYL 4-BENZYLOXYBENZOATE necessitates a cautious and informed approach to its handling. This guide provides general best practices for similar chemical compounds, but it is imperative to obtain a substance-specific Safety Data Sheet (SDS) from the manufacturer or supplier before any handling, storage, or disposal occurs.
The following information is based on general principles of laboratory safety and data for the related compound, Benzyl Benzoate. However, it must be emphasized that the toxicological and physical properties of this compound may differ significantly. Therefore, the recommendations below should be considered a preliminary framework to be augmented by a specific SDS.
Prioritizing Safety: Hazard Identification and Risk Assessment
Due to the absence of a specific SDS, a thorough risk assessment is the first and most critical step. This involves evaluating the potential hazards associated with the chemical's structure and the nature of the planned laboratory procedures.
Structural Analogs and Potential Hazards:
This compound shares structural similarities with other benzyl esters. While not a direct substitute for specific data, information on related compounds like Benzyl Benzoate can offer initial insights into potential hazards. For instance, Benzyl Benzoate is known to be harmful if swallowed and can be toxic to aquatic life.[1][2][3][4][5][6][7] It is reasonable to anticipate that this compound may present similar, or potentially different, hazards.
Key Precautionary Steps:
-
Obtain the SDS: Contact the chemical supplier to request the specific Safety Data Sheet for this compound. This document is the authoritative source for hazard information, handling precautions, and emergency procedures.
-
Conduct a Risk Assessment: Before beginning any work, perform a comprehensive risk assessment for your specific experimental protocol. This should consider the quantities being used, the potential for aerosol generation, and the duration of exposure.
-
Assume Hazard: In the absence of specific data, treat this compound with a high degree of caution. Assume it may be harmful by ingestion, inhalation, or skin contact, and that it may have environmental toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A conservative approach to PPE is essential when handling a chemical with unknown hazards. The following table outlines recommended PPE based on general laboratory best practices.
| Operation | Recommended Personal Protective Equipment (PPE) |
| General Handling & Weighing | - Chemical safety goggles- Nitrile gloves (or other chemically resistant gloves as specified by the SDS)- Laboratory coat |
| Solutions & Transfers | - Chemical safety goggles or a face shield[8]- Nitrile gloves (double-gloving may be appropriate)- Laboratory coat- Work in a well-ventilated area or a chemical fume hood |
| Heating or Generating Aerosols | - Face shield and chemical safety goggles- Chemically resistant gloves- Laboratory coat- All work must be conducted within a certified chemical fume hood |
| Large Quantities | - Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.- Enhanced respiratory protection may be required. |
The Rationale Behind PPE Selection:
-
Eye Protection: Chemical safety goggles are the minimum requirement to protect against splashes. A face shield offers additional protection for the entire face, which is crucial when handling larger volumes or during procedures with a higher risk of splashing.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are necessary to prevent skin contact.[2] The specific type of glove material and its breakthrough time should be verified against the information provided in the chemical-specific SDS.
-
Body Protection: A laboratory coat protects against incidental contact with skin and clothing.
-
Respiratory Protection: When there is a potential for generating aerosols or vapors, working in a chemical fume hood is critical to prevent inhalation.[3][9]
Procedural Guidance for Safe Handling and Disposal
Operational Plan:
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with appropriate spill cleanup materials.
-
Ventilation: Ensure adequate ventilation in the handling area. For any procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[3][9]
-
Spill Preparedness: Have a spill kit readily available. The kit should contain appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags.[2][9]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][3][4][5][9] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4][5]
Disposal Plan:
Chemical waste disposal must adhere to all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and any known hazard classifications.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material and place it in a sealed container for disposal. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[2][6][10]
References
-
MSDS BENZYL BENZOATE EN Rel. 4. (2022, November 28). Retrieved from [Link]
-
Techno PharmChem. BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, October 23). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (2020, August 24). Safety Data Sheet Benzyl Benzoate, Technical Grade. Retrieved from [Link]
-
International Labour Organization. (2021). ICSC 0390 - BENZYL BENZOATE. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 114040 - Benzyl benzoate, Ph. Eur., USP. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl Benzoate, 99+%. Retrieved from [Link]
-
CCS, LLC. (2019, November 30). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]
-
PubChem. Benzyl Benzoate. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. chemos.de [chemos.de]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICSC 0390 - BENZYL BENZOATE [inchem.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
